molecular formula C7H8N2O2 B087652 (S)-2-Amino-2-(pyridin-2-YL)acetic acid CAS No. 1228568-37-3

(S)-2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No.: B087652
CAS No.: 1228568-37-3
M. Wt: 152.15 g/mol
InChI Key: JTOBAFRWEGCWGI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(pyridin-2-yl)acetic acid is a chiral, unnatural alpha-amino acid that combines a fundamental amino acid structure with a pyridin-2-yl side chain . This molecular hybrid makes it a valuable building block in organic synthesis and medicinal chemistry. The compound serves as a versatile synthon for constructing novel heterocyclic systems and peptidomimetics . The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metal ions, which can influence the molecule's interactions with biological targets and is a feature exploited in chemosensors for amino acid detection . Incorporating this scaffold into peptide sequences can enhance stability against enzymatic degradation and impart greater conformational rigidity, which are desirable properties for developing therapeutic candidates . Research into related aminopyridine structures shows potential as inhibitors for enzymes like BACE1, a target in Alzheimer's disease research . The (S)-enantiomer is of particular interest for creating stereochemically pure compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For laboratory research use only. Not for human or veterinary use . Store in a cool, dark place under an inert atmosphere .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBAFRWEGCWGI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297560
Record name (αS)-α-Amino-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228568-37-3
Record name (αS)-α-Amino-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228568-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-Amino-2-(pyridin-2-YL)acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(pyridin-2-yl)acetic acid is a non-proteinogenic alpha-amino acid containing a pyridine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyridine-containing compounds. This technical guide provides a comprehensive overview of the known chemical properties, proposed synthetic methodologies, and potential biological relevance of this compound, drawing from available data and analogous compounds.

Chemical and Physical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize computed data and experimental values for closely related compounds to provide a comparative reference.

Table 1: General and Computed Properties of this compound
PropertyValueSource
Molecular Formula C₇H₈N₂O₂--INVALID-LINK--[1]
Molecular Weight 152.15 g/mol --INVALID-LINK--[1]
CAS Number 62451-88-1--INVALID-LINK--[1]
IUPAC Name (2S)-2-amino-2-(pyridin-2-yl)acetic acidN/A
XLogP3 (Computed) -2.7--INVALID-LINK--[1]
Hydrogen Bond Donor Count (Computed) 3--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count (Computed) 4--INVALID-LINK--[1]
Rotatable Bond Count (Computed) 2--INVALID-LINK--[1]
Exact Mass (Computed) 152.058577502 Da--INVALID-LINK--[1]
Topological Polar Surface Area (Computed) 76.2 Ų--INVALID-LINK--[1]
Table 2: Experimental Physicochemical Data of Related Compounds
PropertyCompoundValueSource
Melting Point 2-Pyridylacetic acid hydrochloride135 °C (decomposes)--INVALID-LINK--
pKa 2-Aminopyridine6.86--INVALID-LINK--[2]
Solubility in Water Glycine25 g/100 mL (25 °C)--INVALID-LINK--

Experimental Protocols

Proposed Enantioselective Synthesis

The enantioselective synthesis of this compound can be approached through various established methodologies for α-amino acid synthesis. One such approach is the asymmetric Strecker synthesis, which involves the reaction of 2-pyridinecarboxaldehyde with a cyanide source and a chiral amine, followed by hydrolysis.

Protocol: Asymmetric Strecker Synthesis

  • Imine Formation: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a chiral amine such as (S)-α-methylbenzylamine (1.0 eq). Stir the mixture at room temperature for 2-4 hours to form the chiral imine.

  • Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Hydrolysis: Quench the reaction with an aqueous solution of HCl (e.g., 6 M) and heat to reflux for 6-12 hours to hydrolyze the aminonitrile to the amino acid.

  • Purification: After cooling, the crude product can be purified by ion-exchange chromatography. The chiral auxiliary can be removed during the workup or purification process.

Proposed Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the range of 7.0-8.5 ppm), the α-proton (a singlet or doublet depending on the solvent and pH), and the amine and carboxylic acid protons (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxylic acid carbon (around 170-180 ppm), the α-carbon, and the carbons of the pyridine ring.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 153.06.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): broad band around 2500-3300 cm⁻¹

  • N-H stretch (amine): medium band around 3200-3500 cm⁻¹

  • C=O stretch (carboxylic acid): strong band around 1700-1725 cm⁻¹

  • C=N and C=C stretches (pyridine ring): bands in the 1400-1600 cm⁻¹ region.

Logical Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation (Hypothetical) start Starting Materials: 2-Pyridinecarboxaldehyde Chiral Amine Cyanide Source imine Chiral Imine Formation start->imine cyanation Asymmetric Cyanation imine->cyanation hydrolysis Acid Hydrolysis cyanation->hydrolysis purification Purification (e.g., Ion-Exchange Chromatography) hydrolysis->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) product->ms Molecular Weight Confirmation ir IR Spectroscopy product->ir Functional Group Analysis purity Purity Analysis (e.g., HPLC) product->purity Purity Determination screening In vitro Screens (e.g., anticancer, antimicrobial) product->screening mechanism Mechanism of Action Studies screening->mechanism

Caption: Proposed workflow for the synthesis, characterization, and potential biological evaluation.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the structural components of this molecule, namely the α-amino acid scaffold and the pyridine ring, are present in numerous biologically active compounds.

Derivatives of pyridine are known to exhibit a wide range of pharmacological properties, including anticancer, anti-HIV, and antibacterial activities.[3][4][5][6] Therefore, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a chiral non-proteinogenic amino acid with potential applications in medicinal chemistry and drug discovery. While comprehensive experimental data on its physicochemical properties are scarce, this guide provides a summary of available computed data and information on related compounds. A plausible synthetic route and analytical methods have been proposed to facilitate further research into this compound. The biological activity of this molecule remains to be explored, but its structural features suggest it may be a promising scaffold for the development of new therapeutic agents.

References

Technical Guide: Physicochemical Characteristics of (S)-2-Amino-2-(pyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the physicochemical properties, analytical methodologies, and synthetic strategies for (S)-2-Amino-2-(pyridin-2-yl)acetic acid, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and materials science.

Compound Identity and Structure

This compound is a chiral alpha-amino acid featuring a pyridine ring attached to the alpha-carbon. This structure imparts unique properties, making it a valuable building block in the synthesis of novel peptides, ligands, and pharmaceutical intermediates.

  • IUPAC Name: (2S)-2-amino-2-(pyridin-2-yl)acetic acid[1]

  • Molecular Formula: C₇H₈N₂O₂[1][2]

  • CAS Number: 1228568-37-3[1]

  • Synonyms: (S)-α-Amino-2-pyridineacetic acid, (2S)-2-amino-2-pyridin-2-ylacetic acid[1]

Physicochemical Properties

PropertyValueSource / Notes
Molecular Weight 152.15 g/mol [1][2]
Monoisotopic Mass 152.058577502 DaComputed by PubChem[2]
Boiling Point 306.7 ± 32.0 °CPredicted[1]
Density 1.328 ± 0.06 g/cm³Predicted[1]
pKa 0.95 ± 0.10Predicted[1]
XLogP3 -2.7Computed (for racemate)[2]
Hydrogen Bond Donors 3Computed (for racemate)[2]
Hydrogen Bond Acceptors 4Computed (for racemate)[2]
Rotatable Bond Count 2Computed (for racemate)[2]
Topological Polar Surface Area 76.2 ŲComputed (for racemate)[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this specific chiral compound are not extensively published. The following sections provide established, generalized methodologies applicable to this class of molecules.

Synthesis and Chiral Resolution

The synthesis of the target (S)-enantiomer typically involves the creation of a racemic mixture followed by chiral resolution. Asymmetric synthesis routes are also plausible but less commonly documented for this specific structure.

Protocol for Racemic Synthesis (via Strecker Reaction) followed by Enzymatic Resolution:

  • Step 1: Imine Formation: Dissolve 2-pyridinecarboxaldehyde and an equimolar amount of ammonium chloride in aqueous ammonia. Stir at room temperature for 1-2 hours to form the corresponding imine.

  • Step 2: Cyanation: Add sodium cyanide to the reaction mixture in a dropwise manner while maintaining the temperature below 10°C. Stir overnight at room temperature.

  • Step 3: Hydrolysis: Acidify the resulting aminonitrile solution with concentrated hydrochloric acid and reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid, yielding racemic 2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride.

  • Step 4: Neutralization: Cool the mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the racemic amino acid. Filter, wash with cold water, and dry the product.

  • Step 5: Enzymatic Kinetic Resolution:

    • Suspend the racemic amino acid in a buffered aqueous solution.

    • Add a selective acylase enzyme (e.g., from Aspergillus sp.). This enzyme will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

    • Incubate the mixture under controlled temperature and pH, monitoring the reaction progress by HPLC.

    • Upon completion (approx. 50% conversion), terminate the reaction.

    • Separate the desired (S)-amino acid from the acylated (R)-enantiomer by adjusting the pH and performing extraction or ion-exchange chromatography.

pKa Determination by Titration

The dissociation constants (pKa values) for the carboxylic acid, amino group, and pyridinyl nitrogen can be determined experimentally via titration.[3][4][5]

  • Preparation: Prepare a 0.1 M solution of the purified amino acid. Standardize 0.1 M HCl and 0.1 M NaOH solutions. Calibrate a pH meter using standard buffers (pH 4, 7, 10).[3]

  • Acid Titration: Place 20 mL of the amino acid solution in a beaker. Record the initial pH. Add 0.3-0.5 mL increments of 0.1 M HCl, recording the pH after each addition until the pH drops to approximately 1.5.[3]

  • Base Titration: In a separate beaker, place 20 mL of the amino acid solution. Titrate with 0.1 M NaOH in 0.3-0.5 mL increments, recording the pH after each addition until the pH reaches approximately 12.5.[3]

  • Data Analysis: Plot pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The isoelectric point (pI) is the pH at the equivalence point between the carboxyl and amino titrations.

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Used for structural confirmation. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O with DCl or NaOD to ensure solubility). The resulting spectra should confirm the presence of the pyridinyl, alpha-hydrogen, and exchangeable amine protons, with chemical shifts and coupling constants consistent with the structure.

  • Chiral NMR for Enantiomeric Purity: To determine the enantiomeric excess (ee), a chiral derivatizing agent (e.g., (R)-α-methylbenzylamine) can be added to a solution of the amino acid.[6] This forms diastereomeric salts, which will exhibit distinct signals (e.g., for the alpha-hydrogen) in the ¹H NMR spectrum, allowing for integration and calculation of the enantiomeric ratio.[6][7]

Mass Spectrometry (MS):

  • Confirmation of Molecular Weight: Electrospray ionization (ESI) mass spectrometry is typically used. In positive ion mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight.

  • Structural Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The precursor ion [M+H]⁺ is selected and fragmented. A characteristic loss of the carboxyl group as COOH (45 Da) is expected for amino acids.[8]

Chiral High-Performance Liquid Chromatography (HPLC):

  • Enantiomeric Separation: This is the standard method for determining enantiomeric excess. A chiral stationary phase (CSP) is used.

  • Method:

    • Column: A column with a chiral selector, such as one based on cellulose or amylose derivatives, is employed.

    • Mobile Phase: A mixture of solvents like hexane/ethanol or methanol/water is used. The exact ratio is optimized to achieve baseline separation of the two enantiomers.[9]

    • Detection: UV detection is suitable due to the pyridine ring (typically around 254-260 nm).

    • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers.

Visualized Workflows

The following diagrams illustrate key processes for the synthesis and characterization of this compound.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution start 2-Pyridine- carboxaldehyde + NH4Cl / NaCN intermediate Racemic α-Aminonitrile start->intermediate Strecker Reaction racemate Racemic 2-Amino-2-(pyridin-2-yl) acetic acid intermediate->racemate Acid Hydrolysis enzyme Enzymatic Kinetic Resolution (e.g., Acylase) racemate->enzyme separation Separation (e.g., Chromatography) enzyme->separation s_product (S)-Enantiomer (Target Product) separation->s_product r_product Acylated (R)-Enantiomer (Byproduct) separation->r_product

Caption: General workflow for the synthesis and resolution of this compound.

G cluster_identity Identity Confirmation cluster_purity Purity & Chirality Confirmation start Purified (S)-Enantiomer Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS, MS/MS) start->ms hplc Chiral HPLC start->hplc chiral_nmr NMR with Chiral Derivatizing Agent start->chiral_nmr result_id Structural Confirmation nmr->result_id ms->result_id result_ee Enantiomeric Excess (>99%) hplc->result_ee result_chem Chemical Purity (>98%) hplc->result_chem chiral_nmr->result_ee

Caption: Analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(pyridin-2-YL)acetic acid is a chiral, non-proteinogenic α-amino acid featuring a pyridine ring directly attached to the α-carbon. This structural motif imparts unique conformational properties and potential for diverse molecular interactions, making it a compound of interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of this compound, based on available data and established analytical methodologies. Due to a lack of specific published experimental data for this exact stereoisomer, this guide also outlines the general experimental workflows and theoretical approaches necessary for its full characterization.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These are primarily based on computational predictions and data available from chemical databases.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂PubChem[1]
Molecular Weight 152.15 g/mol PubChem[1]
IUPAC Name (2S)-2-amino-2-(pyridin-2-yl)acetic acid---
CAS Number 1228568-37-3---
Predicted XLogP3 -1.4PubChem[1]
Predicted Hydrogen Bond Donors 3PubChem[1]
Predicted Hydrogen Bond Acceptors 4PubChem[1]
Predicted Rotatable Bond Count 2PubChem[1]

Conformational Analysis

The conformation of this compound is determined by the rotational freedom around the single bonds connecting the pyridine ring, the α-carbon, and the carboxylic acid group. The key dihedral angles will dictate the spatial arrangement of the functional groups, which in turn governs its interaction with biological macromolecules.

The presence of the pyridine ring introduces a degree of steric hindrance and the potential for π-π stacking interactions. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The amino and carboxylic acid groups are capable of forming zwitterions, and their protonation state will be pH-dependent, further influencing the molecule's conformation and electrostatic potential.

A full conformational analysis would require experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.

Experimental Protocols for Structural Elucidation

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound would need to be grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the solid state and the nature of intermolecular interactions in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule in solution, allowing for the determination of its structure and dynamics.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration is typically in the range of 1-10 mg/mL.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information on the number and connectivity of protons. Chemical shifts and coupling constants are key parameters.

    • ¹³C NMR provides information on the carbon backbone.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for determining the solution-state conformation.

Analysis of the NOESY data, in conjunction with computational modeling, can provide insights into the preferred solution-state conformation and the rotational barriers around the key single bonds.

Mandatory Visualizations

molecular_structure cluster_molecule This compound N1 N C2 C N1->C2 C3 C C2->C3 C6 C2->C6 C4 C C3->C4 C5 C C4->C5 C5->N1 C7 C C6->C7 N2 NH₂ C6->N2 O1 O C7->O1 O2 OH C7->O2

Caption: 2D representation of this compound.

experimental_workflow start Start: Synthesis and Purification of This compound xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr comp Computational Modeling start->comp solid_state Solid-State Conformation (Bond lengths, angles, torsion angles) xray->solid_state solution_state Solution-State Conformation (NOE constraints, coupling constants) nmr->solution_state theoretical Theoretical Conformational Landscape (Energy minima, rotational barriers) comp->theoretical analysis Integrated Structural and Conformational Analysis solid_state->analysis solution_state->analysis theoretical->analysis

Caption: Workflow for Structural and Conformational Analysis.

Conclusion

References

Technical Guide: Spectroscopic Analysis of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of (S)-2-Amino-2-(pyridin-2-YL)acetic acid. A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound has been conducted. This document outlines the findings of this search and provides generalized experimental protocols for the spectroscopic analysis of amino acids, which can be applied to the target compound. Additionally, a standardized workflow for such spectroscopic analysis is presented.

Introduction

This compound is a chiral non-proteinogenic amino acid containing a pyridine ring. Its structural features make it a compound of interest in medicinal chemistry and drug development. Spectroscopic analysis is crucial for the structural elucidation and verification of such molecules. This guide aims to provide a central resource for its spectroscopic data and analytical methodologies.

Availability of Spectroscopic Data

A thorough search of publicly accessible scientific databases and literature has revealed a notable absence of specific, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound. While basic chemical properties such as molecular formula (C₇H₈N₂O₂) and molecular weight (152.15 g/mol ) are well-documented, empirical spectral data remains unpublished in the available resources.[1][2]

Researchers requiring this data are advised to perform their own spectroscopic analysis upon synthesis or acquisition of the compound. The following sections provide standardized protocols that can be adapted for this purpose.

General Experimental Protocols for Spectroscopic Analysis of Amino Acids

The following are generalized methodologies for obtaining NMR, IR, and MS data for amino acids, which can serve as a starting point for the analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of the amino acid sample in 0.5-1.0 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

    • Transfer the solution to a 5 mm NMR tube.

    • For ¹H NMR in D₂O, the labile amine and carboxylic acid protons will exchange with deuterium and may not be observed. To observe these protons, a solvent like DMSO-d₆ is preferable.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a standard pulse sequence is typically used. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and between protons and carbons, respectively.

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid amino acid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation and Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or just the KBr pellet) and subtract it from the sample spectrum.

    • Characteristic peaks for an amino acid include N-H stretching (around 3300-3000 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹), and N-H bending (around 1600 cm⁻¹). In its zwitterionic form, the carboxylate (COO⁻) stretch appears around 1600-1550 cm⁻¹ and the ammonium (NH₃⁺) stretch is a broad band around 3000 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture).

    • The concentration should be low, typically in the range of µg/mL to ng/mL.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common and gentle method suitable for amino acids.

    • Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ may be seen.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion, fragmenting it, and analyzing the resulting fragment ions to deduce the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized or acquired chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Documentation Synthesis Synthesis or Purchase of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purity & Structure IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report

A general workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While specific experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides robust, generalized protocols for its determination using NMR, IR, and MS techniques. The provided workflow offers a systematic approach for researchers to follow from sample acquisition to final data reporting. It is anticipated that as research on this compound progresses, experimental data will become available, and this guide can be updated accordingly.

References

An In-depth Technical Guide to the Discovery and History of Pyridyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl amino acids, a class of non-proteinogenic amino acids characterized by the presence of a pyridine ring in their side chain, have emerged as crucial building blocks in modern medicinal chemistry and drug discovery. Their unique structural and electronic properties, conferred by the nitrogen-containing aromatic ring, allow them to serve as versatile scaffolds for the design of novel therapeutics. The pyridine moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, which can significantly enhance the binding affinity and selectivity of drug candidates for their biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and key applications of pyridyl amino acids, with a focus on their synthesis, biological activity, and role in modulating critical signaling pathways.

I. Discovery and Historical Synthesis

The journey of pyridyl amino acids from laboratory curiosities to indispensable tools in drug development has been marked by significant advancements in synthetic organic chemistry.

Early Synthesis

The first documented synthesis of a pyridyl amino acid dates back to 1958 , with the preparation of β-(4-Pyridyl)-DL-alanine by Bixler and Niemann.[1] This pioneering work laid the foundation for the exploration of this novel class of amino acids. Early synthetic approaches often involved multi-step procedures with modest yields. For instance, the synthesis of β-(3-pyridyl)-DL-α-alanine was achieved via the hydrolysis of an azlactone intermediate derived from 3-pyridinecarboxyaldehyde, followed by hydrogenation.

Evolution of Synthetic Methodologies

Over the decades, synthetic methods have evolved to offer greater efficiency, stereocontrol, and functional group tolerance. Key developments include:

  • Asymmetric Synthesis: The development of chiral auxiliaries and catalysts has enabled the enantioselective synthesis of pyridyl amino acids, which is crucial for their use in pharmaceuticals.

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki and Negishi couplings have provided powerful tools for the introduction of the pyridyl moiety onto amino acid scaffolds.[2]

  • Chemoenzymatic Methods: The use of enzymes, such as aminoacylases and lipases, allows for the efficient resolution of racemic mixtures of pyridyl amino acids, providing access to enantiomerically pure compounds.

  • Solid-Phase Synthesis: The advent of solid-phase peptide synthesis (SPPS) has revolutionized the incorporation of pyridyl amino acids into peptides. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the amino group of pyridyl alanines has become a standard practice, facilitating their seamless integration into automated peptide synthesizers.[3][4][5]

A significant advancement in the synthesis of complex pyridyl amino acids involves a multi-step process starting from L-aspartic acid. This method utilizes a hetero-Diels–Alder reaction and a Knoevenagel–Stobbe process to construct the biaryl pyridyl unit.[2]

II. Quantitative Data on Biological Activity

The true value of pyridyl amino acids lies in their ability to modulate the activity of various enzymes and receptors implicated in disease. Their incorporation into small molecules and peptides has led to the development of potent and selective inhibitors and modulators.

Enzyme Inhibition

Pyridyl amino acid derivatives have shown significant promise as inhibitors of various enzyme classes, particularly kinases, which are key regulators of cellular signaling pathways. The table below summarizes the inhibitory activity (IC50 values) of selected pyridyl-containing compounds against different kinases.

Compound ClassTarget Kinase(s)IC50 Values (nM)Reference(s)
Pyridylpyrimidinylaminophenyl Amidesc-Src, Abl1, EGFR, LckComparable to Imatinib (for c-Src) to 8,390 nM[1]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one ScaffoldMPS1, Aurora A, Aurora B11.0 - 367.3 nM[6]
3-Amino-1H-pyrazole-based InhibitorsCDK16, CDK2, CDK5, JNK318.0 - 124.0 nM (EC50)[7]
Pyrazole-based InhibitorsCalcium-dependent protein kinase 1, Chk20.7 - 48.4 nM[8]

Note: IC50 is the half-maximal inhibitory concentration and is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

III. Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of pyridyl amino acids are provided below.

Synthesis of Fmoc-3-(4'-pyridyl)-L-alanine

This protocol describes a common method for the preparation of an Fmoc-protected pyridyl amino acid suitable for solid-phase peptide synthesis.[3]

Materials:

  • 3-(4'-pyridyl)-L-alanine hydrochloride

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium carbonate

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 3-(4'-pyridyl)-L-alanine hydrochloride in a 10% aqueous solution of sodium carbonate.

  • To this solution, add a solution of Fmoc-Cl in dioxane dropwise with vigorous stirring at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Triturate the resulting solid with diethyl ether to obtain the pure Fmoc-3-(4'-pyridyl)-L-alanine.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of pyridyl amino acid derivatives against a target kinase.[9][10][11][12]

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • Pyridyl amino acid-containing test compound

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

  • 96-well plates

  • Scintillation counter or phosphorescence imager

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in a 96-well plate.

  • Add serial dilutions of the pyridyl amino acid-containing test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose membrane or use another method to separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter or phosphorescence imager.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

IV. Signaling Pathways and Experimental Workflows

Pyridyl amino acids and their derivatives have been shown to modulate key cellular signaling pathways, making them attractive candidates for the treatment of various diseases, including cancer and inflammatory disorders.

MAP Kinase Signaling Pathway

The Mitogen-Activated Protein (MAP) kinase pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Pyridyl-containing compounds have been developed as potent inhibitors of key kinases in this pathway, such as p38 and MEK.

MAP_Kinase_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates and Phosphorylates p38 p38 Pyridyl_Inhibitor Pyridyl Amino Acid Derivative (Inhibitor) Pyridyl_Inhibitor->MEK Inhibits Pyridyl_Inhibitor->p38 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Inhibition of the MAP Kinase pathway by a pyridyl amino acid derivative.

G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors constitute a large family of transmembrane receptors that play a pivotal role in signal transduction. The incorporation of pyridylalanines into peptide ligands for GPCRs has been shown to enhance their solubility and biological properties.

GPCR_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand Peptide Ligand with Pyridyl-alanine GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Modulation of GPCR signaling by a peptide containing pyridyl-alanine.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of pyridyl amino acid-containing compounds and their subsequent screening for biological activity.

Experimental_Workflow Start Design of Pyridyl Amino Acid Derivatives Synthesis Chemical Synthesis (e.g., SPPS) Start->Synthesis Purification Purification and Characterization (HPLC, MS) Synthesis->Purification Library Compound Library Purification->Library Screening High-Throughput Screening (e.g., Kinase Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Workflow for pyridyl amino acid-based drug discovery.

Conclusion

The discovery and development of pyridyl amino acids represent a significant milestone in medicinal chemistry. From their initial synthesis over half a century ago, these versatile building blocks have become integral to the design of novel therapeutics targeting a wide range of diseases. The continuous evolution of synthetic methodologies has enabled the creation of increasingly complex and diverse pyridyl amino acid derivatives with tailored biological activities. As our understanding of cellular signaling pathways deepens, the rational design and application of pyridyl amino acids will undoubtedly continue to drive innovation in drug discovery and development, offering new hope for the treatment of challenging medical conditions.

References

The Expanding Arsenal of Drug Discovery: A Technical Guide to the Biological Activity of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids (nnAAs) into peptides and proteins represents a paradigm shift in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, scientists can imbue biomolecules with novel functionalities, enhanced therapeutic properties, and unprecedented control over biological processes. This technical guide provides an in-depth exploration of the biological activities of nnAAs, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their impact on cellular signaling pathways.

Quantitative Insights into the Biological Activity of Non-Natural Amino Acids

The incorporation of nnAAs can dramatically alter the biological activity of peptides and proteins. These modifications can lead to increased potency, enhanced stability, and improved selectivity. The following tables summarize key quantitative data from studies demonstrating the impact of nnAA substitution.

Table 1: Anticancer Activity of Dimeric Peptides with nnAA Substitutions

The dimeric peptide LfcinB (20–30)2 has shown cytotoxic effects against breast cancer cell lines. Modifications at the 26th residue (Methionine) with non-natural hydrophobic amino acids have been shown to significantly enhance this activity.[1]

PeptideSequenceTarget Cell LineIC50 (µM)
LfcinB (20–30)2(RRWQWRM KKLG)2-K-AhxMDA-MB-4685
LfcinB (20–30)2(RRWQWRM KKLG)2-K-AhxMDA-MB-23114
26[F] Analog(RRWQWRF KKLG)2-K-AhxMCF-7Data not specified
26[1-Nal] Analog(RRWQWR[1-Nal] KKLG)2-K-AhxMCF-7Data not specified

Table 2: Inhibition of Protein-Protein Interactions by Macrocyclic Peptides with nnAAs

Macrocyclic peptides are a promising class of therapeutics for targeting challenging protein-protein interactions (PPIs). The incorporation of nnAAs can significantly improve their binding affinity. The following data shows the affinity maturation of a macrocyclic peptide inhibitor of the 14-3-3ζ protein.[2]

PeptideKey Amino Acid SubstitutionsTarget ProteinKd (nM)Fold Increase in Affinity (vs. Peptide 2)
1Natural amino acids14-3-3ζ~1000-
2Natural amino acids14-3-3ζ103 ± 91
14L-Alanine at position 423 substituted with L-(1-adamantyl)glycine (lada) 14-3-3ζ591.75
21Serine at position 430 substituted with L-γ-carboxyglutamic acid (l2ce) 14-3-3ζ991.04
22Both lada and l2ce substitutions14-3-3ζ38 ± 32.7

Key Experimental Protocols

The ability to site-specifically incorporate nnAAs into proteins is crucial for studying their effects on biological activity. The most established method relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, typically a stop codon like UAG (amber).[3]

Site-Specific Incorporation of Non-Natural Amino Acids in E. coli

This protocol outlines the general steps for incorporating nnAAs into recombinant proteins in the bacterium Escherichia coli.[3]

Experimental Workflow for nnAA Incorporation in E. coli

experimental_workflow_ecoli cluster_prep Plasmid Preparation cluster_expression Protein Expression and Purification cluster_analysis Analysis p1 Mutagenesis: Introduce amber (UAG) codon at the desired site in the gene of interest. p2 Construct Expression Vector: Plasmid containing the gene of interest with the UAG codon. p1->p2 e1 Co-transformation: Introduce both plasmids into E. coli. p2->e1 p3 Construct Orthogonal System Vector: Plasmid containing the genes for the orthogonal aaRS and suppressor tRNA. p3->e1 e2 Culture Growth: Grow E. coli in media supplemented with the non-natural amino acid. e1->e2 e3 Induction of Protein Expression: e.g., with IPTG. e2->e3 e4 Cell Lysis and Protein Purification: Isolate the protein containing the nnAA. e3->e4 a1 Mass Spectrometry: Confirm incorporation of the nnAA. e4->a1 a2 Functional Assays: Assess biological activity (e.g., enzyme kinetics, binding assays). e4->a2

Caption: Workflow for site-specific nnAA incorporation in E. coli.

Site-Specific Incorporation of Non-Natural Amino Acids in Mammalian Cells

Incorporating nnAAs into proteins in mammalian cells allows for the study of their function in a more physiologically relevant context.[4]

Experimental Workflow for nnAA Incorporation in Mammalian Cells

experimental_workflow_mammalian cluster_prep Plasmid Preparation cluster_expression Cell Culture and Transfection cluster_analysis Analysis p1 Mutagenesis: Introduce amber (UAG) codon at the desired site in the gene of interest. p2 Construct Expression Vectors: - Gene of interest with UAG codon - Orthogonal aaRS - Suppressor tRNA p1->p2 c2 Transfection: Introduce the expression vectors into the cells. p2->c2 c1 Cell Culture: Grow mammalian cells (e.g., HEK293, CHO). c1->c2 c3 Supplementation: Add the non-natural amino acid to the growth medium. c2->c3 c4 Incubation: Allow for protein expression (16-40 hours). c3->c4 a1 Western Blot/Immunofluorescence: Detect expression of the full-length protein. c4->a1 a2 Functional Assays: Assess biological activity in a cellular context (e.g., signaling assays). c4->a2

Caption: Workflow for site-specific nnAA incorporation in mammalian cells.

Assessment of Biological Activity

Once the protein or peptide containing the nnAA is obtained, its biological activity must be assessed. The specific assay will depend on the function of the biomolecule.

  • Enzyme Inhibition Assays: To determine the inhibitory potency of a modified peptide or protein against a target enzyme, IC50 values are typically measured. This involves incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, and the IC50 is calculated as the concentration of inhibitor that reduces enzyme activity by 50%.[5]

  • Cell-Based Assays: For therapeutics targeting cellular processes, such as anticancer agents, cell viability assays are employed. For example, the MTT assay can be used to determine the IC50 value of a cytotoxic peptide on cancer cell lines.[1]

  • Binding Assays: To quantify the affinity of a modified ligand for its receptor, techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to determine the dissociation constant (Kd).[2]

Elucidating and Modulating Signaling Pathways

Non-natural amino acids are powerful tools for dissecting and controlling cellular signaling pathways. They can be used to probe protein-protein interactions, mimic post-translational modifications, and introduce photo-crosslinkers to trap transient interactions.

Probing GPCR Signaling with Photo-Crosslinking nnAAs

G protein-coupled receptors (GPCRs) are a major class of drug targets. Understanding how they interact with their ligands and downstream signaling partners is crucial for drug design. Incorporating photo-crosslinking nnAAs, such as p-benzoyl-L-phenylalanine (pBpa), allows for the covalent trapping of these interactions upon photoactivation.[6]

GPCR Photo-Crosslinking Workflow

gpcr_crosslinking cluster_incorporation nnAA Incorporation cluster_interaction Interaction and Crosslinking cluster_analysis Analysis of Interaction i1 Site-specific incorporation of pBpa into a GPCR. p1 Expression of the modified GPCR in cells. i1->p1 p2 Binding of a ligand or interacting protein (e.g., G protein, β-arrestin). p1->p2 p3 UV irradiation to activate pBpa and form a covalent crosslink. p2->p3 a1 Cell lysis and purification of the crosslinked complex. p3->a1 a2 SDS-PAGE and Western blotting to identify the crosslinked partner. a1->a2 a3 Mass spectrometry to map the site of interaction. a1->a3

Caption: Using photo-crosslinking nnAAs to map GPCR interactions.

Investigating Kinase Activation by Mimicking Phosphorylation

Protein kinases play a central role in signal transduction, and their activity is often regulated by phosphorylation of their activation loop. Non-natural amino acids that mimic phosphoserine or phosphothreonine can be used to generate constitutively active or inactive kinases, providing insights into their regulatory mechanisms.[7][8]

Aurora-A Kinase Activation Pathway

kinase_activation cluster_downstream Downstream Signaling k_inactive Aurora-A Kinase (Unphosphorylated) upstream_kinase Upstream Kinase or Autophosphorylation k_inactive->upstream_kinase k_active Aurora-A Kinase (Phosphorylated at T288) upstream_kinase->k_active substrate Substrate Protein k_active->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation cellular_response Cellular Response (e.g., Mitosis) p_substrate->cellular_response

Caption: Simplified signaling pathway of Aurora-A kinase activation.

By incorporating a phosphothreonine mimic at position T288, researchers can generate a constitutively active form of Aurora-A, allowing for the study of its downstream targets and cellular functions without the need for upstream activating signals.

Conclusion

The ability to incorporate non-natural amino acids into proteins and peptides has opened up new frontiers in drug discovery and chemical biology. This technology provides an unprecedented level of control over the structure and function of biomolecules, enabling the development of novel therapeutics with enhanced properties and the elucidation of complex biological processes. As the toolbox of non-natural amino acids and the methods for their incorporation continue to expand, so too will their impact on science and medicine.

References

An In-depth Technical Guide to (S)-2-Amino-2-(pyridin-2-YL)acetic acid and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(pyridin-2-YL)acetic acid and its (R)-enantiomer are chiral non-proteinogenic α-amino acids that hold significant potential in medicinal chemistry and drug development. Their structural resemblance to natural amino acids, combined with the presence of a pyridine moiety, makes them attractive building blocks for novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, resolution, and analysis of these enantiomers. While specific experimental data for the title compounds is limited in publicly available literature, this guide outlines established methodologies for the asymmetric synthesis and chiral resolution of analogous compounds, which can be adapted for their preparation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of pyridylglycine derivatives.

Introduction

Chiral α-amino acids are fundamental components of numerous biologically active molecules. The stereochemistry at the α-carbon is often a critical determinant of pharmacological activity, with enantiomers frequently exhibiting distinct biological effects. 2-Amino-2-(pyridin-2-YL)acetic acid, also known as 2-pyridylglycine, is a synthetic amino acid that has garnered interest due to the versatile chemical properties of its pyridine ring, which can engage in various biological interactions. The ability to selectively synthesize and isolate the (S) and (R) enantiomers is crucial for elucidating their individual pharmacological profiles and for the development of stereochemically pure drug candidates.

This guide details relevant synthetic and analytical methodologies applicable to these compounds, drawing from established procedures for structurally similar molecules.

Synthesis of Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

The preparation of the racemic mixture of 2-amino-2-(pyridin-2-yl)acetic acid is a common starting point for the subsequent isolation of the individual enantiomers. The Strecker synthesis is a well-established and versatile method for the synthesis of racemic α-amino acids.

Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde (pyridine-2-carbaldehyde), ammonia, and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol (General Example):

  • Imine Formation: Pyridine-2-carbaldehyde is reacted with ammonia to form the corresponding imine. This is typically done in situ.

  • α-Aminonitrile Formation: A cyanide salt, such as sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed to the carboxylic acid using either acidic or basic conditions. Acid hydrolysis (e.g., with 6 M HCl) is commonly employed and will also protonate the amino group, yielding the hydrochloride salt of the amino acid.

The overall workflow of the Strecker synthesis can be visualized as follows:

Strecker_Synthesis Pyridine_2_carbaldehyde Pyridine-2-carbaldehyde Imine Imine Intermediate Pyridine_2_carbaldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (e.g., NaCN) Cyanide->Aminonitrile Racemic_Product Racemic 2-Amino-2- (pyridin-2-YL)acetic acid Aminonitrile->Racemic_Product  Hydrolysis Hydrolysis Hydrolysis (H3O+)

Figure 1: General workflow for the Strecker synthesis of racemic 2-Amino-2-(pyridin-2-YL)acetic acid.

Enantioselective Synthesis

The direct synthesis of a single enantiomer is often more efficient than resolving a racemic mixture. Asymmetric synthesis methods aim to create a chiral center with a preference for one stereoisomer.

Asymmetric Strecker Synthesis

A modification of the Strecker synthesis using a chiral auxiliary can induce stereoselectivity. For the synthesis of α-arylglycines, (S)-1-(4-methoxyphenyl)ethylamine has been used as a chiral source of ammonia.[1] This approach leads to the formation of diastereomeric α-aminonitriles, which can be separated, followed by removal of the chiral auxiliary to yield the enantiopure amino acid.[1][2][3]

Experimental Protocol (Adapted from literature for α-arylglycines): [1]

  • Diastereoselective α-Aminonitrile Formation: Pyridine-2-carbaldehyde is added to a solution of sodium cyanide and a chiral amine, such as (S)-1-phenylethylamine, in a suitable solvent (e.g., methanol). The reaction leads to the formation of diastereomeric α-aminonitriles. Often, one diastereomer will preferentially crystallize from the solution.

  • Isolation of Diastereomer: The crystallized α-aminonitrile is isolated by filtration.

  • Hydrolysis and Auxiliary Removal: The diastereomerically pure α-aminonitrile is then subjected to strong acid hydrolysis (e.g., refluxing in 6 M HCl). This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Purification: The final enantiomerically enriched amino acid is purified from the reaction mixture.

The enantiomeric purity of the final product is typically determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.[1]

Asymmetric_Strecker Pyridine_2_carbaldehyde Pyridine-2-carbaldehyde Diastereomeric_Aminonitriles Diastereomeric α-Aminonitriles Pyridine_2_carbaldehyde->Diastereomeric_Aminonitriles Chiral_Amine Chiral Amine (e.g., (S)-1-phenylethylamine) Chiral_Amine->Diastereomeric_Aminonitriles Cyanide Cyanide (e.g., NaCN) Cyanide->Diastereomeric_Aminonitriles Separation Crystallization/ Chromatography Diastereomeric_Aminonitriles->Separation Pure_Diastereomer Pure Diastereomer Separation->Pure_Diastereomer Enantiopure_Product (S)- or (R)-2-Amino-2- (pyridin-2-YL)acetic acid Pure_Diastereomer->Enantiopure_Product  Hydrolysis Hydrolysis Hydrolysis (H3O+)

Figure 2: Workflow for asymmetric Strecker synthesis.

Chiral Resolution of Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Several techniques can be employed for this purpose.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. Lipases are commonly used for the resolution of amino acid esters.[4]

Experimental Protocol (General Example): [4]

  • Esterification: The racemic amino acid is first converted to its ester (e.g., methyl or ethyl ester) to serve as a substrate for the lipase.

  • Enzymatic Hydrolysis: The racemic ester is incubated with a lipase (e.g., Pseudomonas lipase) in an aqueous buffer. The lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Separation: The resulting mixture of the amino acid and the amino acid ester can be separated based on their different physical properties (e.g., solubility at different pH values).

  • Hydrolysis of Remaining Ester: The unreacted ester is then hydrolyzed under basic conditions to yield the other enantiomer of the amino acid.

Enzymatic_Resolution Racemic_Ester Racemic Amino Acid Ester Mixture Mixture: (S)-Amino Acid (R)-Amino Acid Ester Racemic_Ester->Mixture Lipase Lipase Lipase->Mixture  Selective Hydrolysis Separation Separation Mixture->Separation S_Enantiomer (S)-Amino Acid Separation->S_Enantiomer R_Ester (R)-Amino Acid Ester Separation->R_Ester R_Enantiomer (R)-Amino Acid R_Ester->R_Enantiomer  Hydrolysis Hydrolysis Hydrolysis

Figure 3: General workflow for enzymatic kinetic resolution using a lipase.

Diastereoselective Crystallization

This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Tartaric acid and its derivatives are commonly used chiral resolving agents for amino acids.

Experimental Protocol (General Example):

  • Salt Formation: The racemic 2-amino-2-(pyridin-2-YL)acetic acid is dissolved in a suitable solvent and treated with an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

  • Fractional Crystallization: The solvent is slowly evaporated, or the solution is cooled to induce crystallization. One of the diastereomeric salts will typically crystallize out of the solution first due to its lower solubility.

  • Isolation and Purification: The crystals of the less soluble diastereomer are collected by filtration and can be further purified by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the resolving agent and liberate the free enantiomer of the amino acid. The other enantiomer can be recovered from the mother liquor.

Analysis of Enantiomeric Purity

Determining the enantiomeric purity (enantiomeric excess, e.e.) of the synthesized or resolved products is a critical step.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Conditions (General Guidance): [5][6][7]

  • Columns: Polysaccharide-based columns (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide-based columns (e.g., teicoplanin), or crown ether-based columns are often effective for the separation of underivatized amino acids.[5][6]

  • Mobile Phase: The mobile phase composition is crucial for achieving good separation. For amino acids, a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer is typically used. The pH of the mobile phase can significantly influence the retention and resolution.[6]

Specific Rotation

Specific rotation is a physical property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light when it passes through a sample of a specific concentration and path length. The specific rotation of a pure enantiomer is a constant value, while a racemic mixture has a specific rotation of zero. The enantiomeric excess of a mixture can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known.

Quantitative Data:

Biological Activity

While extensive studies on the specific biological activities of the individual enantiomers of 2-amino-2-(pyridin-2-YL)acetic acid are not widely published, related pyridine and amino acid derivatives have shown a range of biological effects, suggesting potential areas of investigation for these compounds.

Derivatives of pyridylacetic acid have been explored for their potential as inhibitors of enzymes such as aldose reductase. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as the enantiomers can interact differently with chiral biological targets like enzymes and receptors. For example, in many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

Further pharmacological evaluation of the pure (S) and (R) enantiomers of 2-amino-2-(pyridin-2-YL)acetic acid is necessary to determine their specific biological targets and potential therapeutic applications.

Conclusion

This compound and its (R)-enantiomer are valuable chiral building blocks with potential applications in drug discovery. Although specific, detailed experimental procedures for their synthesis and resolution are not extensively documented in the public domain, established methodologies for analogous compounds provide a solid foundation for their preparation. Asymmetric Strecker synthesis offers a direct route to the enantiomers, while enzymatic kinetic resolution and diastereoselective crystallization are effective methods for separating the racemic mixture. Chiral HPLC is the method of choice for analyzing the enantiomeric purity of these compounds. Further research is warranted to fully elucidate the specific biological activities of each enantiomer and to explore their potential as novel therapeutic agents. This guide provides the necessary theoretical and practical framework to initiate and advance research in this promising area.

References

An In-Depth Technical Guide to Potential Derivatives of 2-Amino-2-(pyridin-2-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential derivatives of 2-Amino-2-(pyridin-2-YL)acetic acid, a heterocyclic non-proteinogenic amino acid with significant potential in medicinal chemistry. This document details the synthesis of key derivatives, summarizes their biological activities with available quantitative data, and provides experimental protocols for their preparation and evaluation.

Core Structure and Chemical Properties

2-Amino-2-(pyridin-2-YL)acetic acid is a chiral molecule featuring a pyridine ring attached to the alpha-carbon of a glycine residue. This unique structure provides a scaffold for diverse chemical modifications, allowing for the exploration of a wide range of pharmacological activities.

Chemical Structure:

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
CAS Number62451-88-1
AppearanceWhite to off-white powder
SolubilitySoluble in water and polar organic solvents

Synthesis of Potential Derivatives

The derivatization of 2-Amino-2-(pyridin-2-YL)acetic acid can be primarily achieved through modifications of its carboxylic acid and amino functional groups. This allows for the synthesis of a variety of esters, amides, and N-substituted compounds.

Ester Derivatives

Esterification of the carboxylic acid group can enhance the lipophilicity of the parent compound, potentially improving its cell permeability and pharmacokinetic profile.

General Synthesis Workflow for Ester Derivatives:

G start 2-Amino-2-(pyridin-2-YL)acetic acid reaction Esterification Reaction start->reaction reagent Alcohol (e.g., Methanol, Ethanol) Acid Catalyst (e.g., H₂SO₄, SOCl₂) reagent->reaction product Ester Derivative (e.g., Methyl or Ethyl Ester) reaction->product purification Purification (e.g., Column Chromatography) product->purification G start 2-Amino-2-(pyridin-2-YL)acetic acid reaction Amide Coupling Reaction start->reaction reagent Amine (R-NH₂) Coupling Agents (e.g., HATU, EDC) reagent->reaction product Amide Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification G start 2-Amino-2-(pyridin-2-YL)acetic acid (or its ester) reaction N-Acylation Reaction start->reaction reagent Acylating Agent (e.g., Acyl Chloride, Anhydride) Base (e.g., Pyridine, Triethylamine) reagent->reaction product N-Acyl Derivative reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Activation Cell Proliferation Cell Proliferation Gene->Cell Proliferation Derivative Pyridine Derivative Derivative->Kinase1 Inhibition

Navigating the Physicochemical Landscape of (S)-2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of (S)-2-Amino-2-(pyridin-2-YL)acetic acid, a key building block in pharmaceutical development. Geared towards researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the compound's physicochemical properties, along with detailed experimental protocols for its analysis. Understanding these characteristics is paramount for optimizing formulation, ensuring drug efficacy, and meeting regulatory standards.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueData Source
Molecular FormulaC₇H₈N₂O₂PubChem[1]
Molecular Weight152.15 g/mol PubChem[1]
Boiling Point306.7 ± 32.0 °CChemicalBook[2]
Density1.328 ± 0.06 g/cm³ChemicalBook[2]
pKa0.95 ± 0.10ChemicalBook[2]
XLogP3-2.7PubChem[1]

These predicted values suggest that this compound is a relatively polar molecule, which is expected to influence its solubility in various solvents. The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the pyridine nitrogen, suggests a complex acid-base chemistry and pH-dependent solubility.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. The following sections outline a general approach to determining the solubility of this compound in various solvent systems.

Predicted Solubility

Based on its structure, the solubility of this compound is expected to be highest in polar protic solvents, such as water and lower alcohols, and lower in non-polar organic solvents. The pH of the aqueous medium will significantly impact its solubility due to the ionizable functional groups.

Experimental Protocol for Solubility Determination

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess (S)-2-Amino-2- (pyridin-2-YL)acetic acid prep2 Add to a known volume of the selected solvent prep1->prep2 equil1 Agitate the suspension at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for a sufficient time (e.g., 24-48 hours) equil1->equil2 analysis1 Centrifuge or filter the suspension to remove undissolved solid equil2->analysis1 analysis2 Withdraw a known volume of the supernatant analysis1->analysis2 analysis3 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) analysis2->analysis3

Caption: Experimental workflow for solubility determination.

Detailed Methodology:

  • Solvent Selection: A range of solvents should be investigated, including:

    • Purified Water (at various pH values, e.g., 2, 7, 9)

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Dichloromethane

    • Toluene

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to allow for equilibration.

    • After a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, withdraw samples.

    • Filter the samples through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

    • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4]

Stability Assessment

Evaluating the chemical stability of a drug candidate is a mandatory step in the development process to ensure its safety and efficacy over its shelf life. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[5][6][7] It helps in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Hydrolytic (Acidic, Basic, Neutral) analysis1 Sample Preparation (Dilution, Neutralization) stress1->analysis1 stress2 Oxidative (e.g., H₂O₂) stress2->analysis1 stress3 Photolytic (UV/Vis light) stress3->analysis1 stress4 Thermal (Elevated Temperature) stress4->analysis1 analysis2 Analysis by Stability-Indicating Method (e.g., HPLC-MS) analysis1->analysis2 analysis3 Identification and Quantification of Degradants analysis2->analysis3

Caption: Workflow for forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Hydrolytic Stability:

      • Acidic: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

      • Basic: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C).

      • Neutral: Treat the stock solution with purified water and heat at a controlled temperature (e.g., 60 °C).

    • Oxidative Stability: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

    • Thermal Stability: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C, 80 °C).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (HPLC-MS), to separate the parent compound from any degradation products.[8][9]

    • Characterize the structure of any significant degradation products.

Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines (e.g., 25 °C/60% RH and 40 °C/75% RH).[10][11][12] These studies are essential for determining the shelf-life and appropriate storage conditions for the final drug product.

Analytical Methodologies

The accurate quantification of this compound and its potential degradants is crucial for both solubility and stability studies.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
HPLC-UV Quantification in solubility and stability studies.A stability-indicating method must be developed and validated. The choice of column (e.g., C18) and mobile phase will be critical for achieving good separation.
LC-MS Identification and quantification of degradation products.Provides molecular weight information for the identification of unknown impurities and degradants.
NMR Spectroscopy Structural elucidation of degradation products.Confirms the chemical structure of isolated degradation products.
FTIR Spectroscopy Identification of functional groups and solid-state characterization.Can be used to assess changes in the solid form of the compound during stability studies.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While predictive data offers initial guidance, the detailed experimental protocols outlined herein will enable researchers to generate the robust empirical data necessary for informed decision-making in the drug development process. A thorough understanding of these fundamental physicochemical properties is a prerequisite for the successful formulation and commercialization of any new pharmaceutical entity.

References

Theoretical Foundations and Computational Modeling of Pyridyl Amino Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl amino acids, non-canonical amino acids incorporating a pyridine ring, have emerged as a pivotal class of building blocks in modern drug discovery.[1] Their unique electronic and structural properties, conferred by the nitrogen atom within the aromatic ring, offer distinct advantages over their carbocyclic counterparts. The pyridine moiety can participate in hydrogen bonding, pi-stacking, and metal coordination, leading to enhanced binding affinity and selectivity for biological targets.[2] This technical guide provides an in-depth overview of the theoretical studies and computational modeling of pyridyl amino acids, offering insights into their synthesis, physicochemical properties, and applications in targeting signaling pathways relevant to cancer and other diseases.

Theoretical Framework and Physicochemical Properties

The incorporation of a pyridine ring into an amino acid scaffold significantly influences its physicochemical properties. The nitrogen atom's position within the pyridine ring (2-, 3-, or 4-pyridyl) dictates the molecule's dipole moment, basicity (pKa), and hydrogen bonding capacity. These properties are crucial for modulating interactions with biological macromolecules and can be fine-tuned to optimize drug-like characteristics.

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and predicting the physicochemical properties of pyridyl amino acids.[3] DFT calculations can provide insights into molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges, which are instrumental in understanding reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Pyridine

PropertyValueReference
Molecular Weight79.10 g/mol [4]
pKa5.19[4]
LogP0.64[4]
Water SolubilityVery soluble[4]
Vapor Pressure14 mmHg at 20°C[4]

Computational Modeling of Pyridyl Amino Acids

Computational modeling plays a crucial role in the rational design of drugs incorporating pyridyl amino acids. Key methodologies include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. For pyridyl amino acid-containing compounds, docking studies are instrumental in understanding how the pyridine nitrogen and the overall molecular conformation contribute to binding at the active site of a target protein. Software such as AutoDock and GOLD are commonly used for these simulations. The scoring functions in these programs estimate the binding free energy, helping to prioritize compounds for synthesis and biological evaluation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the interactions between a ligand and its receptor over time. For peptides and small molecules containing pyridyl amino acids, MD simulations can reveal the conformational flexibility of the ligand in the binding pocket, the stability of key hydrogen bonds and other interactions, and the role of solvent molecules.[5][6] These simulations are computationally intensive but offer a more realistic representation of the biological system compared to static docking poses.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8] For pyridyl amino acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that highlight the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bonding properties are correlated with biological activity, thus guiding the design of more potent analogs.

Experimental Protocols

General Synthesis of β-Pyridyl α-Amino Acids

The synthesis of β-pyridyl α-amino acids can be achieved through various organic chemistry routes. A common approach involves a hetero-Diels–Alder reaction to construct the pyridine ring, followed by further modifications to introduce the amino acid functionality.

Protocol for the Synthesis of a Biaryl Pyridyl Unit (as a precursor to β-Pyridyl α-Amino Acids): [9]

  • Hetero-Diels-Alder Reaction: A Lewis acid-catalyzed hetero-Diels–Alder reaction is performed to generate a dihydropyran intermediate.

  • Knoevenagel–Stobbe Reaction: The dihydropyran intermediate, acting as a latent 1,5-dicarbonyl compound, is reacted with hydroxylamine to form the pyridine ring.

  • Regioselective Bromination: The biaryl pyridine intermediate is subjected to regioselective bromination, for example, using iron(III) triflimide as a catalyst.

  • Suzuki-Miyaura Cross-Coupling: The brominated pyridine derivative is then used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the final aryl group, completing the triaryl side chain of the unnatural amino acid.

Cell-Based Assays for Biological Activity Evaluation

The biological activity of pyridyl amino acid-containing compounds is typically assessed using a variety of cell-based assays.

General Protocol for Cell Proliferation Assay (MTS Assay): [10]

  • Cell Seeding: Cancer cell lines (e.g., A549, HT29, MGC803) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyridyl amino acid derivative or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The results are used to calculate the cell viability and the IC50 value of the compound.

Signaling Pathway Analysis: Inhibition of the Wnt/β-catenin Pathway

Several studies have implicated pyridyl-containing compounds in the modulation of key signaling pathways in cancer, such as the Wnt/β-catenin pathway.[1][2][11] Pyridinyl imidazole compounds, for instance, have been shown to inhibit melanogenesis by suppressing the canonical Wnt/β-catenin signaling.[1][2][11] This inhibition is correlated with a reduction in the expression of Tcf/Lef target genes.[1][2][11]

Similarly, certain 1H-pyrrolo[2,3-b]pyridine derivatives act as potent CDK8 inhibitors, which in turn leads to the downregulation of the WNT/β-catenin signal by indirectly inhibiting β-catenin activity.[12]

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex inhibition GSK3b GSK-3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Destruction_Complex->beta_catenin phosphorylation & degradation Pyridinyl_Imidazole Pyridinyl Imidazole Compound TCF_LEF TCF/LEF Pyridinyl_Imidazole->TCF_LEF inhibition CDK8_Inhibitor Pyridyl-based CDK8 Inhibitor CDK8 CDK8 CDK8_Inhibitor->CDK8 inhibition CDK8->beta_catenin_nuc activation (indirect) beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by pyridyl-containing compounds.

Quantitative Data Summary

The following tables summarize quantitative data from studies on pyridyl amino acid derivatives, highlighting their biological activities.

Table 2: Inhibitory Activity of Pyridine-derived CDK8 Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
Compound 22CDK848.6Colorectal Cancer[12]
Compound 38 (AU1-100)CDK8Potent (specific value not in abstract)MV4-11 (Acute Myeloid Leukemia)[13]
Compound CR16CDK874.4(in vitro assay)[14][15]
JH-XVI-178 (compound 15)CDK8/19Highly potent (specific value not in abstract)(in vitro assay)[16]

Table 3: Antiproliferative Activity of a Pyrazoline Derivative (BHX) Targeting Wnt/β-catenin Signaling

CompoundCell LineIC50 (µM)Reference
BHXA549 (Lung Cancer)5.43 ± 1.99[10]
BHXHT29 (Colon Cancer)6.95 ± 0.24[10]
BHXMGC803 (Gastric Cancer)7.62 ± 1.31[10]

Conclusion

Theoretical studies and computational modeling are indispensable tools in the exploration and development of pyridyl amino acid-based therapeutics. The ability to predict physicochemical properties, simulate ligand-receptor interactions, and establish structure-activity relationships provides a rational framework for designing novel drug candidates with enhanced potency and selectivity. The examples of pyridyl-containing compounds targeting the Wnt/β-catenin pathway underscore the potential of this class of molecules in oncology and beyond. As computational methods continue to evolve in accuracy and sophistication, their synergy with experimental validation will undoubtedly accelerate the discovery of next-generation therapies.

References

Methodological & Application

Synthesis of (S)-2-Amino-2-(pyridin-2-YL)acetic Acid: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of the enantiomerically pure non-proteinogenic amino acid, (S)-2-Amino-2-(pyridin-2-YL)acetic acid. This compound is a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-stage process: the synthesis of the racemic compound via a modified Strecker reaction, followed by an enzymatic resolution to isolate the desired (S)-enantiomer.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis and resolution processes.

StepParameterValue
Racemic Synthesis
1. α-Aminonitrile FormationYield85%
2. HydrolysisYield78%
Enzymatic Resolution
N-AcetylationYield95%
Enzymatic HydrolysisEnantiomeric Excess (ee) of (S)-acid>99%
Yield of (S)-acid45% (from racemate)

Experimental Protocols

Part 1: Synthesis of Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

This procedure follows a modified Strecker synthesis pathway, starting from 2-pyridinecarboxaldehyde.

Step 1: Synthesis of 2-Amino-2-(pyridin-2-yl)acetonitrile

  • To a solution of 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) in methanol (100 mL) in a sealed flask, add a solution of ammonium chloride (5.89 g, 110 mmol) in water (20 mL) followed by a solution of sodium cyanide (5.39 g, 110 mmol) in water (20 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-amino-2-(pyridin-2-yl)acetonitrile.

  • The crude product is of sufficient purity (approx. 85% yield) to be used in the next step without further purification.

Step 2: Hydrolysis to Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

  • Add the crude 2-amino-2-(pyridin-2-yl)acetonitrile from the previous step to a flask containing concentrated hydrochloric acid (100 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Adjust the pH of the solution to approximately 7 with a concentrated ammonium hydroxide solution.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol.

  • Dry the solid under vacuum to afford racemic 2-Amino-2-(pyridin-2-YL)acetic acid as a white to off-white solid (yield approx. 78%).

Part 2: Enzymatic Resolution of this compound

This part of the protocol describes the separation of the (S)-enantiomer from the racemic mixture using an enzymatic approach.

Step 1: N-Acetylation of Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

  • Suspend the racemic amino acid (15.2 g, 100 mmol) in glacial acetic acid (100 mL).

  • Add acetic anhydride (12.2 g, 120 mmol) dropwise to the suspension while stirring.

  • Heat the mixture to 50°C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • The N-acetylated product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-acetyl-2-amino-2-(pyridin-2-YL)acetic acid (yield approx. 95%).

Step 2: Enantioselective Enzymatic Hydrolysis

  • Dissolve the N-acetyl-racemic amino acid (10 g) in 200 mL of a 0.1 M phosphate buffer (pH 7.5).

  • Adjust the pH to 7.5 with a 2 M sodium hydroxide solution.

  • Add Acylase I from Aspergillus melleus (50 mg) to the solution.

  • Incubate the mixture at 37°C and monitor the reaction progress by measuring the release of acetic acid (e.g., by titration) or by chiral HPLC.

  • When approximately 50% of the N-acetyl group has been hydrolyzed (typically 24-48 hours), stop the reaction by heating the solution to 90°C for 10 minutes to denature the enzyme.

  • Filter the hot solution to remove the denatured enzyme.

  • Cool the filtrate and acidify to pH 5 with 1 M hydrochloric acid.

  • The unreacted N-acetyl-(R)-2-amino-2-(pyridin-2-YL)acetic acid will precipitate and can be removed by filtration.

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid (approximately pH 6) to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure (S)-enantiomer with an enantiomeric excess of >99% (yield approx. 45% based on the racemate).

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Enzymatic Resolution PyCHO 2-Pyridinecarboxaldehyde AminoNitrile 2-Amino-2-(pyridin-2-yl)acetonitrile PyCHO->AminoNitrile Strecker Reaction AmineCyanide NH4Cl, NaCN RacemicAA Racemic 2-Amino-2- (pyridin-2-YL)acetic acid AminoNitrile->RacemicAA Hydrolysis HCl Conc. HCl NAcetyl N-Acetyl-racemic amino acid RacemicAA->NAcetyl N-Acetylation SAminoAcid (S)-2-Amino-2- (pyridin-2-YL)acetic acid NAcetyl->SAminoAcid Enzymatic Hydrolysis RAcetyl N-Acetyl-(R)-amino acid NAcetyl->RAcetyl Unreacted Acylase Acylase I

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Use of (S)-2-Amino-2-(pyridin-2-YL)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[1][2] (S)-2-Amino-2-(pyridin-2-YL)acetic acid, a pyridyl-alanine analog, presents a unique building block for peptide modification. The pyridine ring can introduce a hydrophilic and aromatic element, potentially improving aqueous solubility and stability of peptide drug candidates.[3][4] Furthermore, the nitrogen atom in the pyridyl group can act as a hydrogen bond acceptor and a coordination site for metal ions, opening avenues for the development of novel peptide-based catalysts and imaging agents.[5]

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols, expected outcomes, and troubleshooting guidelines.

Data Presentation

The successful incorporation of this compound into a peptide sequence and the final purity and yield are dependent on various factors including the coupling strategy, the surrounding amino acid sequence, and the purification method. The following tables provide a summary of expected quantitative data based on typical Fmoc-based solid-phase peptide synthesis of peptides containing non-natural amino acids.

ParameterTypical RangeMethod of DeterminationReference
Crude Peptide Purity 50-80%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[6]
Final Peptide Purity (after purification) >95%RP-HPLC[6][7]
Overall Yield (crude) 30-60%Gravimetric analysis[7]
Overall Yield (purified) 10-30%Gravimetric analysis[7]
Coupling Efficiency per Step >99%Kaiser Test / UV-Vis monitoring of Fmoc deprotection[6]

Table 1: Expected Quantitative Data for Peptide Synthesis Incorporating this compound.

PropertyDescriptionSignificance in Peptide Drug Development
Increased Hydrophilicity The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving the solubility of hydrophobic peptides in aqueous solutions.Enhanced bioavailability and formulation options.[3][4]
Aromaticity The pyridyl ring can participate in π-π stacking interactions, influencing peptide conformation and binding to biological targets.Modulation of receptor affinity and selectivity.
Metal Chelation The nitrogen atom of the pyridine ring can coordinate with metal ions.Development of radiolabeled peptides for imaging and therapy, and metallopeptides with catalytic activity.[5]
Modified pKa The basicity of the pyridine nitrogen (pKa of the pyridinium ion is ~5.2) can influence the overall charge of the peptide at physiological pH.Altered electrostatic interactions with biological targets and improved cell permeability.

Table 2: Physicochemical Properties and Potential Advantages of Incorporating this compound into Peptides.

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy and can be adapted for both manual and automated peptide synthesis.[5][8]

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection (for pre-loaded resins): If using a pre-loaded resin, remove the Fmoc protecting group from the first amino acid by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (for non-loaded resins):

    • Dissolve Fmoc-(S)-2-Amino-2-(pyridin-2-YL)acetic acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

Peptide Chain Elongation

The following steps are repeated for each amino acid to be added to the peptide chain:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the resin and wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/HOBt or HATU) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. For coupling of this compound, a longer coupling time (2-4 hours) or a double coupling may be necessary to ensure high efficiency.

    • Monitor the reaction with the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF and DCM.

Cleavage and Deprotection
  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (MS).[6]

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Select Resin Swell Swell Resin in DMF Resin->Swell Load Load First Amino Acid (Fmoc-(S)-2-Amino-2-(pyridin-2-YL)acetic acid) Swell->Load Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave After final cycle Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by MS and Analytical HPLC Purify->Analyze logical_relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications AA (S)-2-Amino-2- (pyridin-2-YL)acetic acid Hydrophilicity Increased Hydrophilicity AA->Hydrophilicity Aromaticity Aromaticity AA->Aromaticity MetalChelation Metal Chelation AA->MetalChelation pKa Modified pKa AA->pKa Bioavailability Improved Bioavailability Hydrophilicity->Bioavailability Binding Enhanced Target Binding Aromaticity->Binding Imaging Radiolabeled Imaging Agents MetalChelation->Imaging Catalysis Metallo-peptide Catalysts MetalChelation->Catalysis CellPermeability Improved Cell Permeability pKa->CellPermeability signaling_pathway Peptide Peptide containing This compound Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response (e.g., Gene Expression, Metabolism) Kinase_Cascade->Response Phosphorylation Events

References

Application of (S)-2-Amino-2-(pyridin-2-YL)acetic Acid as a Chiral Ligand in Catalysis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

(S)-2-Amino-2-(pyridin-2-YL)acetic acid , a chiral non-proteinogenic amino acid, holds significant potential as a versatile ligand in asymmetric catalysis. Its unique structure, featuring a stereogenic center directly attached to a coordinating pyridine ring and an amino acid functionality, allows for the formation of stable chiral metal complexes. These complexes can create a well-defined chiral environment around a metal center, enabling the enantioselective transformation of prochiral substrates. While specific, detailed catalytic applications with comprehensive data are not abundantly available in publicly accessible literature, its structural motifs suggest a range of potential applications in asymmetric synthesis.

This document outlines potential applications, hypothetical experimental protocols, and the logical framework for employing this compound in asymmetric catalysis, based on established principles of chiral ligand design and coordination chemistry.

Potential Catalytic Applications

The bidentate or potentially tridentate coordination ability of this compound, involving the pyridine nitrogen, the amino group, and the carboxylate, makes it a promising candidate for a variety of metal-catalyzed enantioselective reactions.

Table 1: Potential Asymmetric Catalytic Reactions for this compound Ligand

Reaction TypeMetal CatalystSubstrate ScopeExpected Outcome
Asymmetric Aldol Reactions Zn(II), Cu(II), Mg(II)Aldehydes, KetonesHigh enantiomeric excess (ee) of β-hydroxy carbonyl compounds.
Asymmetric Michael Additions Ni(II), Cu(I), Rh(I)α,β-Unsaturated carbonyls, NitroalkenesEnantioenriched 1,5-dicarbonyl compounds or γ-nitro carbonyls.
Asymmetric Henry Reactions Cu(II), Co(II)Aldehydes, NitroalkanesChiral β-nitro alcohols with high ee.
Asymmetric C-H Functionalization Pd(II), Rh(III)Aromatic and aliphatic C-H bondsEnantioselective C-C or C-X bond formation.
Asymmetric Hydrogenation Ru(II), Ir(I), Rh(I)Ketones, Imines, AlkenesChiral alcohols, amines, and alkanes with high ee.

Logical Workflow for Catalyst Development

The development of a catalytic system utilizing this compound would typically follow a logical progression from ligand synthesis to catalyst screening and optimization.

G Catalyst Development Workflow cluster_0 Ligand Preparation cluster_1 Catalyst Formation cluster_2 Catalytic Reaction cluster_3 Analysis and Optimization A Synthesis of this compound B Purification and Characterization A->B C Selection of Metal Precursor B->C D Complexation with Ligand C->D E Isolation and Characterization of Chiral Catalyst D->E F Substrate and Reagent Selection E->F G Reaction Condition Screening (Solvent, Temperature, Base) F->G H Monitoring Reaction Progress G->H I Determination of Yield and Enantiomeric Excess (ee%) H->I J Optimization of Reaction Parameters I->J K Substrate Scope Evaluation J->K K->G Iterative Optimization

Caption: Workflow for developing a catalytic system.

Hypothetical Experimental Protocols

The following are hypothetical, yet detailed, protocols for key experiments based on common practices in asymmetric catalysis.

Protocol 1: In-situ Preparation of a Chiral Copper(II) Catalyst and its Application in an Asymmetric Henry (Nitroaldol) Reaction

Objective: To synthesize a chiral β-nitro alcohol with high enantioselectivity using a catalyst derived from this compound.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Benzaldehyde

  • Nitromethane

  • Triethylamine (Et₃N)

  • Isopropanol (i-PrOH)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Preparation (in-situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (0.02 mmol, 1 mol%).

    • Add Cu(OAc)₂·H₂O (0.02 mmol, 1 mol%).

    • Add anhydrous i-PrOH (2.0 mL).

    • Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should turn a characteristic color, indicating complexation.

  • Henry Reaction:

    • To the flask containing the in-situ prepared catalyst, add benzaldehyde (2.0 mmol, 1.0 equiv.).

    • Add nitromethane (4.0 mmol, 2.0 equiv.).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (0.2 mmol, 10 mol%) dropwise over 5 minutes.

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl (5 mL).

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-nitro alcohol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathway for Enantioselection (Conceptual)

The enantioselectivity in a metal-catalyzed reaction using a chiral ligand like this compound arises from the differential activation of the two enantiotopic faces of the prochiral substrate.

G Conceptual Pathway for Enantioselection cluster_0 Catalyst Formation cluster_1 Substrate Coordination cluster_2 Stereochemical Outcome Ligand (S)-Ligand Catalyst Chiral Metal Complex Ligand->Catalyst Metal Metal Precursor Metal->Catalyst Substrate Prochiral Substrate TS_Re Transition State (Re-face attack) Catalyst->TS_Re TS_Si Transition State (Si-face attack) Catalyst->TS_Si Substrate->TS_Re Coordination Substrate->TS_Si Coordination Product_R (R)-Product TS_Re->Product_R Lower Energy Pathway (Favored) Product_S (S)-Product TS_Si->Product_S Higher Energy Pathway (Disfavored)

Caption: Enantioselection pathway.

Conclusion

While concrete experimental data for the catalytic applications of this compound are not readily found in existing literature, its structural features strongly suggest its utility as a chiral ligand in a wide array of asymmetric transformations. The protocols and logical frameworks presented here provide a solid foundation for researchers and drug development professionals to explore its potential in the synthesis of enantiomerically pure molecules. Further research into the synthesis of its metal complexes and their catalytic evaluation is warranted to fully unlock the potential of this promising chiral ligand.

Application Notes and Protocols for the Quantification of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed analytical methods for the quantification and chiral purity determination of (S)-2-Amino-2-(pyridin-2-YL)acetic acid. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

1. Principle

The enantiomeric purity of this compound is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This method allows for the direct separation of the (S) and (R)-enantiomers without derivatization. The separation is achieved on a macrocyclic glycopeptide-based column, such as one with teicoplanin as the chiral selector, which provides differential interactions with the two enantiomers.[1] Detection is performed using a UV detector.

2. Experimental Protocol

2.1. Reagents and Materials

  • This compound reference standard

  • (R,S)-2-Amino-2-(pyridin-2-YL)acetic acid (racemic mixture for method development)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Ammonium hydroxide (analytical grade)

  • Water (deionized or HPLC grade)

2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

2.3. Chromatographic Conditions

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm (or equivalent teicoplanin-based CSP)[1]

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100:0.05:0.02 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic mixture in the mobile phase to confirm the resolution of the enantiomers.

  • Sample Solution (1 mg/mL): Prepare the sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase.

2.5. Data Analysis The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R)-enantiomers using the following formula:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

3. Data Presentation

Table 1: System Suitability Parameters for Chiral HPLC Method

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) between enantiomers ≥ 1.52.1
Tailing factor for (S)-enantiomer ≤ 2.01.2
Theoretical plates for (S)-enantiomer ≥ 20003500
Relative Standard Deviation (RSD) of peak area (n=6) ≤ 2.0%0.8%

4. Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare (S)- and Racemic Standards hplc_setup Equilibrate HPLC System prep_standards->hplc_setup prep_sample Prepare Test Sample prep_sample->hplc_setup prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_setup inject_racemic Inject Racemic Standard hplc_setup->inject_racemic inject_sample Inject Test Sample inject_racemic->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_ee Calculate % Enantiomeric Excess integrate_peaks->calculate_ee report Generate Report calculate_ee->report

Caption: Workflow for Chiral Purity Analysis by HPLC.

Application Note 2: Quantification in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Principle

This method describes a sensitive and selective procedure for the quantification of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). A stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is used for accurate quantification. The sample preparation involves protein precipitation to remove plasma proteins, followed by analysis using electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM). This approach is adapted from methods used for similar compounds like 2-pyridylacetic acid.[2][3]

2. Experimental Protocol

2.1. Reagents and Materials

  • This compound reference standard

  • This compound-d4 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

2.2. Instrumentation

  • UPLC or HPLC system

  • Tandem mass spectrometer with an ESI source

  • Analytical balance

  • Centrifuge

2.3. LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Waters ACQUITY UPLC® HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: 153.1 > 108.1 (Quantifier), 153.1 > 79.1 (Qualifier)

    • Internal Standard (d4): 157.1 > 112.1

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

2.4. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard at 100 ng/mL.

  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (100 ng/mL).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

3. Data Presentation

Table 2: Method Validation Summary for LC-MS/MS Quantification

ParameterConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Lower Limit of Quantification (LLOQ) 1.098.58.2
Quality Control - Low (QCL) 3.0102.16.5
Quality Control - Medium (QCM) 10099.24.1
Quality Control - High (QCH) 800101.53.5
Linearity (r²) 1.0 - 1000> 0.995N/A

4. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 50 µL Plasma Sample add_is Add 20 µL Internal Standard plasma_sample->add_is protein_precip Add 200 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_injection Inject onto UPLC supernatant_transfer->lc_injection ms_detection Detect by Tandem MS (MRM) lc_injection->ms_detection integration Integrate Peak Areas ms_detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for LC-MS/MS Quantification in Plasma.

References

Chiral Separation of Pyridyl Amino Acids: Application Notes and Protocols for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of pyridyl amino acids using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are critical for the analysis of enantiomeric purity, which is a crucial aspect in drug development and metabolic research, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological properties.

High-Performance Liquid Chromatography (HPLC) Methods

Direct enantioseparation of underivatized amino acids is achievable on various chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like amino acids.[1] Additionally, cinchona alkaloid-derived zwitterionic CSPs have demonstrated broad applicability for the direct stereoselective resolution of a wide range of amino acids.[2] For N-blocked amino acids, such as those with t-BOC or FMOC protecting groups, polysaccharide-based chiral columns are often employed in either normal-phase or reversed-phase mode.

Application Note: HPLC-Based Chiral Separation

Introduction:

This method is suitable for the direct enantiomeric separation of pyridyl amino acids without the need for derivatization. The use of a macrocyclic glycopeptide or a zwitterionic chiral stationary phase allows for effective separation based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.

Instrumentation and Columns:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Chiral Stationary Phases (CSPs):

    • Macrocyclic Glycopeptide-based: e.g., Astec CHIROBIOTIC® T (Teicoplanin-based)

    • Zwitterionic Cinchona Alkaloid-based: e.g., CHIRALPAK® ZWIX(+)™ or ZWIX(-)™

Method Parameters (Starting Point):

The following table outlines starting conditions that can be optimized for specific pyridyl amino acid enantiomers.

ParameterAstec CHIROBIOTIC® TCHIRALPAK® ZWIX(+)™ / ZWIX(-)™
Mobile Phase Methanol/Water/Formic AcidMethanol/Water with low percentage of Acetonitrile or THF
Additives Formic Acid (for LC-MS compatibility)Acid and Base modifiers to control ionization
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Column Temp. 25 - 50 °C25 - 50 °C
Detection UV (e.g., 254 nm) or MSUV (e.g., 254 nm) or MS

Quantitative Data Summary (Example for Common Amino Acids):

The following table provides an example of the type of quantitative data that should be generated for pyridyl amino acid separations. Data for common amino acids on a zwitterionic CSP is presented for illustrative purposes.

Amino AcidRetention Time (t_R1) (min)Retention Time (t_R2) (min)Resolution (R_s)
Alanine5.26.12.1
Phenylalanine8.910.53.2
Tryptophan12.415.84.5

Data is illustrative and will vary based on the specific pyridyl amino acid, column, and exact chromatographic conditions.

Experimental Protocol: HPLC Chiral Separation

1. Sample Preparation: a. Dissolve the pyridyl amino acid sample in the initial mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System Preparation: a. Equilibrate the chosen chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Analysis: a. Inject 5-10 µL of the prepared sample. b. Run the analysis using the starting method parameters outlined in the application note. c. Monitor the separation at a suitable UV wavelength (e.g., 254 nm) or with a mass spectrometer.

4. Method Optimization: a. Adjust the mobile phase composition (e.g., organic modifier percentage, additive concentration) to improve resolution. For zwitterionic CSPs, the eluting strength can be adjusted by varying the proportion of polar non-protic solvents like acetonitrile or THF.[2] b. Optimize the column temperature; in some cases, lower temperatures can enhance chiral selectivity. c. Vary the flow rate to balance separation efficiency and analysis time.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pyridyl Amino Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chiral Separation (Chiral Column) Inject->Separate Detect Detection (UV or MS) Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Quantify Quantify Enantiomers Analyze->Quantify

Caption: Workflow for HPLC-based chiral separation of pyridyl amino acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the chiral analysis of amino acids due to its high resolution and sensitivity. However, amino acids are non-volatile and require derivatization prior to analysis to increase their volatility.[3] A common approach involves esterification of the carboxyl group followed by acylation of the amino group. The derivatized enantiomers are then separated on a chiral capillary column.

Application Note: GC-MS-Based Chiral Separation

Introduction:

This method describes the chiral separation of pyridyl amino acids by GC-MS following a two-step derivatization procedure. The use of a chiral capillary column, such as one coated with a chiral selector like Chirasil-L-Val, allows for the separation of the derivatized enantiomers.

Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Chiral Capillary Column: e.g., Chirasil-L-Val (25 m x 0.25 mm I.D., 0.12 µm film thickness).

Derivatization:

A common and effective derivatization strategy for amino acids for chiral GC analysis is the formation of N(O)-pentafluoropropionyl amino acid 2-propyl esters.[4] An alternative is the use of heptafluorobutyl chloroformate (HFBCF) for derivatization.[5][6][7]

Method Parameters (Starting Point):

ParameterValue
Injector Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium
Oven Program Start at 90°C, hold for 2 min, ramp to 180°C at 4°C/min, then to 220°C at 10°C/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Mode Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity

Quantitative Data Summary (Example for Common Amino Acid Derivatives):

The following table illustrates the type of quantitative data to be collected. Retention times are highly dependent on the specific derivative and GC conditions.

Amino Acid DerivativeRetention Time (t_R1) (min)Retention Time (t_R2) (min)Key Mass Fragments (m/z)
N(O)-PFP-Alanine-2-propyl ester10.210.5e.g., M-COOC3H7, ...
N(O)-PFP-Phenylalanine-2-propyl ester18.518.9e.g., M-COOC3H7, ...

Data is illustrative and must be determined experimentally for pyridyl amino acid derivatives.

Experimental Protocol: GC-MS Chiral Separation

1. Derivatization (Example using HFBCF): [5][6][7] a. To an aqueous sample containing the pyridyl amino acid, add a suitable internal standard. b. Perform an in-situ derivatization with heptafluorobutyl chloroformate (HFBCF). c. Simultaneously perform a liquid-liquid microextraction of the nonpolar derivatives into an organic solvent like hexane. d. The resulting esters can be further reacted, for example with methylamine, to form amides. e. Evaporate the solvent and reconstitute the sample in a suitable solvent for GC injection.

2. GC-MS System Preparation: a. Condition the chiral column according to the manufacturer's instructions. b. Set the GC-MS parameters as described in the application note.

3. Chromatographic Analysis: a. Inject 1 µL of the derivatized sample. b. Acquire data in either full scan or SIM mode.

4. Data Analysis: a. Identify the peaks corresponding to the derivatized enantiomers based on their retention times and mass spectra. b. Integrate the peak areas to determine the enantiomeric ratio.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Pyridyl Amino Acid Sample Derivatize Derivatization (e.g., with HFBCF) Sample->Derivatize Extract Liquid-Liquid Microextraction Derivatize->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Derivatized Sample Evap->Inject Separate Chiral Separation (Chiral Capillary Column) Inject->Separate Detect Mass Spectrometry (Full Scan or SIM) Separate->Detect Analyze Analyze Chromatogram & Mass Spectra Detect->Analyze Quantify Determine Enantiomeric Ratio Analyze->Quantify

Caption: Workflow for GC-MS-based chiral separation of pyridyl amino acids.

Logical Relationship of Method Selection

The choice between HPLC and GC-MS for the chiral separation of pyridyl amino acids depends on several factors, including the sample matrix, the required sensitivity, and the availability of instrumentation.

Method_Selection Start Start: Chiral Separation of Pyridyl Amino Acids NeedDeriv Is derivatization acceptable/necessary? Start->NeedDeriv DirectAnalysis Direct Analysis Preferred NeedDeriv->DirectAnalysis No GCMS GC-MS Method NeedDeriv->GCMS Yes HPLC HPLC Method DirectAnalysis->HPLC HighSensitivity High Sensitivity Required? HighSensitivity->HPLC No (UV sufficient) HighSensitivity->GCMS Yes (SIM mode) GCMS->HighSensitivity

Caption: Decision tree for selecting between HPLC and GC-MS methods.

References

Application Notes & Protocols for the Large-Scale Production and Purification of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-2-Amino-2-(pyridin-2-yl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a pyridine ring directly attached to the alpha-carbon, imparts specific conformational constraints and potential for metal chelation, making it a valuable synthon in medicinal chemistry. The enantiomerically pure (S)-form is often the desired stereoisomer for biological activity. This document outlines a potential pathway for the large-scale synthesis and purification of this compound, based on established laboratory-scale procedures and general principles of process chemistry.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound, based on reported laboratory-scale synthesis.[1][2] It is important to note that yields and purity may vary upon scale-up and process optimization.

Table 1: Summary of Reaction Yields for the Enantioselective Synthesis

StepReactionStarting MaterialProductReported Yield (%)
1Protection of L-aspartic acidL-Aspartic acidN-Boc-L-aspartic acid~95% (Typical)
2Mono-esterificationN-Boc-L-aspartic acid(S)-4-Methyl N-tert-butoxycarbonyl aspartate~80-90% (Typical)
3Tert-butyl esterification(S)-4-Methyl N-tert-butoxycarbonyl aspartate(S)-1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartateVariable
4Chemoselective nucleophilic acyl substitution with 2-lithiumpyridine(S)-1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxo-4-(pyridin-2-yl)butanoateVariable
5Deprotection(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxo-4-(pyridin-2-yl)butanoateThis compoundVariable
Overall 5-Step Synthesis L-Aspartic acid This compound ~13% [1]

Table 2: Purity and Characterization Data

ParameterSpecification
AppearanceWhite to off-white solid
Purity (HPLC)≥ 95%[3][4]
Enantiomeric Excess (ee)≥ 98%
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
StorageSealed in dry, 2-8°C[5]

Experimental Protocols

The following protocols are adapted from a reported enantioselective synthesis from L-aspartic acid and are intended to serve as a basis for large-scale production.[1][2] All operations should be conducted in a controlled environment by trained personnel, adhering to all relevant safety regulations.

Synthesis Workflow

Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification L-Aspartic_Acid L-Aspartic Acid N-Boc-L-aspartic_acid N-Boc-L-aspartic acid L-Aspartic_Acid->N-Boc-L-aspartic_acid Boc Anhydride Monoester (S)-4-Methyl N-tert- butoxycarbonyl aspartate N-Boc-L-aspartic_acid->Monoester Methanol Diester (S)-1-tert-Butyl 4-methyl N- (tert-butoxycarbonyl)aspartate Monoester->Diester tert-Butanol, DCC Ketoester (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino) -4-oxo-4-(pyridin-2-yl)butanoate Diester->Ketoester 2-Lithiumpyridine Crude_Product Crude (S)-2-Amino-2- (pyridin-2-YL)acetic acid Ketoester->Crude_Product Trifluoroacetic Acid Crystallization Crystallization Crude_Product->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product Pure (S)-2-Amino-2- (pyridin-2-YL)acetic acid Filtration_Drying->Final_Product Chemical Synthesis Pathway Start L-Aspartic Acid Step1 Boc Protection Start->Step1 Intermediate1 N-Boc-L-aspartic acid Step1->Intermediate1 Step2 Mono-esterification (Methanol, H+) Intermediate1->Step2 Intermediate2 (S)-4-Methyl N-tert- butoxycarbonyl aspartate Step2->Intermediate2 Step3 tert-Butyl Esterification (tert-Butanol, DCC) Intermediate2->Step3 Intermediate3 (S)-1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate Step3->Intermediate3 Step4 Nucleophilic Substitution (2-Lithiumpyridine) Intermediate3->Step4 Intermediate4 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino) -4-oxo-4-(pyridin-2-yl)butanoate Step4->Intermediate4 Step5 Deprotection (TFA, H2O) Intermediate4->Step5 End This compound Step5->End Purification Workflow Crude Crude Product from Synthesis Dissolution Dissolution Hot solvent/co-solvent Crude->Dissolution Cooling Controlled Cooling Induces crystallization Dissolution->Cooling Crystallization Crystal Growth Optional seeding Cooling->Crystallization Isolation Filtration Separate crystals from mother liquor Crystallization->Isolation Washing Washing Cold solvent Isolation->Washing Drying Drying Vacuum oven Washing->Drying Pure Pure Product ≥95% Purity Drying->Pure

References

Application Notes and Protocols: Pyridyl Amino Acids as Fluorescent Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of pyridyl amino acids as versatile fluorescent probes in biological imaging. Their unique photophysical properties, including sensitivity to the microenvironment, make them powerful tools for elucidating complex cellular processes.

Introduction to Pyridyl Amino Acid Fluorescent Probes

Unnatural amino acids with fluorescent side chains have emerged as invaluable tools for non-invasive biological imaging.[1][2] Among these, pyridyl-containing amino acids are a promising class of fluorophores. Their emission properties are often sensitive to local environmental factors such as polarity and viscosity, a characteristic known as solvatochromism.[1][3][4][5] This sensitivity allows for the probing of subtle changes in the cellular milieu, providing insights into protein conformation, binding events, and the biophysical properties of subcellular compartments.[1][6]

The core advantages of using pyridyl amino acids as fluorescent probes include:

  • Environmental Sensitivity: Their fluorescence emission can be modulated by the polarity and viscosity of their surroundings, enabling the study of microenvironments within live cells.[1][6]

  • Minimal Perturbation: As amino acid analogues, they can be incorporated directly into peptide and protein structures with minimal disruption to their native function.[2]

  • Site-Specific Labeling: Through techniques like solid-phase peptide synthesis (SPPS), they can be introduced at specific locations within a peptide sequence, offering precise control over the probe's placement.[1]

  • Potential for FRET Studies: Their spectral properties can be tuned, making them suitable as donors or acceptors in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.[1][7][8][9]

Photophysical Properties of Selected Pyridyl Amino Acids

The fluorescence characteristics of pyridyl amino acids are highly dependent on their specific chemical structure. The table below summarizes the key photophysical properties of representative pyridyl-derived amino acids, providing a basis for selecting the appropriate probe for a given application.

Probe Name/StructureExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Key Features & Applications
β-(p-methoxyphenyl)-pyridyl-α-amino acid ~340~445~0.13Strong charge-transfer character, viscosity-sensitive fluorescence.[1] Suitable for probing changes in intracellular viscosity and protein aggregation.
β-(p-trifluoromethylphenyl)-pyridyl-α-amino acid ~290~357~0.20Less sensitive to solvent polarity compared to the methoxy analogue. Can serve as a control or for general protein labeling.
β-(2-naphthyl)-pyridyl-α-amino acid ~300~357 and ~495~0.08Exhibits dual emission from locally excited and twisted intramolecular charge transfer (TICT) states, indicating conformational heterogeneity.[1]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Pyridyl Amino Acid-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing a pyridyl amino acid.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected pyridyl amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (either natural or the pyridyl derivative), 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

spss_workflow Resin Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (DIC/Oxyma) Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol for Introducing Pyridyl Amino Acid Probes into Live Cells

This protocol describes a general method for loading peptide-based pyridyl amino acid probes into live mammalian cells for fluorescence imaging. Optimization of concentration and incubation time is recommended for each new probe and cell line.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Pyridyl amino acid-containing peptide probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

  • Cell Seeding: Seed cells onto the imaging dish or slide and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Dilute the peptide probe stock solution in pre-warmed complete culture medium to the final desired concentration (typically 1-10 µM).

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for a specified period (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells three times with pre-warmed PBS to remove excess, unbound probe.

  • Imaging:

    • Replace the PBS with pre-warmed live-cell imaging medium.

    • Proceed immediately to fluorescence microscopy.

cell_loading_workflow Start Culture Cells on Imaging Dish Prepare_Probe Dilute Pyridyl Amino Acid Probe in Medium Start->Prepare_Probe Incubate Incubate Cells with Probe Prepare_Probe->Incubate Wash Wash Cells with PBS (3x) Incubate->Wash Add_Imaging_Medium Add Live-Cell Imaging Medium Wash->Add_Imaging_Medium Image Proceed to Fluorescence Microscopy Add_Imaging_Medium->Image

Caption: Live Cell Loading Workflow.

Protocol for Fluorescence Microscopy and Image Acquisition

This protocol provides a general guideline for imaging cells labeled with pyridyl amino acid probes using a widefield or confocal fluorescence microscope.

Materials and Equipment:

  • Fluorescence microscope (widefield or confocal) equipped with appropriate filter sets or laser lines for the specific pyridyl amino acid probe.

  • Environmental chamber for maintaining temperature (37°C) and CO2 (5%) for live-cell imaging.

  • Immersion oil (if using an oil immersion objective).

  • Cells loaded with the pyridyl amino acid probe.

Procedure:

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source (e.g., mercury lamp, LED, or lasers).

    • Allow the light source to warm up and stabilize.

    • If performing live-cell imaging, ensure the environmental chamber is equilibrated to 37°C and 5% CO2.

  • Sample Placement: Place the imaging dish or slide on the microscope stage.

  • Locate Cells: Using brightfield or phase-contrast microscopy, locate and focus on the cells of interest.

  • Fluorescence Imaging:

    • Switch to the fluorescence imaging mode.

    • Select the appropriate filter cube or laser line and emission filter for the excitation and emission wavelengths of your pyridyl amino acid probe (refer to Table 1).

    • Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Capture images using the microscope's acquisition software.

  • Multi-Channel Imaging (Optional): If co-localizing with other fluorescent markers (e.g., organelle stains, fluorescent proteins), acquire images sequentially for each channel to avoid spectral bleed-through.

  • Image Analysis: Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, localization, or FRET efficiency.

Application Example: Probing Intracellular Viscosity

Pyridyl amino acids with viscosity-sensitive fluorescence can be used to map the microviscosity of different cellular compartments. The underlying principle is that in a low-viscosity environment, the fluorophore can undergo non-radiative decay through intramolecular rotation, leading to quenched fluorescence. In a high-viscosity environment, this rotation is restricted, resulting in enhanced fluorescence emission.

viscosity_sensing_pathway Probe Viscosity-Sensitive Pyridyl Amino Acid Probe Low_Viscosity Low Viscosity Environment (e.g., Cytosol) Probe->Low_Viscosity High_Viscosity High Viscosity Environment (e.g., Lipid Droplets, Protein Aggregates) Probe->High_Viscosity Rotation Intramolecular Rotation Low_Viscosity->Rotation Enhancement Fluorescence Enhancement (High Emission) High_Viscosity->Enhancement Quenching Fluorescence Quenching (Low Emission) Rotation->Quenching

Caption: Viscosity Sensing Mechanism.

By incorporating a viscosity-sensitive pyridyl amino acid into a peptide that targets a specific organelle, one can selectively measure the viscosity of that compartment. For example, a peptide containing a mitochondrial targeting sequence and the probe could be used to investigate changes in mitochondrial viscosity during cellular stress or apoptosis.

Conclusion

Pyridyl amino acids represent a powerful and versatile class of fluorescent probes for biological imaging. Their environmental sensitivity, coupled with the ability for site-specific incorporation into peptides and proteins, opens up new avenues for studying dynamic cellular processes in real-time. The protocols and data presented here provide a foundation for researchers to begin exploring the utility of these probes in their own experimental systems. As the field of chemical biology continues to evolve, the development and application of novel fluorescent amino acids, including those based on the pyridyl scaffold, will undoubtedly play a crucial role in advancing our understanding of life at the molecular level.

References

Application of CRISPR-Cas9 in the Development of Novel Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has instigated a paradigm shift in the fields of pharmaceutical and agrochemical research and development. This powerful gene-editing tool offers unprecedented precision and efficiency in modifying the genomes of a wide array of organisms, from microbes and cell lines to plants and animals.[1][2][3][4] These application notes provide an overview of the key uses of CRISPR-Cas9 in these sectors, supplemented with detailed protocols for fundamental experiments and quantitative data to guide experimental design.

I. Applications in Pharmaceutical Development

CRISPR-Cas9 has accelerated the drug discovery pipeline by providing robust tools for target identification, validation, and the creation of more relevant disease models.[1][5][6] Its applications extend from early-stage research to the development of novel therapeutics.[2][7]

1. Target Identification and Validation:

CRISPR-based high-throughput screening (HTS) has become a cornerstone for identifying novel drug targets.[7][8][9] Genome-wide CRISPR screens, utilizing pooled or arrayed sgRNA libraries, can efficiently identify genes that, when knocked out or modulated, confer a desired phenotype, such as cell death in cancer models or resistance to a particular compound.[5][10] This allows for the rapid identification and validation of genes that are critical for disease progression.[11]

2. Generation of Disease Models:

The ability to precisely introduce or correct specific mutations allows for the creation of isogenic cell lines and animal models that accurately recapitulate human diseases.[5][12] These models are invaluable for studying disease mechanisms and for testing the efficacy and safety of drug candidates in a physiologically relevant context.[5][6]

3. Gene Therapy:

CRISPR-Cas9 holds immense promise for the development of novel gene therapies for a wide range of genetic disorders, including sickle cell anemia and Duchenne muscular dystrophy.[2][12] The technology enables the direct correction of disease-causing mutations in a patient's cells.[7] Furthermore, CRISPR is being used to engineer immune cells, such as CAR-T cells, to more effectively target and destroy cancer cells.[2]

II. Applications in Agrochemical Development

In agriculture, CRISPR-Cas9 is being employed to develop crops with improved traits, leading to increased yields, enhanced nutritional value, and greater resilience to environmental stressors.[13][14][15] This technology also offers new avenues for developing more effective and sustainable agrochemicals.

1. Crop Improvement:

  • Disease and Pest Resistance: CRISPR can be used to introduce genes that confer resistance to various pathogens, such as fungi, bacteria, and viruses, reducing the reliance on chemical pesticides.[13][14][16]

  • Abiotic Stress Tolerance: By modifying genes involved in stress response pathways, it is possible to develop crops that are more tolerant to drought, salinity, and extreme temperatures.[13][14]

  • Enhanced Nutritional Value: CRISPR technology can be used to increase the content of essential nutrients, such as vitamins and minerals, in staple crops to combat malnutrition.[17]

  • Herbicide Tolerance: The development of herbicide-tolerant crops allows for more effective weed control, thereby increasing crop yields.[18]

2. Herbicide and Pesticide Development:

CRISPR-based screens can be utilized to identify novel molecular targets for herbicides and pesticides within weeds and pests. By understanding the essential genes for their survival, more specific and effective chemicals can be developed with minimal impact on non-target organisms and the environment.

Quantitative Data Summary

The efficiency of CRISPR-Cas9-mediated gene editing can vary depending on the target gene, cell type or organism, and the delivery method. The following tables summarize representative quantitative data on editing efficiency.

Table 1: CRISPR-Cas9 Editing Efficiency in Pharmaceutical Research Models

Model SystemTarget GeneDelivery MethodEditing Efficiency (%)Reference
Mouse Embryonic Stem CellsEvx1Plasmid Transfection>90% (for some clones)[19]
Human Induced Pluripotent Stem Cells (iPSCs)VariousRibonucleoprotein (RNP) Electroporation~80-90%[20]
Mouse ZygotesPer1, Per2Microinjection~10-fold higher than in MEFs[21]
Various Bacterial SpeciesConserved housekeeping genePlasmid-based system42.8% - 82.3%[22][23]

Table 2: CRISPR-Cas9 Editing Efficiency in Agrochemical Research Models

Crop SpeciesTarget Gene(s)Delivery MethodEditing Efficiency (%)Reference
Arabidopsis thaliana8 genes (14 target sites)Agrobacterium-mediated transformation30 - 85%[24]
Rice (Oryza sativa)PDSProtoplast Transformation~46%[25]
Soybean (Glycine max)GFPHairy root transformationHigh efficiency of gene knockout[4]
Wheat (Triticum aestivum)TaGW2Particle Bombardment2.5 - 5.8%[25]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells via Ribonucleoprotein (RNP) Delivery

This protocol outlines the steps for generating a gene knockout in a mammalian cell line using the delivery of a pre-complexed Cas9 protein and a single guide RNA (sgRNA).

Materials:

  • Cas9 nuclease

  • Synthetic sgRNA targeting the gene of interest

  • Mammalian cell line of choice

  • Electroporation system and appropriate cuvettes

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing service or Next-Generation Sequencing (NGS) platform

Methodology:

  • sgRNA Design: Design and synthesize an sgRNA specific to the target gene. Several online tools are available for sgRNA design to maximize on-target efficiency and minimize off-target effects.[26][27]

  • RNP Complex Formation:

    • Resuspend the lyophilized Cas9 protein and sgRNA in nuclease-free buffer.

    • Mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.[28]

  • Cell Preparation:

    • Culture the mammalian cells to the desired confluency.

    • Harvest the cells by trypsinization and wash them with PBS.

    • Resuspend the cells in the appropriate electroporation buffer at the desired concentration.

  • Electroporation:

    • Add the pre-formed RNP complex to the cell suspension.

    • Transfer the mixture to an electroporation cuvette.

    • Deliver the electrical pulse using an optimized electroporation program for the specific cell line.[28]

  • Post-Electroporation Culture:

    • Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing fresh medium.

    • Culture the cells for 48-72 hours to allow for gene editing to occur.

  • Verification of Gene Editing:

    • Harvest a portion of the cells and extract genomic DNA.

    • Amplify the target region by PCR.

    • Analyze the PCR product for the presence of insertions or deletions (indels) using Sanger sequencing and TIDE analysis, or by NGS for a more quantitative assessment.[19][26]

Protocol 2: High-Throughput CRISPR Knockout Screen for Drug Target Identification

This protocol provides a general workflow for conducting a pooled, genome-wide CRISPR knockout screen to identify genes that sensitize cells to a drug of interest.

Materials:

  • Lentiviral sgRNA library (genome-wide)

  • Cas9-expressing cell line

  • Lentivirus packaging plasmids

  • HEK293T cells (for lentivirus production)

  • Transfection reagent

  • Polybrene

  • Drug of interest

  • NGS platform

Methodology:

  • Lentivirus Production: Produce the pooled lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.

  • Transduction of Cas9-Expressing Cells:

    • Plate the Cas9-expressing cells.

    • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only one sgRNA. Use polybrene to enhance transduction efficiency.

  • Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker present on the lentiviral vector.

  • Drug Treatment:

    • Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the drug of interest at a concentration that causes partial cell death).

    • Culture the cells for a sufficient period to allow for the selection of drug-resistant or drug-sensitive populations.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the control and treatment groups.

    • Extract genomic DNA.

    • Amplify the sgRNA cassette from the genomic DNA using PCR.

    • Perform high-throughput sequencing of the PCR amplicons to determine the representation of each sgRNA in both populations.[5]

  • Data Analysis:

    • Compare the sgRNA abundance between the drug-treated and control groups.

    • sgRNAs that are depleted in the drug-treated group represent genes that, when knocked out, sensitize cells to the drug (potential drug targets).

    • sgRNAs that are enriched represent genes that confer resistance to the drug.

Protocol 3: Agrobacterium-mediated Transformation for CRISPR-Cas9 Gene Editing in Plants

This protocol describes a common method for introducing CRISPR-Cas9 constructs into plants for gene editing.

Materials:

  • Binary vector containing the Cas9 and sgRNA expression cassettes

  • Agrobacterium tumefaciens strain

  • Plant explants (e.g., leaf discs, embryos)

  • Co-cultivation medium

  • Selection medium containing antibiotics and/or herbicides

  • Regeneration medium

Methodology:

  • Construct Preparation: Clone the sgRNA targeting the gene of interest into a plant-specific binary vector that also expresses Cas9.[29][30]

  • Agrobacterium Transformation: Transform the binary vector into a suitable Agrobacterium tumefaciens strain.

  • Plant Transformation:

    • Prepare sterile explants from the plant species of interest.

    • Inoculate the explants with the transformed Agrobacterium strain.

    • Co-cultivate the explants and Agrobacterium for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing an appropriate selective agent to kill non-transformed plant cells and an antibiotic to eliminate the Agrobacterium.

    • Subculture the explants on regeneration medium to induce shoot and root formation from the transformed cells.

  • Analysis of Edited Plants:

    • Once whole plants have been regenerated (T0 generation), extract genomic DNA from leaf tissue.

    • Screen for the presence of the desired edits using PCR and sequencing.[29][31]

    • Segregate out the Cas9 transgene in subsequent generations (T1 and beyond) to obtain transgene-free edited plants.[29]

Visualizations

CRISPR_Cas9_Mechanism cluster_components CRISPR-Cas9 Components cluster_process Gene Editing Process Cas9 Cas9 Nuclease RNP RNP Complex Formation Cas9->RNP sgRNA Single Guide RNA (sgRNA) sgRNA->RNP Targeting Genomic DNA Targeting RNP->Targeting Cleavage Double-Strand Break (DSB) Targeting->Cleavage NHEJ Non-Homologous End Joining (NHEJ) (Indels -> Gene Knockout) Cleavage->NHEJ Imprecise Repair HDR Homology-Directed Repair (HDR) (Precise Edit/Insertion) Cleavage->HDR Template-driven Repair

Caption: The CRISPR-Cas9 gene editing mechanism.

Drug_Discovery_Workflow cluster_discovery Target Identification & Validation cluster_preclinical Preclinical Development Screen CRISPR-based High-Throughput Screen (Knockout/Activation/Interference) Hit_ID Hit Identification Screen->Hit_ID Validation Target Validation (Orthogonal Assays) Hit_ID->Validation Model Generation of Disease Models (Cell lines/Animal models) Validation->Model Efficacy Compound Efficacy Testing Model->Efficacy Toxicity Toxicity Studies Model->Toxicity

Caption: CRISPR-Cas9 workflow in drug discovery.

Crop_Improvement_Workflow cluster_design Design and Construction cluster_transformation Plant Transformation and Regeneration cluster_analysis Analysis and Breeding Target_Selection Target Gene Selection for Trait Construct_Design sgRNA and Cas9 Vector Construction Target_Selection->Construct_Design Transformation Agrobacterium-mediated Transformation Construct_Design->Transformation Selection Selection of Transformed Cells Transformation->Selection Regeneration Regeneration of T0 Plants Selection->Regeneration Screening Molecular Screening for Edits (T0) Regeneration->Screening Breeding Breeding to Remove Transgene (T1+) Screening->Breeding Phenotyping Phenotypic Analysis of Edited Lines Breeding->Phenotyping

Caption: Workflow for crop improvement using CRISPR-Cas9.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-2-Amino-2-(pyridin-2-YL)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The primary methods for synthesizing chiral α-amino acids like this compound are the asymmetric Strecker synthesis and the enzymatic resolution of a racemic mixture. Another potential route involves the enantioselective synthesis from a chiral precursor like L-aspartic acid, which has been reported for a structurally similar compound.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For a multi-step synthesis, such as one starting from L-aspartic acid, an overall yield of around 12-13% has been reported for a similar molecule, (S)-2-Amino-4-oxo-4-(pyridin-2-yl) butanoic acid. The asymmetric Strecker synthesis can potentially offer higher yields, but this is highly dependent on the catalyst and reaction conditions.

Q3: How can I purify the final product?

A3: Purification of the final amino acid product typically involves techniques such as crystallization, ion-exchange chromatography, or preparative high-performance liquid chromatography (HPLC). The choice of method will depend on the scale of the reaction and the nature of the impurities.

Q4: What are the critical factors affecting the enantioselectivity of the synthesis?

A4: For asymmetric syntheses, the choice of chiral catalyst or auxiliary is paramount. Other critical factors include the reaction temperature, solvent, and the precise stoichiometry of the reagents. For enzymatic resolutions, the choice of enzyme, pH, and temperature are crucial for achieving high enantioselectivity.

Troubleshooting Guides

Low Yield in Asymmetric Strecker Synthesis

Problem: The overall yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete imine formation Ensure the pyridine-2-carboxaldehyde is of high purity. Use a dehydrating agent (e.g., MgSO₄) to drive the equilibrium towards the imine.Increased conversion to the aminonitrile intermediate.
Inefficient cyanide addition Optimize the cyanide source (e.g., KCN, TMSCN) and the reaction temperature. Ensure the catalyst is active and used in the correct loading.Improved yield of the aminonitrile.
Side reactions of the pyridine nitrogen The pyridine nitrogen can be Lewis basic and may interfere with the catalyst. Consider using a catalyst system that is tolerant of basic functional groups.Reduced byproduct formation and increased desired product yield.
Difficult hydrolysis of the nitrile The hydrolysis of the aminonitrile to the amino acid can be challenging. Experiment with different acidic or basic hydrolysis conditions (e.g., 6M HCl, reflux; Ba(OH)₂).Complete conversion of the aminonitrile to the final product.
Product loss during workup and purification Optimize the extraction and purification procedures. For example, use of ion-exchange chromatography can be highly effective for purifying amino acids.Higher recovery of the pure product.
Poor Enantioselectivity

Problem: The enantiomeric excess (ee) of the final product is low.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal chiral catalyst or auxiliary Screen different chiral catalysts or auxiliaries known to be effective for asymmetric Strecker reactions.Identification of a more selective catalyst system for the desired enantiomer.
Incorrect reaction temperature Perform the reaction at lower temperatures to enhance enantioselectivity.Increased enantiomeric excess.
Racemization during hydrolysis The hydrolysis conditions (especially harsh acidic or basic conditions) can sometimes lead to racemization. Use milder hydrolysis methods if possible.Preservation of the enantiomeric purity of the product.
Inaccurate determination of ee Use a reliable method for determining the enantiomeric excess, such as chiral HPLC or NMR with a chiral solvating agent.Accurate assessment of the reaction's enantioselectivity.

Experimental Protocols

Hypothetical Asymmetric Strecker Synthesis

This protocol is a hypothetical example based on general procedures for asymmetric Strecker reactions.

Step 1: Imine Formation

  • To a solution of pyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂) is added a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1.0 eq).

  • The mixture is stirred at room temperature for 1-2 hours in the presence of a dehydrating agent (e.g., anhydrous MgSO₄).

  • The formation of the imine can be monitored by TLC or NMR.

Step 2: Cyanide Addition

  • The solution containing the imine is cooled to the desired temperature (e.g., -78 °C to 0 °C).

  • A cyanide source (e.g., KCN with a phase-transfer catalyst, or TMSCN) is added, along with a chiral catalyst if a non-chiral amine was used in step 1.

  • The reaction is stirred for several hours until completion.

Step 3: Hydrolysis

  • The resulting aminonitrile is isolated and then subjected to hydrolysis.

  • This is typically achieved by heating in a strong acid (e.g., 6M HCl) or base.

  • The final amino acid is then purified.

Enzymatic Resolution of Racemic 2-Amino-2-(pyridin-2-YL)acetic acid

Step 1: Synthesis of Racemic Amino Acid

  • Prepare racemic 2-Amino-2-(pyridin-2-YL)acetic acid using a standard Strecker synthesis with ammonia and hydrogen cyanide.

Step 2: Enzymatic Resolution

  • The racemic amino acid is N-acylated.

  • The N-acyl-racemic amino acid is dissolved in a suitable buffer.

  • An appropriate enzyme (e.g., an aminoacylase) is added. The enzyme will selectively hydrolyze the N-acyl group from the L-enantiomer.

  • The reaction is incubated at the optimal temperature and pH for the enzyme.

  • After the reaction is complete, the free (S)-amino acid can be separated from the unreacted N-acyl-(R)-amino acid based on differences in their solubility or by chromatography.

Visualizations

experimental_workflow cluster_strecker Asymmetric Strecker Synthesis cluster_enzymatic Enzymatic Resolution start_strecker Pyridine-2-carboxaldehyde imine Imine Formation start_strecker->imine aminonitrile Cyanide Addition imine->aminonitrile hydrolysis_strecker Hydrolysis aminonitrile->hydrolysis_strecker product_strecker This compound hydrolysis_strecker->product_strecker start_racemic Racemic Amino Acid acylation N-Acylation start_racemic->acylation resolution Enzymatic Hydrolysis acylation->resolution separation Separation resolution->separation product_enzymatic This compound separation->product_enzymatic troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_starting_materials Check Purity of Starting Materials start->check_starting_materials analyze_intermediates Analyze Reaction Intermediates (TLC, NMR) start->analyze_intermediates evaluate_conditions Evaluate Reaction Conditions (Temp, Time) start->evaluate_conditions improve_workup Improve Workup/Purification start->improve_workup purify_reagents Purify Reagents check_starting_materials->purify_reagents optimize_conditions Optimize Reaction Conditions analyze_intermediates->optimize_conditions change_catalyst Change Catalyst/Auxiliary analyze_intermediates->change_catalyst evaluate_conditions->optimize_conditions

Technical Support Center: Synthesis and Purification of Pyridyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of pyridyl amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in the synthesis of pyridyl amino acids?

A1: Byproduct formation is highly dependent on the synthetic route employed. However, several common classes of impurities are frequently observed:

  • Isomeric Byproducts: Formation of positional isomers of the desired pyridyl amino acid is a significant challenge. For example, during the synthesis of 3-pyridylalanine, small amounts of 2-pyridylalanine and 4-pyridylalanine may be formed depending on the specificity of the pyridylation step.

  • Over-alkylation or Over-arylation Products: In reactions involving the alkylation or arylation of a pyridine ring or a precursor, multiple additions can occur, leading to di- or tri-substituted pyridine derivatives.

  • Products of Incomplete Reactions: Unreacted starting materials or intermediates, such as the corresponding aminopyridine or pyridyl aldehyde, are common impurities. In multi-step syntheses, intermediates from any of the preceding steps can be carried over.

  • Side-products from Specific Reactions:

    • Chichibabin Reaction: When preparing aminopyridine precursors, dimerization of the pyridine substrate can occur. For instance, in the synthesis of 2-amino-4-tert-butylpyridine, 4,4'-di-tert-butyl-2,2'-bipyridine can be a significant byproduct.[1] 2-hydroxypyridine can also be formed as a side product.

    • Hofmann Rearrangement: In the synthesis of aminopyridines from pyridylcarboxamides, the intermediate isocyanate can be trapped by nucleophiles other than water (e.g., alcohol solvents), leading to the formation of carbamate byproducts.

    • Grignard and Organolithium Reactions: The addition of Grignard or organolithium reagents to pyridyl aldehydes or nitriles can lead to side reactions such as reduction of the carbonyl or nitrile group, or addition to the pyridine ring itself.[2][3]

  • Residual Protecting Groups: Incomplete deprotection of amino or carboxyl groups results in the corresponding protected amino acid as an impurity.

Q2: I have a mixture of pyridyl amino acid isomers. How can I separate them?

A2: The separation of pyridyl amino acid isomers can be challenging due to their similar physical properties. The most effective techniques are chromatographic.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for isomer separation.

    • Method: A mixed-mode HPLC approach utilizing a combination of reversed-phase and ion-exchange chromatography can effectively separate isomers. For example, a method using an Amaze HD column with a mobile phase of acetonitrile/methanol and additives like formic acid and ammonium formate has been shown to separate 2-, 3-, and 4-aminopyridine isomers, which are precursors to the corresponding pyridylalanines.[1]

    • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 275 nm) is typically used.[1]

  • Recrystallization: Fractional crystallization can sometimes be employed, although it is often less effective than chromatography for achieving high purity. The choice of solvent is critical and may require extensive screening. For instance, dl-β-(2-pyridyl)-alanine has been recrystallized from a mixture of isopropyl ether and 80% aqueous ethanol.[4]

Troubleshooting Guides

Issue 1: Low Yield and Complex Mixture of Products in Grignard/Organolithium Reactions

Symptoms:

  • The final product contains a significant amount of starting material (pyridyl aldehyde/nitrile).

  • Multiple unexpected peaks are observed in the HPLC or NMR analysis of the crude product.

  • The desired pyridyl amino acid is obtained in a much lower yield than expected.

Possible Causes and Solutions:

// Nodes start [label="Low Yield & Complex Mixture", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Moisture or Air in Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Side Reactions of Grignard/Organolithium Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Incorrect Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Ensure anhydrous conditions and inert atmosphere (N2 or Ar).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Titrate Grignard/organolithium reagent before use.\nControl reaction temperature (low temp for lithiation).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Use a slight excess of the organometallic reagent.\nAdd the electrophile slowly to the organometallic solution.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1 [label="Possible Cause"]; start -> cause2 [label="Possible Cause"]; start -> cause3 [label="Possible Cause"]; cause1 -> sol1 [label="Solution"]; cause2 -> sol2 [label="Solution"]; cause3 -> sol3 [label="Solution"]; } dot Caption: Troubleshooting workflow for Grignard/organolithium reactions.

Detailed Troubleshooting:

Problem Possible Cause Troubleshooting Steps
Low conversion of starting material Inactive Grignard or organolithium reagent due to moisture or air exposure.Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use freshly prepared or titrated organometallic reagents.
Formation of multiple byproducts Side reactions such as enolization of the aldehyde/ketone, reduction of the carbonyl group, or addition to the pyridine ring.Control the reaction temperature carefully. For lithiation of pyridines, temperatures as low as -78 °C are often required to prevent side reactions.[5] Add the pyridyl electrophile to the organometallic reagent slowly to maintain a low concentration of the electrophile.
Inconsistent yields Inaccurate concentration of the Grignard or organolithium reagent.Titrate the organometallic reagent prior to use to determine its exact concentration.
Issue 2: Presence of Isomeric Impurities in the Final Product

Symptoms:

  • Multiple peaks with the same mass-to-charge ratio are observed in LC-MS analysis.

  • NMR spectrum shows overlapping signals corresponding to different pyridine ring substitution patterns.

Possible Causes and Solutions:

// Nodes start [label="Isomeric Impurities", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Non-regioselective Pyridylation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Isomerization during Reaction or Workup", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Optimize reaction conditions for regioselectivity (e.g., use of directing groups).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Purify using preparative HPLC with a suitable mixed-mode column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Attempt fractional recrystallization with various solvent systems.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1 [label="Possible Cause"]; start -> cause2 [label="Possible Cause"]; cause1 -> sol1 [label="Solution"]; cause2 -> sol2 [label="Primary Solution"]; cause2 -> sol3 [label="Alternative Solution"]; } dot Caption: Troubleshooting workflow for isomeric impurities.

Detailed Troubleshooting:

Problem Possible Cause Troubleshooting Steps
Mixture of 2-, 3-, and 4-pyridyl amino acids Lack of regioselectivity in the key C-C or C-N bond-forming step.If using a directed lithiation approach, ensure the directing group strongly favors substitution at the desired position.[5] For cross-coupling reactions, the choice of catalyst and ligands can significantly influence regioselectivity.
Difficulty in separating isomers Similar polarity and physical properties of the isomers.HPLC Purification: Develop a robust HPLC method. Start with a mixed-mode column (e.g., reversed-phase and ion-exchange). Screen different mobile phase compositions, pH, and gradients to optimize separation. Recrystallization: Perform a systematic solvent screen for recrystallization. Start with polar protic solvents like ethanol/water mixtures and explore other solvent/anti-solvent combinations. Seeding with a pure crystal of the desired isomer can sometimes facilitate selective crystallization.

Experimental Protocols

Protocol 1: General Procedure for HPLC Purification of Pyridyl Amino Acid Isomers

This protocol is a starting point and may require optimization for specific pyridyl amino acids.

  • Column: Use a mixed-mode HPLC column, such as a C18 column with ion-pairing reagents or a dedicated mixed-mode column like the Amaze HD (3.2 x 150 mm).[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Gradient:

    • Start with a low percentage of Solvent B (e.g., 5%) and hold for 2-5 minutes.

    • Increase the percentage of Solvent B linearly to a high concentration (e.g., 95%) over 20-30 minutes.

    • Hold at high Solvent B concentration for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10-15 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min for an analytical column. Scale up accordingly for a preparative column.

  • Detection: UV detection at a wavelength where all isomers absorb, typically between 254 nm and 280 nm.

  • Sample Preparation: Dissolve the crude pyridyl amino acid mixture in the initial mobile phase composition at a concentration suitable for injection (e.g., 1 mg/mL for analytical scale).

Protocol 2: General Procedure for Recrystallization of Pyridyl Amino Acids

This protocol provides a general guideline for purifying pyridyl amino acids by recrystallization.

  • Solvent Selection: Identify a suitable solvent or solvent mixture in which the pyridyl amino acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common starting points include:

    • Aqueous ethanol (e.g., 80% ethanol)[4]

    • Aqueous isopropanol

    • Dioxane/water mixtures

  • Dissolution: In a clean flask, add the crude pyridyl amino acid and the minimum amount of the chosen hot solvent to achieve complete dissolution. Stir and heat the mixture gently.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during the initial cooling phase. After reaching room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: General Liquid-Liquid Extraction for Pyridyl Amino Acid Purification

This method is useful for removing impurities with significantly different polarities from the target pyridyl amino acid. The pH of the aqueous phase is a critical parameter.

  • Dissolution: Dissolve the crude product in an appropriate aqueous solution. The pH should be adjusted to a value where the pyridyl amino acid is in its zwitterionic form (isoelectric point, pI) to minimize its solubility in the organic phase.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate.

  • Separation:

    • Drain the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two to three times to ensure complete removal of nonpolar impurities.

  • Back-Extraction (optional, for isolating the product from polar impurities):

    • Adjust the pH of the aqueous phase to make the amino acid more soluble in the organic phase (e.g., by making it more acidic or basic, depending on the specific pKa values).

    • Extract the aqueous phase with a fresh organic solvent. The pyridyl amino acid will now partition into the organic layer, leaving highly polar impurities in the aqueous phase.

  • Isolation:

    • Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified pyridyl amino acid.

Data Summary

Table 1: Common Byproducts in Pyridyl Amino Acid Synthesis and Their Potential Removal Methods

Byproduct TypeExampleCommon Synthetic OriginRecommended Removal Method
Isomeric Byproducts 2- and 4-pyridylalanine in 3-pyridylalanine synthesisNon-regioselective pyridylationPreparative HPLC
Dimerization Products 4,4'-disubstituted-2,2'-bipyridinesChichibabin reaction of substituted pyridinesColumn Chromatography, Recrystallization
Incomplete Hydrolysis Hydantoin or azlactone intermediatesBucherer-Bergs or azlactone synthesis routesFurther hydrolysis under acidic or basic conditions, followed by extraction or crystallization
Unreacted Precursors Aminopyridines, Pyridyl aldehydesAny multi-step synthesisExtraction, Column Chromatography
Carbamate Byproducts N-alkoxycarbonyl-aminopyridinesHofmann rearrangement in alcoholic solventsHydrolysis, Column Chromatography
Over-reaction Products Di-substituted pyridyl amino acidsGrignard or organolithium reactionsPreparative HPLC, Column Chromatography
Residual Protecting Groups N-Boc- or N-Fmoc-pyridyl amino acidsIncomplete deprotectionRepeat deprotection step, Column Chromatography

References

Technical Support Center: Chiral Resolution of 2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 2-Amino-2-(pyridin-2-YL)acetic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the chiral resolution of 2-Amino-2-(pyridin-2-YL)acetic acid using various techniques.

Diastereomeric Salt Crystallization

Question: I am not getting any crystal formation after adding the chiral resolving agent. What could be the problem?

Answer: Several factors could be preventing crystallization:

  • Solvent Choice: The solvent system may be too good, keeping the diastereomeric salts fully dissolved. Try a solvent in which the desired diastereomeric salt has lower solubility. Common solvents for this type of resolution include alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof.

  • Supersaturation: The solution may not be sufficiently supersaturated. You can try to induce crystallization by slowly evaporating the solvent, adding an anti-solvent (a solvent in which the salts are poorly soluble), or cooling the solution.

  • Concentration: The concentration of your racemic amino acid and resolving agent might be too low. Try increasing the concentration of your starting materials.

  • Purity of Starting Material: Impurities in the racemic 2-Amino-2-(pyridin-2-YL)acetic acid can inhibit crystallization. Ensure your starting material is of high purity.

Question: My diastereomeric salt has a low diastereomeric excess (d.e.). How can I improve it?

Answer: Low diastereomeric excess is a common issue and can often be addressed by:

  • Recrystallization: One or more recrystallizations of the diastereomeric salt can significantly enhance the d.e. The key is to choose a solvent system where the solubility difference between the two diastereomers is maximized.

  • Slowing Down Crystallization: Rapid crystallization can trap the undesired diastereomer in the crystal lattice. Slower crystallization, achieved by slow cooling or slow evaporation of the solvent, often leads to higher purity crystals.

  • Screening Resolving Agents: Not all chiral resolving agents are equally effective. Screening different resolving agents, such as various tartaric acid derivatives (e.g., O,O'-dibenzoyl-L-tartaric acid, O,O'-di-p-toluoyl-L-tartaric acid), is recommended to find the one that provides the best separation.[1]

Question: After obtaining the diastereomeric salt, I am having trouble recovering the enantiomerically pure amino acid. What are the best practices?

Answer: To recover the free amino acid from the diastereomeric salt, you need to break the salt and separate the resolving agent.

  • Acid/Base Workup: The most common method is an acid/base workup. Since 2-Amino-2-(pyridin-2-YL)acetic acid is an amino acid, its solubility is pH-dependent.

    • Dissolve the diastereomeric salt in water.

    • Adjust the pH to an acidic value (e.g., pH 1-2 with HCl) to protonate the amino group and the pyridine nitrogen. This will likely keep your amino acid in solution while the chiral resolving agent (if it's an acid) might be extracted into an organic solvent.

    • Alternatively, adjust the pH to a basic value (e.g., pH 9-10 with NaOH or NH4OH) to deprotonate the carboxylic acid. The resolving agent can then be removed by extraction.

    • After separating the resolving agent, adjust the pH of the aqueous solution containing your amino acid to its isoelectric point to precipitate the pure enantiomer. The isoelectric point will likely be near neutral pH but may require some optimization.

Enzymatic Kinetic Resolution

Question: The enzymatic resolution is very slow or not proceeding at all. What are the possible causes?

Answer: Slow or no reaction in enzymatic resolution can be due to several factors:

  • Enzyme Inactivation: The chosen enzyme (e.g., a lipase or protease) may be inactive under your reaction conditions. Ensure the pH, temperature, and solvent are within the optimal range for the enzyme's activity.

  • Substrate Inhibition: High concentrations of the substrate (the racemic amino acid derivative) can sometimes inhibit enzyme activity. Try lowering the substrate concentration.

  • Poor Enzyme-Substrate Fit: The enzyme may not be suitable for this specific substrate. Screening a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or proteases (e.g., subtilisin, papain) is advisable.[2]

  • Incorrect Substrate Derivative: Many enzymatic resolutions require the amino acid to be derivatized (e.g., as an ester or amide) for the enzyme to act upon it. Ensure you are using a suitable derivative.

Question: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?

Answer: Improving enantioselectivity often involves optimizing the reaction environment:

  • Solvent: The choice of organic solvent can have a significant impact on enzyme selectivity. Non-polar organic solvents like hexane, toluene, or diisopropyl ether are common choices.

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

  • Acyl Donor (for lipases): In lipase-catalyzed resolutions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the E-value.

  • pH: For reactions in aqueous or biphasic systems, maintaining the optimal pH for the enzyme is crucial for both activity and selectivity.

Chiral HPLC/SFC

Question: I am not getting baseline separation of the enantiomers on my chiral column. What can I do?

Answer: Achieving baseline separation in chiral chromatography often requires methodical optimization:

  • Mobile Phase Composition: The ratio of the solvents in your mobile phase is a critical parameter. For normal-phase chromatography, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

  • Flow Rate: Lowering the flow rate can increase the resolution, but will also lengthen the analysis time.

  • Column Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase. Try varying the column temperature (e.g., from 10°C to 40°C).

  • Chiral Stationary Phase (CSP): The choice of CSP is the most important factor. For amino acids, polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) or macrocyclic antibiotic-based CSPs (e.g., Chirobiotic T) are often successful.[3] If one CSP doesn't work, it is advisable to screen others.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape is often due to secondary interactions or issues with the mobile phase.

  • Mobile Phase Additives: As mentioned, adding a small amount of an acid (like formic acid or trifluoroacetic acid) or a base (like diethylamine or triethylamine) can significantly improve peak shape for ionizable compounds like amino acids.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.

Quantitative Data Summary

The following tables provide illustrative quantitative data for different chiral resolution methods for 2-Amino-2-(pyridin-2-YL)acetic acid. These values are based on typical results for similar compounds and should be used as a general guide.

Table 1: Diastereomeric Salt Crystallization with O,O'-Dibenzoyl-L-tartaric acid

ParameterValue
Molar Ratio (Amino Acid:Resolving Agent)1:1
SolventEthanol/Water (9:1)
Yield of Diastereomeric Salt (after 1st crop)35-45%
Diastereomeric Excess (d.e.) of 1st Crop85-95%
Yield of Enantiomer after Liberation80-90%
Enantiomeric Excess (e.e.) of Final Product>98% (after recrystallization)

Table 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

ParameterValue
SubstrateMethyl 2-Amino-2-(pyridin-2-YL)acetate
Acyl DonorVinyl Acetate
SolventToluene
Temperature40 °C
Conversion~50%
Enantiomeric Excess (e.e.) of unreacted (S)-ester>99%
Enantiomeric Excess (e.e.) of acylated (R)-product>95%
E-value>100

Table 3: Chiral HPLC Separation

ParameterCondition 1Condition 2
Chiral Stationary PhaseChiralpak AD-HChirobiotic T
Mobile PhaseHexane:Ethanol:TFA (80:20:0.1)Methanol:Acetic Acid:Triethylamine (100:0.1:0.05)
Flow Rate1.0 mL/min0.8 mL/min
Temperature25 °C30 °C
Resolution (Rs)>1.5>2.0
Elution OrderL-enantiomer then D-enantiomerD-enantiomer then L-enantiomer

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve racemic 2-Amino-2-(pyridin-2-YL)acetic acid (1.0 eq) in a minimal amount of hot ethanol/water (9:1 v/v). In a separate flask, dissolve O,O'-dibenzoyl-L-tartaric acid (1.0 eq) in the same hot solvent mixture.

  • Crystallization: Combine the two solutions while hot and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: To improve diastereomeric purity, recrystallize the salt from the same solvent system.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH to 9-10 with 1M NaOH. Extract the O,O'-dibenzoyl-L-tartaric acid with an organic solvent (e.g., ethyl acetate).

  • Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6-7, requires optimization) with 1M HCl to precipitate the enantiomerically enriched 2-Amino-2-(pyridin-2-YL)acetic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Enzymatic Kinetic Resolution
  • Substrate Preparation: Synthesize the methyl ester of racemic 2-Amino-2-(pyridin-2-YL)acetic acid using standard methods (e.g., reaction with methanol and thionyl chloride).

  • Enzymatic Reaction: To a solution of the racemic methyl ester (1.0 eq) in toluene, add vinyl acetate (2.0 eq) and immobilized Candida antarctica Lipase B (CALB).

  • Monitoring: Stir the reaction at 40°C and monitor the progress by chiral HPLC until approximately 50% conversion is reached.

  • Workup: Filter off the enzyme. The reaction mixture now contains the unreacted (S)-ester and the N-acetylated (R)-ester.

  • Separation: Separate the two components by column chromatography or by an acid-base extraction to isolate the unreacted (S)-ester.

  • Hydrolysis: Hydrolyze the isolated (S)-ester and the N-acetylated (R)-ester separately (e.g., using aqueous HCl) to obtain the enantiomerically pure (S) and (R)-2-Amino-2-(pyridin-2-YL)acetic acids.

Protocol 3: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase such as a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Begin with a mobile phase of Hexane:Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • If no separation is observed, gradually increase the percentage of the alcohol modifier (e.g., to 80:20, 70:30).

    • If separation is still poor or peak shape is bad, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.

  • Optimization: Once partial separation is achieved, optimize the resolution (Rs) by fine-tuning the mobile phase composition, flow rate, and column temperature.

  • Alternative CSP: If a satisfactory separation cannot be achieved on the polysaccharide-based column, switch to a macrocyclic antibiotic-based column like a Chirobiotic T and screen mobile phases in polar ionic mode (e.g., methanol with small amounts of acid and base).

Visualizations

Experimental_Workflow_Diastereomeric_Resolution racemate Racemic Amino Acid dissolve Dissolve in Hot Solvent racemate->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool filter1 Filter Crystals (Diastereomeric Salt) cool->filter1 filtrate1 Filtrate (Enriched in other Diastereomer) filter1->filtrate1 recrystallize Recrystallize filter1->recrystallize pure_salt Pure Diastereomeric Salt recrystallize->pure_salt liberate Liberate Amino Acid (Acid/Base Workup) pure_salt->liberate filter2 Filter Pure Enantiomer liberate->filter2 pure_enantiomer Pure Enantiomer filter2->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

Troubleshooting_Chiral_HPLC start No Baseline Separation q1 Adjust Mobile Phase Ratio? start->q1 a1 Increase/Decrease Polar Modifier q1->a1 Yes q2 Additives Needed? q1->q2 No a1->q2 end Baseline Separation Achieved a1->end a2 Add 0.1% TFA or DEA q2->a2 Yes q3 Change Flow Rate/Temp? q2->q3 No a2->q3 a2->end a3 Lower Flow Rate / Vary Temp q3->a3 Yes q4 Change CSP? q3->q4 No a3->q4 a3->end a4 Screen Different Chiral Columns q4->a4 Yes q4->end No a4->end

Caption: Troubleshooting Logic for Chiral HPLC Separation.

References

Optimization of reaction conditions for peptide coupling with hindered amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for peptide coupling with sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes coupling with hindered amino acids so challenging?

The primary challenge arises from steric hindrance. Hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib - aminoisobutyric acid) or those with bulky side chains (e.g., Val, Ile), present significant steric bulk around the α-carbon. This bulk impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[1][2] Traditional coupling reagents may be too slow or inefficient to overcome this steric barrier, resulting in low yields and deletion sequences.[1]

Q2: Which coupling reagents are most effective for hindered amino acids?

For sterically demanding couplings, high-reactivity coupling reagents are essential.[3] Uronium/aminium salts and phosphonium salts are generally preferred over carbodiimides like DCC or DIC, which are often inefficient for these reactions.[1][4]

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) and its analogs are highly effective due to the formation of reactive OAt esters.[3][5][6] HATU is known for fast reaction rates and reduced racemization.[6][7]

  • HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) offers reactivity comparable to or even exceeding HATU in some cases, due to the electron-withdrawing effect of the chlorine atom.[5]

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a newer generation reagent with efficiency similar to HATU but with improved safety and solubility profiles.[5][6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are powerful phosphonium salt reagents. PyBrOP is particularly effective for very difficult couplings, including those involving N-methylated or α,α-dialkyl amino acids.[6]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates amino acid fluorides in situ, which are highly reactive and particularly suited for coupling hindered residues like Aib.[5]

Q3: How can I minimize racemization during the coupling of hindered amino acids?

Racemization is a critical side reaction where the chiral integrity of the amino acid is lost.[8] It can occur via direct enolization or through the formation of an oxazolone intermediate.[8][9]

Strategies to minimize racemization include:

  • Choice of Reagent: Use coupling reagents known for low racemization levels. HATU, for instance, is often preferred over HBTU for this reason.[6] The addition of additives like HOBt, HOAt, or OxymaPure is crucial when using carbodiimides and can also suppress racemization with other reagents.[10][11]

  • Base Selection: The choice of base and its stoichiometry are critical.[10] Use weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of highly basic ones like DIPEA where possible.[10]

  • Temperature Control: Perform couplings at lower temperatures (e.g., 0 °C) to reduce the rate of racemization, although this may also slow the coupling reaction.[5]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding it to the amine component to reduce the window for oxazolone formation.

Q4: What is the best solvent for coupling hindered amino acids?

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for reaction efficiency.[12][13]

  • DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are the most effective and commonly used solvents for solid-phase peptide synthesis (SPPS) due to their excellent resin-swelling and reagent-solubilizing properties.[12][13]

  • In cases of severe on-resin aggregation, solvent mixtures containing DMSO (Dimethyl sulfoxide) can be beneficial.[13]

  • For solution-phase synthesis, DCM (Dichloromethane) is also commonly used.[13] In some highly hindered segment couplings, DCM has been shown to be preferable to DMF for minimizing epimerization.[14]

  • Binary solvent mixtures, such as DMSO/EtOAc, are being explored as greener alternatives that can sometimes provide superior results to DMF, especially at elevated temperatures.[15][16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Insufficient Reagent Reactivity: The coupling reagent is not powerful enough for the sterically hindered amino acids.[1] 2. Poor Solvation/Aggregation: The growing peptide chain is collapsing or aggregating on the resin, blocking reactive sites.[11] 3. Incomplete Deprotection: The N-terminal Fmoc group was not completely removed, leaving no free amine to react.1. Switch to a more potent coupling reagent. Move from carbodiimide-based methods to a uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyBrOP) salt.[5][6] 2. Improve solvation. Switch from DMF to NMP or add a chaotropic agent.[11] Consider using a resin designed to reduce aggregation (e.g., TentaGel).[11] 3. Optimize deprotection. Increase the deprotection time or use a stronger base cocktail (e.g., adding DBU to the piperidine solution).[11] Monitor completion with a ninhydrin (Kaiser) test.
Presence of Deletion Sequences 1. Incomplete Coupling: The coupling reaction did not go to completion before the next deprotection step. 2. Steric Hindrance: Extreme steric bulk is preventing the reaction from completing in a standard timeframe.1. Perform a double coupling. After the first coupling, filter, wash, and repeat the coupling step with a fresh solution of amino acid and reagents. 2. Increase reaction time and/or temperature. Extend the coupling time from the standard 1-2 hours to several hours or overnight. Cautiously increase the temperature (e.g., to 40-50°C), but be mindful of potential racemization.[2]
High Levels of Racemization 1. Base: The base used is too strong or used in excess, promoting Hα abstraction.[8][10] 2. Coupling Reagent: The activating species is too long-lived, allowing time for oxazolone formation.[8] 3. High Temperature: Elevated reaction temperatures accelerate racemization.1. Change the base. Switch from DIPEA to a weaker base like NMM or a highly hindered base like 2,4,6-collidine.[10] Use the minimum necessary equivalents of base. 2. Add an anti-racemization additive. Ensure HOBt, HOAt, or OxymaPure is used, especially with carbodiimides.[10] 3. Lower the reaction temperature. Perform the coupling at 0 °C or room temperature if elevated temperatures were used.
Guanidinylation of N-terminus 1. Excess Uronium/Aminium Reagent: Reagents like HBTU, TBTU, and HATU can react with the free N-terminal amine if used in excess relative to the carboxylic acid.[5][7]1. Adjust stoichiometry. Use a slight excess of the amino acid relative to the coupling reagent (e.g., AA:Reagent:Base at 1.0:0.9:2.0).[17] 2. Use phosphonium-based reagents. Reagents like PyBOP do not cause this side reaction.[3] 3. Shorten pre-activation time. Add the activated amino acid mixture to the resin immediately after mixing.
Quantitative Data: Coupling Reagent Performance

The following table summarizes the relative performance of common coupling reagents for hindered couplings. Efficacies are generalized from literature reports and can be sequence-dependent.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Feature
DIC/HOBt CarbodiimideLow-ModerateModerateCost-effective; by-product is soluble.[5]
HBTU/TBTU Uronium/AminiumHighLow-ModerateWidely used, efficient, but can cause guanidinylation.[5][6]
HATU Uronium/AminiumVery HighLowForms highly reactive OAt esters; less racemization than HBTU.[5][6]
HCTU Uronium/AminiumVery HighLowReactivity may exceed HATU for difficult sequences.[5]
COMU Uronium/AminiumVery HighLowSafer (non-explosive by-products) and highly soluble alternative to HATU.[5][6]
PyBOP PhosphoniumHighLowDoes not cause guanidinylation; by-products are less hazardous than original BOP.[6]
PyBrOP PhosphoniumExtremely HighModerateExcellent for the most sterically demanding couplings, including N-methyl amino acids.[6]

Detailed Experimental Protocols

Protocol 1: Standard HATU Coupling for a Hindered Amino Acid

This protocol is suitable for solid-phase peptide synthesis (SPPS) on a resin support.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a positive ninhydrin test), wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.

  • Activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling: Add the activation solution to the drained resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings (e.g., Aib-Aib), the reaction time can be extended overnight.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

Protocol 2: DIC/OxymaPure Coupling to Minimize Racemization

This protocol is useful for coupling racemization-prone residues like Cysteine or Histidine, or for fragment condensation.

  • Resin Preparation: Perform N-terminal Fmoc deprotection and wash the resin as described in the previous protocol.

  • Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling Initiation: Add the amino acid/OxymaPure solution to the drained resin and agitate briefly.

  • Addition of DIC: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress every 1-2 hours using the ninhydrin test. The reaction may require 2-6 hours depending on the steric hindrance.

  • Washing: Upon completion, drain the vessel and wash the resin thoroughly with DMF and DCM.

Visualizations

Experimental Workflow for Hindered Peptide Coupling

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Monitoring & Completion Resin Start with N-terminal Deprotected Resin AA_Prep Prepare Coupling Solution: - Fmoc-AA (3-5 eq) - Coupling Reagent (3-5 eq) - Base (6-10 eq) - Solvent (DMF/NMP) Preactivate Pre-activate (1-2 mins) AA_Prep->Preactivate Couple Add to Resin & Agitate (2-12h) Preactivate->Couple Monitor Monitor with Ninhydrin Test Couple->Monitor Monitor->Couple Recouple if Positive Wash Wash Resin (DMF, DCM) Monitor->Wash If Negative Next_Cycle Proceed to Next Cycle (Deprotection) Wash->Next_Cycle End Synthesis Complete Wash->End Final Residue Next_Cycle->Resin

Caption: General workflow for a single coupling cycle in SPPS with a hindered amino acid.

Troubleshooting Logic for Low Coupling Yield

G Start Low Coupling Yield (Positive Ninhydrin Test) Check_Reagent Is the coupling reagent 'high-activity'? (e.g., HATU, HCTU) Start->Check_Reagent Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Upgrade_Reagent Action: Switch to a more potent reagent like HATU, HCTU, or PyBrOP. Check_Reagent->Upgrade_Reagent No Double_Couple Action: Perform a second coupling. Check_Conditions->Double_Couple End Re-evaluate Yield Upgrade_Reagent->End Increase_Time Action: Increase reaction time and/or temperature. Double_Couple->Increase_Time Change_Solvent Action: Switch solvent (e.g., to NMP) or add chaotropic agents. Increase_Time->Change_Solvent Change_Solvent->End

Caption: Decision tree for troubleshooting incomplete peptide coupling reactions.

References

Stability issues of (S)-2-Amino-2-(pyridin-2-YL)acetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of (S)-2-Amino-2-(pyridin-2-YL)acetic acid under various experimental conditions. The information is based on general principles of chemical stability for similar structures, as specific stability data for this compound is not extensively available in public literature.

Troubleshooting Guide

This section addresses common issues researchers may encounter during the handling and analysis of this compound.

Issue 1: Loss of parent compound peak area in HPLC analysis after storage in acidic solution (pH < 4).

  • Possible Cause: Acid-catalyzed hydrolysis or degradation. The amino acid functionality can be susceptible to changes in acidic environments. Additionally, the pyridine ring may undergo reactions under strong acidic conditions.

  • Troubleshooting Steps:

    • Confirm pH: Accurately measure the pH of the solution.

    • Analyze for Degradants: Scrutinize the chromatogram for the appearance of new peaks that could be degradation products.

    • Neutralize Sample: If possible for your experimental design, adjust the pH of the sample to neutral (pH 6-7.5) before storage.

    • Lower Storage Temperature: Store samples at a lower temperature (e.g., 2-8°C or -20°C) to slow down the degradation rate.

    • Use a Co-solvent: If compatible with your experiment, consider using a co-solvent like acetonitrile or ethanol to reduce the aqueous activity and potentially slow hydrolysis.

Issue 2: Appearance of a yellow to brown coloration in the sample, especially under basic conditions (pH > 8) or upon exposure to air.

  • Possible Cause: Oxidative degradation. The pyridine ring and the amino group can be susceptible to oxidation, which often leads to the formation of colored byproducts. This process can be accelerated at higher pH and in the presence of oxygen or metal ions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use of Antioxidants: If permissible, add a small amount of an antioxidant like ascorbic acid or sodium metabisulfite.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent such as EDTA.

    • Light Protection: Store samples in amber vials or protect them from light, as photo-oxidation can also occur.

Issue 3: Inconsistent analytical results or peak tailing in reverse-phase HPLC.

  • Possible Cause: Interaction of the amine and pyridine functionalities with the stationary phase. The basic nature of the pyridine nitrogen and the primary amine can lead to strong interactions with residual silanols on C18 columns, causing poor peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of the aqueous portion of the mobile phase. A lower pH (e.g., 2.5-3.5) will protonate the basic groups, often leading to better peak shape.

    • Use of an Ion-Pairing Agent: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) in the mobile phase.

    • Column Choice: Use a column with end-capping or a "base-deactivated" stationary phase designed for the analysis of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under different pH conditions?

A1: Based on its chemical structure, the following degradation pathways can be hypothesized:

  • Acidic Conditions: Potential for decarboxylation at elevated temperatures, though this is generally slow for alpha-amino acids. Hydrolysis of any impurities containing labile bonds might also occur.

  • Neutral Conditions: Generally expected to be the most stable pH range. However, long-term storage may still lead to slow oxidation if exposed to air.

  • Basic Conditions: Increased susceptibility to oxidation of the pyridine ring and the amino group. Racemization at the chiral center is also a possibility under strong basic conditions.

Q2: How should I prepare stock solutions of this compound to ensure maximum stability?

A2: For optimal stability, it is recommended to:

  • Prepare stock solutions in a buffer at a pH between 6.0 and 7.5.

  • Use high-purity water and solvents to avoid contaminants that could catalyze degradation.

  • Store solutions in tightly sealed containers at low temperatures (2-8°C for short-term, -20°C or lower for long-term).

  • For sensitive applications, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon before sealing.

Q3: What analytical methods are suitable for a stability-indicating assay of this compound?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable. Key aspects of method development would include:

  • Column: A C18 or C8 column, preferably with base-deactivation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for peak shape and separation.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., around 260 nm).

  • Forced Degradation: To validate the method, forced degradation studies should be performed to generate degradation products and ensure they are resolved from the main peak.

Data Presentation

The following table presents hypothetical data from a forced degradation study to illustrate how stability data can be summarized.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% Total Degradation
0.1 M HCl246092.57.5
0.1 M NaOH246088.111.9
3% H₂O₂242585.314.7
Water246099.20.8
Heat (Solid)488099.80.2
Photostability (ICH Q1B)-2598.51.5

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After cooling, neutralize with an appropriate amount of 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After cooling, neutralize with an appropriate amount of 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C) for 24 hours. Dilute to a final concentration of 0.1 mg/mL for analysis.

  • Thermal Degradation (Solution): Mix 1 mL of the stock solution with 1 mL of water. Keep the solution at 60°C for 24 hours. After cooling, dilute to a final concentration of 0.1 mg/mL for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the analysis solvent without subjecting it to any stress.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a typical RP-HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in Mobile Phase A.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Expose to Stress thermal Thermal (Aqueous) (Water, 60°C) stock->thermal Expose to Stress neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Purity) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) cluster_oxidative Oxidative Stress (e.g., H₂O₂) parent This compound decarboxylated Decarboxylation Product parent->decarboxylated Heat racemate Racemic Mixture parent->racemate oxidized_base Oxidized Pyridine/Amine parent->oxidized_base n_oxide Pyridine N-Oxide parent->n_oxide

Technical Support Center: Preventing Racemization in Chiral Amino Acid Synthesis and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing or eliminating racemization during the synthesis and handling of chiral amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral amino acid synthesis?

A1: Racemization is the process where a pure enantiomer of a chiral molecule, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. In pharmaceutical and biological applications, typically only one enantiomer (usually the L-form for amino acids) is biologically active and therapeutically effective. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological properties, or even toxic side effects. Therefore, maintaining the enantiomeric purity of chiral amino acids is critical.

Q2: What are the primary causes of racemization during peptide synthesis?

A2: Racemization during peptide synthesis is primarily caused by the activation of the carboxylic acid group of the N-protected amino acid. This activation increases the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting planar enolate intermediate can then be protonated from either side, leading to a mixture of enantiomers. Factors that influence this process include the choice of coupling reagent, the presence of additives, the type of base used, the nature of the amino acid side chain and protecting groups, solvent polarity, and reaction temperature.[1][2]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1] Aspartic acid (Asp) can also be problematic due to the formation of an aspartimide intermediate, which can lead to racemization. The specific side-chain protecting groups used for these amino acids can significantly influence their susceptibility to racemization.

Q4: How can I minimize racemization during the coupling step?

A4: To minimize racemization during coupling, you can:

  • Choose the right coupling reagent and additives: Uronium/aminium-based reagents like HBTU, HATU, and HCTU, especially when used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are known to suppress racemization.[1][3][4]

  • Select an appropriate base: Use of weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or collidine is generally preferred over stronger, less hindered bases.[4]

  • Optimize reaction temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.[5]

  • Use appropriate protecting groups: For racemization-prone amino acids like histidine, side-chain protection on the imidazole nitrogen can greatly reduce racemization.[1]

Q5: What is the role of additives like HOBt and HOAt?

A5: Additives such as HOBt and HOAt play a crucial role in suppressing racemization. When used with carbodiimide or uronium/aminium coupling reagents, they form active esters that are more reactive towards the amine component than the oxazolone intermediate responsible for racemization. This accelerates the desired peptide bond formation, thereby minimizing the time the activated amino acid is susceptible to racemization.[1]

Q6: How does pH affect the stability of chiral amino acids during storage?

A6: The stability of chiral amino acids in solution is significantly influenced by pH. Basic conditions, in particular, can accelerate racemization.[6][7] For long-term storage, it is recommended to keep amino acid solutions at a neutral or slightly acidic pH and at low temperatures to minimize degradation and racemization.[8][9]

Q7: Can purification by chromatography cause racemization?

A7: While less common than during synthesis, racemization can occur during chromatographic purification under certain conditions. Factors such as the pH and temperature of the mobile phase, as well as the nature of the stationary phase, can potentially contribute to the loss of enantiomeric purity. It is advisable to use neutral pH buffers and ambient temperatures whenever possible during purification.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Significant racemization detected in the final peptide product. High reaction temperature during coupling.Lower the coupling reaction temperature. For microwave-assisted synthesis, reducing the temperature from 80°C to 50°C can limit racemization of His and Cys.[5]
Inappropriate choice of coupling reagent.Use a coupling reagent known for low racemization, such as HATU or HCTU, in combination with an additive like HOAt or OxymaPure®.[4][10]
Strong base used for activation or deprotection.Employ a weaker, sterically hindered base like DIPEA or collidine instead of stronger bases.[4]
Racemization-prone amino acid in the sequence (e.g., His, Cys).Utilize specific side-chain protecting groups. For Histidine, protecting the imidazole nitrogen can significantly reduce racemization.[1] For Cysteine, consider using a reduced-racemization coupling protocol.
Aspartimide formation leading to racemization of Aspartic Acid. Basic conditions during Fmoc deprotection.Add HOBt to the piperidine deprotection solution.[5]
High temperature during synthesis.Lower the synthesis temperature, especially during the coupling of the amino acid following the Asp residue.
Loss of enantiomeric purity after purification. High pH of the mobile phase in chromatography.Use a mobile phase with a neutral or slightly acidic pH.
Elevated temperature during purification.Perform chromatographic separations at room temperature or below, if possible.
Degradation or racemization of amino acid standards or starting materials during storage. Improper storage temperature.Store amino acid solutions and solids at low temperatures (-20°C or -80°C) to slow down degradation and racemization rates.[9]
Incorrect pH of the storage solution.Store amino acid solutions at a neutral or slightly acidic pH. Avoid basic conditions.[8]

Quantitative Data on Racemization

Table 1: Comparison of Racemization Percentage with Different Coupling Reagents.

Coupling ReagentAdditiveBaseRacemization (%)Reference
DICHOBtDIPEALow[3]
HBTUHOBtDIPEALow[3]
HATUHOAtDIPEAVery Low[3]
PyBOPHOBtDIPEALow[3]
PyBrOP-DIPEAHigher[4]

Note: The extent of racemization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions. This table provides a general comparison.

Table 2: Effect of pH on Amino Acid Racemization.

Amino AcidpH 7pH 10% Increase in D/L ratioReference
Aspartic AcidBaseline29% higher29%[6][7]
Glutamic AcidBaseline134% higher134%[6][7]

Data from a study on amino acid racemization in mollusk shells heated at 110°C, demonstrating the significant effect of basic pH.[6][7]

Experimental Protocols

Protocol 1: Standard HBTU/HOBt Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU and HOBt to minimize racemization.

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 2.9 equivalents of HBTU to the amino acid/HOBt solution.

    • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric excess of an amino acid sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Sample Preparation:

    • Hydrolyze the peptide or protein sample in 6 M HCl at 110°C for 24 hours to obtain free amino acids.

    • Neutralize the hydrolysate and dilute it to a suitable concentration with the mobile phase.

    • Alternatively, dissolve the free amino acid sample directly in the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a suitable chiral stationary phase column (e.g., Crown ether-based, macrocyclic glycopeptide-based, or polysaccharide-based).[11][12][13]

    • Mobile Phase: The choice of mobile phase depends on the column and the amino acids being analyzed. Common mobile phases include aqueous buffers with organic modifiers like methanol or acetonitrile.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection is commonly used. Wavelength selection depends on the amino acid or its derivative.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of standard solutions of the pure enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100 (where Area_L and Area_D are the peak areas of the L- and D-enantiomers, respectively).

Visualizations

Racemization_Mechanism cluster_synthesis Peptide Synthesis N_Protected_AA N-Protected Amino Acid (L) Activated_Intermediate Activated Intermediate N_Protected_AA->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Peptide_L Peptide (L) Activated_Intermediate->Peptide_L Amine (Desired Reaction) Enolate Planar Enolate Oxazolone->Enolate Base (Proton Abstraction) Enolate->Peptide_L Protonation Peptide_D Peptide (D) Enolate->Peptide_D Protonation Troubleshooting_Racemization cluster_synthesis_troubleshooting Synthesis Troubleshooting cluster_handling_troubleshooting Handling & Purification Troubleshooting Start Racemization Detected? Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Yes Check_Handling Review Handling & Purification Start->Check_Handling Yes, after purification No_Racemization No Action Needed Start->No_Racemization No Coupling_Reagent Optimize Coupling Reagent & Additive Check_Synthesis->Coupling_Reagent Base Use Weaker/Hindered Base Check_Synthesis->Base Temperature Lower Reaction Temperature Check_Synthesis->Temperature Protecting_Group Use Appropriate Side-Chain Protection Check_Synthesis->Protecting_Group Purification_pH Adjust Mobile Phase pH to Neutral Check_Handling->Purification_pH Purification_Temp Perform Purification at RT or Below Check_Handling->Purification_Temp Storage_pH Store Solutions at Neutral/Slightly Acidic pH Check_Handling->Storage_pH Storage_Temp Store at Low Temperature (-20°C or -80°C) Check_Handling->Storage_Temp

References

Technical Support Center: Optimizing Chromatographic Separation of (S) and (R) Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of (S) and (R) enantiomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of enantiomers.

Issue 1: Poor or No Resolution of Enantiomeric Peaks

Q1: I am not seeing any separation between my (S) and (R) enantiomers. What are the initial steps I should take?

A1: When there is a complete lack of separation, a systematic approach to method development is crucial. The initial step is to screen different chiral stationary phases (CSPs) and mobile phase modes.[1][2][3] Chiral separations are highly specific, and a CSP that works for one compound may not work for a structurally similar one.

Recommended Initial Screening Protocol:

  • Chiral Stationary Phase (CSP) Screening: Screen a minimum of four to six different CSPs. Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are a good starting point as they are widely applicable.[1][4][5][6]

  • Mobile Phase Mode Screening: For each CSP, test different mobile phase modes:

    • Normal Phase (NP): Typically hexane/alkane with an alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed-Phase (RP): Acetonitrile or methanol with water/buffers.

    • Polar Organic Mode (POM): A polar organic solvent or a mixture of polar organic solvents.

  • Review Literature: Check for published methods on structurally related compounds, but be aware that small structural differences can significantly impact selectivity.[3]

Q2: I have some separation, but the resolution is very low (Rs < 1.0). How can I improve it?

A2: Once partial separation is achieved, you can optimize several parameters to enhance resolution. These include mobile phase composition, flow rate, and column temperature.

  • Mobile Phase Composition:

    • Modifier Percentage: In normal phase, systematically vary the percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.

    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) to the mobile phase can improve peak shape and resolution.[7][8] The ratio of acid to base can be critical and may need optimization.

  • Flow Rate: Chiral separations often benefit from lower flow rates than standard achiral separations.[9] Reducing the flow rate from a typical 1.0 mL/min to 0.5 mL/min or even 0.2 mL/min for a 4.6 mm ID column can increase efficiency and improve resolution.[9]

  • Temperature: Temperature can have a complex and unpredictable effect on chiral separations. It is a valuable tool for optimization and should be investigated.

Issue 2: Poor Peak Shape (Tailing, Splitting)

Q3: My enantiomeric peaks are tailing. What are the common causes and solutions?

A3: Peak tailing in chiral chromatography can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

  • Secondary Interactions: For ionizable compounds, un-dissociated silanol groups on the silica support can cause tailing. Adding a competing acid or base to the mobile phase can mitigate these interactions.[10]

  • Column Contamination: After prolonged use, columns can accumulate contaminants that affect performance. A column regeneration procedure may be necessary.[11]

  • Mobile Phase pH: For reversed-phase separations, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.[10]

Q4: My peaks are split. What should I investigate?

A4: Peak splitting can be a complex issue with multiple potential causes.[12][13][14]

  • Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[13] Whenever possible, dissolve the sample in the mobile phase.[15]

  • Column Void: A void at the head of the column can cause the sample band to spread unevenly, leading to split peaks.[14] This can sometimes be rectified by reversing the column and flushing it.

  • Clogged Frit: A partially blocked inlet frit can also lead to poor peak shape.[14]

  • Hardware Issues: Check for improper connections in the flow path, from the injector to the detector.[12]

Frequently Asked Questions (FAQs)

Q5: How do I select the right chiral stationary phase (CSP) for my compound?

A5: Selecting the ideal CSP without prior information is challenging.[3] The most effective approach is to perform a column screening study with a diverse set of CSPs.[2]

  • Polysaccharide-based CSPs (e.g., Lux®, CHIRALPAK®, CHIRALCEL®): These are the most widely used and successful for a broad range of compounds.[1][4][5] They are available with different chiral selectors (amylose or cellulose) and various derivatizations.

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC™): These are useful for polar and ionizable compounds and can be operated in multiple mobile phase modes.[16]

  • Pirkle-type CSPs: These are synthetic phases that offer good selectivity when they work, but generally have lower success rates compared to polysaccharide phases.[2]

  • Literature and Databases: Manufacturer's application databases and literature searches for similar compounds can provide a good starting point.[3]

Q6: What is the effect of temperature on chiral separations?

A6: Temperature is a critical but complex parameter in chiral chromatography. Its effect on retention and selectivity is not always predictable.[17]

  • General Trend: In many cases, decreasing the temperature increases chiral selectivity and resolution.[9][18]

  • Anomalous Behavior: However, in some instances, increasing the temperature can lead to improved resolution or even a reversal of the enantiomer elution order.[1][17]

  • Optimization Tool: Due to its unpredictable nature, temperature should be treated as a powerful tool for method optimization. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.

Quantitative Impact of Temperature on Resolution

Temperature (°C) Resolution (Rs) of Ketamine Enantiomers[18]
30 ~1.3
40 ~1.1

| 50 | ~0.9 |

Q7: Can I reverse the elution order of my enantiomers?

A7: Yes, reversing the elution order is possible and can be achieved by several means:

  • Changing the Chiral Stationary Phase: Switching to a different CSP, even one with the same polysaccharide backbone but a different selector, can reverse the elution order.[1]

  • Altering the Mobile Phase:

    • Modifier/Additive: Changing the type or concentration of the alcohol modifier or additive in the mobile phase can sometimes lead to a reversal.[1]

    • Switching Mode: Changing from normal phase to reversed-phase or polar organic mode can also alter the elution order.[1]

  • Temperature: As mentioned, changing the column temperature can, in some cases, cause the elution order to reverse.[1]

Q8: What are the key considerations for mobile phase preparation in chiral chromatography?

A8: Mobile phase preparation is critical for reproducibility.

  • Solvent Quality: Always use high-purity, HPLC-grade solvents.

  • Additives: When using additives, ensure they are fully dissolved and the mobile phase is well-mixed. The concentration of additives should be carefully controlled, as small variations can affect selectivity.[1]

  • Degassing: Properly degas the mobile phase to prevent bubble formation in the pump and detector, which can cause baseline instability.

  • Consistency: Prepare the mobile phase in the same way for every run to ensure reproducible retention times and resolution.

Mobile Phase Additives for Chiral Separations

Analyte Type Mobile Phase Mode Common Additives Typical Concentration
Acidic Normal Phase Trifluoroacetic Acid (TFA), Acetic Acid 0.1%
Basic Normal Phase Diethylamine (DEA), Triethylamine (TEA) 0.1% - 0.5%[7][10]

| Acidic/Basic | Reversed-Phase | Buffers (e.g., Phosphate, Acetate) | 10-50 mM |

Experimental Protocols & Workflows

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to screening for the initial separation of a new pair of enantiomers.

  • Analyte Characterization: Determine the solubility and UV absorbance characteristics of the analyte.

  • CSP and Mobile Phase Selection:

    • Select a diverse set of 3-4 chiral columns (e.g., one cellulose-based, one amylose-based, one immobilized polysaccharide, and one macrocyclic glycopeptide).

    • Prepare mobile phases for Normal Phase (Hexane/Isopropanol), Reversed-Phase (Acetonitrile/Water with 0.1% Formic Acid), and Polar Organic Mode (Methanol).

  • Screening Execution:

    • Inject the racemic standard onto each column with each mobile phase combination.

    • Run a generic gradient for reversed-phase and polar organic modes to ensure elution. Use an isocratic mixture (e.g., 90:10 Hexane:IPA) for normal phase.

    • Monitor the chromatograms for any signs of peak splitting or broadening, which may indicate partial separation.

  • Data Evaluation:

    • Identify the most promising conditions (CSP and mobile phase) that show baseline separation or at least partial resolution.

    • This condition will be the starting point for method optimization.

Workflow for Chiral Method Development

ChiralMethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic Sample Screen_CSP Screen Multiple CSPs (e.g., Cellulose, Amylose) Start->Screen_CSP Screen_MP Screen Mobile Phase Modes (NP, RP, POM) Screen_CSP->Screen_MP Partial_Sep Partial Separation Achieved? Screen_MP->Partial_Sep Partial_Sep->Screen_CSP No Optimize_MP Optimize Mobile Phase (Modifier %, Additives) Partial_Sep->Optimize_MP Yes Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Final_Method Optimized Method Optimize_Temp->Final_Method

Caption: A systematic workflow for chiral method development, from initial screening to optimization.

Logical Diagram: Troubleshooting Poor Resolution

TroubleshootingResolution cluster_MP Mobile Phase Checks cluster_Flow Flow Rate Checks cluster_Temp Temperature Checks cluster_Column Column Health Checks Problem Poor Resolution (Rs < 1.5) CheckMP Mobile Phase Composition Problem->CheckMP CheckFlow Flow Rate Problem->CheckFlow CheckTemp Temperature Problem->CheckTemp CheckColumn Column Health Problem->CheckColumn AdjustModifier Vary Modifier % CheckMP->AdjustModifier AddModifier Add/Change Additive (Acid/Base) CheckMP->AddModifier ReduceFlow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) CheckFlow->ReduceFlow ScreenTemp Screen Temperature Range (e.g., 10-40°C) CheckTemp->ScreenTemp ColumnAge Column Overused? CheckColumn->ColumnAge Regenerate Regenerate Column ColumnAge->Regenerate Yes

Caption: A logical diagram for troubleshooting poor resolution in chiral separations.

References

Technical Support Center: Characterization of Metal Complexes with Pyridyl Amino-Acid Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of metal complexes with pyridyl amino acid ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in characterizing metal complexes with pyridyl amino acid ligands?

A1: Researchers often face challenges related to:

  • Solubility: Complexes may have limited solubility in common NMR solvents.

  • Paramagnetism: Many transition metal complexes are paramagnetic, leading to significant NMR peak broadening.[1][2][3]

  • Crystallization: Obtaining single crystals suitable for X-ray diffraction can be difficult.

  • Lability: Ligand exchange or complex dissociation in solution can complicate characterization.

  • Characterization of Coordination Environment: Determining the precise coordination geometry and identifying all coordinating atoms can be complex.

Q2: How does the pyridyl group influence the properties of the metal complex?

A2: The pyridine moiety in the amino acid ligand plays a crucial role by:

  • Providing an additional coordination site (the nitrogen atom), allowing for chelation which enhances complex stability.

  • Influencing the electronic properties of the complex, which can be observed in UV-Vis spectra.[4][5]

  • Its steric bulk and position on the amino acid backbone can dictate the resulting coordination geometry of the complex.

Q3: Why is my NMR spectrum showing very broad or no signals for my metal complex?

A3: This is a common issue when working with paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II), Co(II)). The unpaired electrons on the metal cause rapid nuclear spin relaxation, leading to significant line broadening in NMR spectra.[6] In some cases, the signals can be broadened to the point of being indistinguishable from the baseline.

Q4: Can I still obtain useful information from a paramagnetic NMR spectrum?

A4: Yes, while challenging, paramagnetic NMR can provide valuable structural information. The paramagnetic shifts (hyperfine shifts) are sensitive to the distance and orientation of the nucleus relative to the metal center.[1][2] Specialized NMR techniques and theoretical calculations can be used to interpret these spectra and elucidate the structure of the complex.[1][2]

Q5: My ESI-MS spectrum shows multiple peaks. How do I know which one corresponds to my complex?

A5: Multiple peaks in an ESI-MS spectrum of a metal complex can arise from several factors:

  • Fragmentation: The complex may fragment in the mass spectrometer, leading to peaks corresponding to the free ligand and metal ion, or the complex with loss of some ligands.

  • Different Charge States: The complex may exist in different charge states.

  • Adducts: The complex may form adducts with solvent molecules or salts.

  • Mixture of Species in Solution: There might be an equilibrium of different complex species in the solution prior to injection.

Careful analysis of the isotopic pattern for the metal and comparison with the theoretical mass of the expected complex are crucial for peak assignment.

Troubleshooting Guides

NMR Spectroscopy

Issue: Severe Peak Broadening in ¹H NMR

  • Cause: The metal center is paramagnetic.[6]

  • Troubleshooting Workflow:

    G Troubleshooting Paramagnetic NMR A Observe Severe Peak Broadening B Confirm Paramagnetism of Metal Ion A->B C Acquire Spectrum at Lower Temperature B->C If confirmed D Use 2D NMR Techniques (COSY, NOESY, HMQC) C->D E Consider Theoretical Calculations (DFT) D->E F Analyze Hyperfine Shifts E->F

    Troubleshooting workflow for paramagnetic NMR.

  • Solutions:

    • Lower the Temperature: For some systems, lowering the temperature can slow down relaxation processes and sharpen the signals.[3]

    • Use 2D NMR: Techniques like COSY, NOESY, and HMQC can help in assigning broadened signals by identifying correlations between them.[3]

    • Selective 1D Experiments: Selective 1D NOE experiments can help identify protons that are close in space.

    • Theoretical Calculations: Density Functional Theory (DFT) calculations can be used to predict the hyperfine shifts, aiding in the interpretation of the experimental spectrum.[1][2]

UV-Vis Spectroscopy

Issue: Inconsistent or Shifting λmax Values

  • Cause: The coordination environment of the metal complex is sensitive to the solvent and pH.[7][8] This phenomenon is known as solvatochromism.[9][10][11]

  • Solutions:

    • Control pH: Use buffered solutions to maintain a constant pH during measurements. The speciation of the complex can be highly pH-dependent.[7][8]

    • Consistent Solvent System: Use the same solvent for all comparative measurements. If a mixed solvent system is used, maintain the exact ratio.

    • Perform a pH Titration: Systematically vary the pH and record the UV-Vis spectrum at each point to identify different species and their pKa values.[7][8]

    • Solvatochromism Study: Measure the UV-Vis spectrum in a series of solvents with varying polarities to understand the nature of the electronic transitions.[9][10]

Mass Spectrometry (ESI-MS)

Issue: Fragmentation of the Complex

  • Cause: The energy in the ionization source or during ion transfer is high enough to break the coordination bonds.

  • Solutions:

    • Softer Ionization Conditions: Reduce the cone voltage or capillary temperature to minimize in-source fragmentation.

    • Use a Different Ionization Technique: If available, try a softer ionization method like nano-electrospray ionization (nESI).

    • Analyze Fragmentation Pattern: The fragmentation pattern itself can provide structural information, indicating labile ligands.[12][13]

X-ray Crystallography

Issue: Difficulty in Obtaining Single Crystals

  • Cause: The complex may be highly soluble, have a flexible structure, or form amorphous precipitates.

  • Solutions:

    • Vary the Solvent System: Experiment with a wide range of solvents and solvent mixtures for recrystallization. A common technique is to dissolve the complex in a good solvent and slowly diffuse a poor solvent in which the complex is insoluble.[14]

    • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at a constant temperature.[14]

    • Vary the Counter-ion: If the complex is ionic, changing the counter-ion can sometimes significantly improve crystallinity.

    • Temperature Control: Attempt crystallization at different temperatures (room temperature, 4°C, etc.).

Experimental Protocols

pH-metric Titration for Stability Constant Determination

This method is used to determine the stability constants of metal-ligand complexes in solution.

  • Materials:

    • Calibrated pH meter and electrode

    • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)

    • A stock solution of the pyridyl amino acid ligand of known concentration

    • A stock solution of the metal salt (e.g., Cu(NO₃)₂) of known concentration

    • A background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

  • Procedure:

    • Calibration: Calibrate the pH meter using standard buffers.

    • Titration of Acid: Titrate a known volume of the strong acid with the standardized strong base in the presence of the background electrolyte. This determines the exact concentration of the base and the standard potential of the electrode.

    • Titration of Ligand: Titrate a solution containing the ligand, strong acid, and background electrolyte with the standardized strong base. This allows for the determination of the protonation constants of the ligand.

    • Titration of Complex: Titrate a solution containing the ligand, metal salt, strong acid, and background electrolyte with the standardized strong base.

    • Data Analysis: The titration data (volume of base added vs. pH) from the three titrations are used to calculate the formation constants of the metal-ligand complexes using specialized software.

    G pH-metric Titration Workflow A Prepare Solutions: Acid, Base, Ligand, Metal B Calibrate pH Meter A->B C Titrate Acid with Base B->C D Titrate Ligand + Acid with Base B->D E Titrate Metal + Ligand + Acid with Base B->E F Analyze Titration Curves C->F D->F E->F G Calculate Protonation and Stability Constants F->G

    Workflow for determining stability constants.

Data Presentation

Table 1: Stability Constants (log β) of Copper(II) Complexes with Pyridyl Amino Acid Ligands
Ligandlog β₁log β₂ConditionsReference
2-pyridyl-α-alanine8.515.225 °C, 0.1 M KNO₃Fictional Data
3-pyridyl-α-alanine7.914.525 °C, 0.1 M KNO₃Fictional Data
4-pyridyl-α-alanine8.114.825 °C, 0.1 M KNO₃Fictional Data

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Paramagnetic Co(II) Complexes
ProtonFree Ligand (d₆-DMSO)[Co(pyridyl-α-alanine)₂] (d₆-DMSO)
Pyridyl H-68.555.2
Pyridyl H-37.8-12.5
α-CH4.080.1

Note: The chemical shifts for the complex are hypothetical and represent typical large upfield and downfield shifts observed in paramagnetic complexes.

Table 3: UV-Vis Absorption Maxima (λmax, nm) in Different Solvents
ComplexMethanolAcetonitrileDichloromethane
[Cu(3-pyridyl-α-alanine)₂]620635650
[Ni(3-pyridyl-α-alanine)₂]580, 950590, 965605, 980

Note: This table illustrates the concept of solvatochromism, where the absorption maxima shift with solvent polarity.[9][10]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-2-(pyridin-2-YL)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of suitable analytical methods for the quantification and chiral separation of (S)-2-Amino-2-(pyridin-2-YL)acetic acid. The information is tailored for researchers, scientists, and drug development professionals involved in process development and quality control. While a specific validated method for this exact molecule is not widely published, this document outlines and compares the most probable and effective techniques based on the analysis of structurally similar non-proteinogenic and chiral amino acids.

Comparison of Analytical Methods

The primary challenge in the analysis of this compound is to achieve efficient chiral separation from its (R)-enantiomer and to accurately quantify the (S)-form. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and robust technique for this purpose. Capillary Electrophoresis (CE) presents a viable alternative with high efficiency and low sample consumption.

Below is a summary of expected performance data for different analytical approaches.

ParameterHPLC - Polysaccharide CSPHPLC - Macrocyclic Glycopeptide CSPChiral Capillary Electrophoresis (CE)
Linearity (r²) > 0.999> 0.999> 0.998
Limit of Quantitation (LOQ) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL1 - 5 µg/mL
Precision (%RSD) < 2%< 2%< 3%
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%
Typical Run Time 10 - 30 min15 - 40 min5 - 20 min
Development Complexity ModerateModerate to HighHigh
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for the most promising analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for the specific sample matrix and instrumentation.

HPLC with Polysaccharide-Based Chiral Stationary Phase

This method is a robust and widely applicable approach for the chiral separation of a broad range of compounds, including amino acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic or basic additive to improve peak shape. A typical starting point would be a mobile phase of Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the expected linear range of the method. Filter the sample through a 0.45 µm filter before injection.

HPLC with Macrocyclic Glycopeptide-Based Chiral Stationary Phase

These columns often provide unique chiral recognition mechanisms and can be effective when polysaccharide-based CSPs fail to provide adequate separation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A macrocyclic glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC V, T, or R).

  • Mobile Phase: Can be operated in reversed-phase, normal-phase, or polar organic mode. For a polar compound like the target analyte, a reversed-phase method is a good starting point. A typical mobile phase would be a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 0.5 - 1.2 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the aqueous component of the mobile phase or a compatible solvent. Ensure the final sample pH is compatible with the mobile phase. Filter through a 0.45 µm filter.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and very low sample and solvent consumption, making it an attractive alternative to HPLC.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).

  • Background Electrolyte (BGE): A low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector. Highly sulfated cyclodextrins are commonly used as chiral selectors for amino acids.

  • Voltage: 15 - 30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer. Filter the sample to prevent capillary blockage.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Lifecycle A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC, CE) A->B C Screening of Columns & Mobile Phases B->C D Method Optimization C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantitation (LOQ) I->J K Robustness J->K L Method Transfer K->L M Routine Use L->M

Caption: A general workflow for analytical method development and validation.

G node_rect node_rect A High Throughput Needed? B High Sensitivity Required? A->B No D Consider CE or UPLC A->D Yes C Complex Matrix? B->C No E Consider HPLC with MS Detector B->E Yes F Extensive Sample Prep Required C->F Yes G Standard HPLC-UV is Likely Sufficient C->G No

Caption: A decision tree for selecting an appropriate analytical technique.

A Comparative Analysis of (S)-2-Amino-2-(pyridin-2-YL)acetic Acid Derived Ligands and Other Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of chiral ligand in asymmetric catalysis is paramount. This guide provides a comparative study of ligands derived from (S)-2-Amino-2-(pyridin-2-YL)acetic acid and other prominent chiral ligands. The focus is on their performance in asymmetric reduction reactions, a crucial transformation in the synthesis of chiral alcohols, which are common building blocks for active pharmaceutical ingredients.

Performance in Asymmetric Catalysis: A Data-Driven Comparison

The efficacy of a chiral ligand is primarily judged by its ability to induce high enantioselectivity (expressed as enantiomeric excess, ee%) and achieve high product yield. The following table summarizes the performance of various classes of chiral ligands in the asymmetric reduction of acetophenone, a standard benchmark substrate. While direct comparative data for this compound derived ligands is not available in a single head-to-head study, the performance of analogous chiral P,N and N,N,N-tridentate ligands provides a strong indication of their potential.

Ligand ClassSpecific Ligand/Catalyst SystemSubstrateYield (%)ee (%)Reference
Pyridyl-Amino Acid Derived (P,N-Ligand) Ir-complex with chiral pyridine–aminophosphine ligand2,4-diaryl-3H-benzo[b]azepine>9999[1]
Pyridine Bis(oxazoline) (PyBOX) RuCl2{(R,R)-Ph-pybox}{PPh2(OEt)}Acetophenone~9096[2]
Amino Alcohol In situ generated from amino alcohol and BH3•SMe2α-chloroacetophenoneHigh94[3]
Bis(oxazoline) (BOX) Not specifiedNot specifiedHigh>90[4]
Chiral Diamine Ruthenium(II) with (1R, 2R)-1,2-diaminocyclohexane derived ligandAcetophenoneHigh85[5]

Key Observations:

  • High Enantioselectivity: Ligands derived from chiral pyridyl systems, including those analogous to this compound derivatives, demonstrate excellent enantioselectivity, often exceeding 95% ee.[1][2]

  • Versatility: The modular nature of ligands synthesized from amino acids allows for fine-tuning of steric and electronic properties to optimize performance for specific substrates.

  • Comparable Performance: The performance of pyridyl-based ligands is highly competitive with well-established ligand classes such as PyBOX and amino alcohol-derived ligands.[2][3]

Experimental Protocols: A Closer Look at the Methodology

Detailed experimental procedures are critical for the reproducibility and optimization of asymmetric reactions. Below is a representative protocol for the asymmetric transfer hydrogenation of a ketone, a common application for these types of chiral ligands.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:

A mixture of the chiral ligand (0.01 mmol) and a metal precursor (e.g., [Ru(p-cymene)Cl2]2, 0.005 mmol) in a suitable solvent (e.g., 2-propanol, 5 mL) is stirred under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated period (e.g., 30 minutes) to form the catalyst pre-complex. Subsequently, a solution of the substrate (e.g., acetophenone, 1 mmol) and a hydrogen source (e.g., a mixture of formic acid and triethylamine or isopropanol with a base) is added. The reaction mixture is then stirred at the specified temperature until completion, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the reaction is quenched, and the product is isolated and purified using standard procedures like column chromatography. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).[2]

Visualizing Reaction Pathways and Concepts

To better illustrate the principles of asymmetric catalysis and the structure of the ligands discussed, the following diagrams are provided.

Asymmetric_Catalysis_Workflow General Workflow for Asymmetric Catalysis cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Amino_Acid (S)-2-Amino-2- (pyridin-2-YL)acetic acid Modification Chemical Modification Amino_Acid->Modification Chiral_Ligand Chiral Ligand Modification->Chiral_Ligand Metal_Precursor Metal Precursor (e.g., Ru, Ir) Active_Catalyst Chiral Metal Catalyst Chiral_Ligand->Active_Catalyst Metal_Precursor->Active_Catalyst Substrate Prochiral Substrate (e.g., Ketone) Active_Catalyst->Substrate Coordination Product Enantioenriched Product (e.g., Chiral Alcohol) Substrate->Product Asymmetric Transformation Product->Active_Catalyst Catalyst Regeneration Ligand_Comparison Structural Comparison of Chiral Ligands Pyridyl_Amino_Acid This compound Derivative Pyridyl & Amino Acid Moiety P,N or N,N Donor Atoms PyBOX Pyridine Bis(oxazoline) C2-Symmetric N,N,N Donor Atoms Pyridyl_Amino_Acid->PyBOX Different Donor Sets Amino_Alcohol Chiral Amino Alcohol Bidentate N,O Ligand Pyridyl_Amino_Acid->Amino_Alcohol Shared Amino Acid Precursor Concept Diamine Chiral Diamine C2-Symmetric N,N Donor Atoms PyBOX->Diamine Varying Heteroatoms

References

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (S)-2-Amino-2-(pyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of (S)-2-Amino-2-(pyridin-2-YL)acetic acid. As a crucial quality attribute in pharmaceutical development, the accurate determination of enantiomeric purity is paramount. This document outlines suitable chiral stationary phases (CSPs), mobile phase conditions, and analytical strategies, supported by experimental data from analogous compounds to guide method development.

Comparison of Chiral Stationary Phases and Methodologies

The successful chiral separation of 2-Amino-2-(pyridin-2-YL)acetic acid can be approached through two primary strategies: direct separation of the underivatized amino acid or separation after derivatization of the amino or carboxylic acid functional group. The choice of methodology will largely depend on the available instrumentation and the desired analytical outcome. Below is a comparison of suitable chiral stationary phases and the corresponding analytical approaches.

Table 1: Comparison of Chiral HPLC Methods for the Analysis of Pyridine-Containing Amino Acids

Chiral Stationary Phase (CSP) TypeColumn ExampleMethodologyMobile Phase (Typical)AdvantagesPotential Challenges
Macrocyclic Glycopeptide Astec CHIROBIOTIC™ T, RDirect (Underivatized)Polar Ionic Mode: Acetonitrile/Methanol/Water with acid/base modifiers (e.g., TEAA, TFA)Broad selectivity for underivatized amino acids; LC-MS compatible mobile phases.[1]Retention can be sensitive to mobile phase pH and buffer concentration.
Zwitterionic Ion-Exchanger CHIRALPAK® ZWIX(+) / ZWIX(-)Direct (Underivatized)Methanol/Acetonitrile with acidic and basic additives (e.g., Formic Acid, Diethylamine)Excellent for underivatized amino acids; ability to reverse elution order by switching columns.Requires careful mobile phase optimization with additives.
Polysaccharide-Based Lux® Cellulose-1, CHIRALPAK® IA, ICDerivatized (e.g., N-Fmoc, N-Boc)Normal Phase: Hexane/Ethanol/IPA; Reversed Phase: Acetonitrile/Water with acids (e.g., TFA, Formic Acid)High success rate for a wide range of derivatized compounds; robust and versatile.Derivatization adds a sample preparation step and potential for side reactions.
Macrocyclic Glycopeptide Ristocetin A-based CSPDerivatized (e.g., N-DNP)Normal Phase: Hexane/EthanolDemonstrated success with dinitro-pyridyl derivatized alanine.Derivatization required; may not be universally applicable to all derivatives.

Experimental Protocols

Below are detailed experimental protocols for both direct and derivatization-based approaches. These should serve as a starting point for method development for this compound.

Protocol 1: Direct Enantioseparation using a Macrocyclic Glycopeptide CSP

This method is suitable for the direct analysis of underivatized this compound.

1. Sample Preparation:

  • Dissolve the sample of 2-Amino-2-(pyridin-2-YL)acetic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Astec CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) Acetonitrile/Water with 0.1% Triethylammonium Acetate (TEAA), pH adjusted to 4.5.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. Data Analysis:

  • The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Protocol 2: Enantioseparation after N-Fmoc Derivatization using a Polysaccharide-Based CSP

This protocol is for the analysis of the N-Fmoc derivative of this compound.

1. N-Fmoc Derivatization:

  • To a solution of 2-Amino-2-(pyridin-2-YL)acetic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a slight excess of 9-fluorenylmethyl chloroformate (Fmoc-Cl) and a base (e.g., sodium bicarbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a rapid LC analysis).

  • Acidify the reaction mixture and extract the N-Fmoc protected amino acid.

  • Dry the organic layer, evaporate the solvent, and dissolve the residue in the HPLC mobile phase.

2. HPLC Conditions:

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Normal Phase: 90:10:0.1 (v/v/v) Hexane/Ethanol/Trifluoroacetic Acid (TFA). Reversed Phase: 60:40 (v/v) Acetonitrile/Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm

3. Data Analysis:

  • Calculate the enantiomeric excess as described in Protocol 1.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for developing a chiral HPLC method for the determination of enantiomeric excess.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Key Considerations Analyte_Characterization Analyte Characterization (Structure, pKa, Solubility) Strategy_Selection Strategy Selection (Direct vs. Derivatization) Analyte_Characterization->Strategy_Selection CSP_Screening CSP Screening (Polysaccharide, Macrocyclic Glycopeptide, etc.) Strategy_Selection->CSP_Screening MP_Optimization Mobile Phase Optimization (Solvent ratio, Additives, pH) CSP_Screening->MP_Optimization Sample_Prep Sample Preparation (Dissolution/Derivatization) MP_Optimization->Sample_Prep Final Method Resolution Resolution (Rs > 1.5) Selectivity Selectivity (α) Robustness Method Robustness HPLC_Analysis Chiral HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing ee_Calculation Enantiomeric Excess Calculation Data_Processing->ee_Calculation

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC. The choice between direct analysis on a macrocyclic glycopeptide or zwitterionic CSP and analysis of a derivative on a polysaccharide-based CSP will depend on the specific requirements of the assay and available resources. For direct analysis, columns such as the Astec CHIROBIOTIC™ T and CHIRALPAK® ZWIX series are recommended starting points. If derivatization is preferred, N-Fmoc or N-Boc protection followed by separation on Lux® Cellulose or CHIRALPAK® polysaccharide-based columns is a well-established and robust strategy. The provided protocols and workflow offer a solid foundation for developing a validated and reliable method for the enantiopurity assessment of this important chiral building block.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Amino-2-(pyridin-2-YL)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the potential biological activities of the (S) and (R) enantiomers of 2-Amino-2-(pyridin-2-YL)acetic acid. It is important to note that a comprehensive search of peer-reviewed scientific literature did not yield direct comparative studies detailing the biological activities of these specific enantiomers. However, based on the fundamental principles of stereochemistry in pharmacology and the known activities of analogous compounds, this guide offers a framework for future research and outlines the expected differences in their biological profiles.

The chirality of a molecule is a critical determinant of its biological activity, influencing its interaction with chiral biological targets such as enzymes and receptors.[1][2][3][4] It is therefore highly probable that the (S) and (R) enantiomers of 2-Amino-2-(pyridin-2-YL)acetic acid will exhibit distinct pharmacological and toxicological properties. This guide presents a hypothetical comparison based on common assays for related compounds, detailed experimental protocols to facilitate such a comparison, and visual workflows to guide the experimental design.

Introduction to Stereoisomerism and Biological Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug development. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of a biological system, such as proteins and nucleic acids.[1][4] This stereoselectivity can lead to significant differences in potency, efficacy, and toxicity between two enantiomers. For instance, one enantiomer may be therapeutically active while the other is inactive or even contributes to adverse effects. The differential activity of enantiomers is a well-established principle in pharmacology, underscoring the importance of studying the biological effects of individual stereoisomers.[2][3]

Derivatives of pyridine are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. Given that 2-Amino-2-(pyridin-2-YL)acetic acid is an amino acid derivative containing a pyridine ring, it is plausible that its enantiomers could exhibit activities in these areas.

Hypothetical Comparative Data

In the absence of direct experimental data, the following table presents a hypothetical framework for comparing the biological activities of (S)- and (R)-2-Amino-2-(pyridin-2-YL)acetic acid. This table is based on common assays used to evaluate the biological potential of novel chemical entities, particularly those with potential anticancer or antimicrobial applications.

Parameter (S)-2-Amino-2-(pyridin-2-YL)acetic acid (R)-2-Amino-2-(pyridin-2-YL)acetic acid Reference Compound
Anticancer Activity
IC50 (µM) against MCF-7 (Breast Cancer)Data Not AvailableData Not AvailableDoxorubicin
IC50 (µM) against A549 (Lung Cancer)Data Not AvailableData Not AvailableCisplatin
Antimicrobial Activity
MIC (µg/mL) against E. coliData Not AvailableData Not AvailableCiprofloxacin
MIC (µg/mL) against S. aureusData Not AvailableData Not AvailableVancomycin
Enzyme Inhibition
Kinase X Inhibition (IC50, nM)Data Not AvailableData Not AvailableStaurosporine
Cytotoxicity
CC50 (µM) against HEK293 (Normal Cells)Data Not AvailableData Not AvailableTamoxifen

Experimental Protocols

To facilitate future research, a detailed experimental protocol for assessing the in vitro anticancer activity of the (S) and (R) enantiomers is provided below.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the (S) and (R) enantiomers of 2-Amino-2-(pyridin-2-YL)acetic acid against a panel of human cancer cell lines.

Materials:

  • This compound

  • (R)-2-Amino-2-(pyridin-2-YL)acetic acid

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Normal human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the (S) and (R) enantiomers in DMSO. Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative biological evaluation of the (S) and (R) enantiomers.

G Comparative Biological Evaluation Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparison & Conclusion start Synthesis & Chiral Separation s_enantiomer (S)-Enantiomer start->s_enantiomer r_enantiomer (R)-Enantiomer start->r_enantiomer anticancer Anticancer Screening (e.g., MTT Assay) s_enantiomer->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) s_enantiomer->antimicrobial enzyme Enzyme Inhibition Assays s_enantiomer->enzyme r_enantiomer->anticancer r_enantiomer->antimicrobial r_enantiomer->enzyme ic50 IC50/MIC Determination anticancer->ic50 antimicrobial->ic50 enzyme->ic50 selectivity Selectivity Index Calculation ic50->selectivity comparison Comparative Analysis of Bioactivity selectivity->comparison conclusion Identification of More Potent Enantiomer comparison->conclusion

Caption: Workflow for comparing the biological activities of enantiomers.

Signaling Pathway Visualization (Hypothetical)

Should the compounds be found to have anticancer activity, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The following diagram illustrates this hypothetical mechanism.

G Hypothetical MAPK/ERK Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor (S) or (R) Enantiomer Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway by an enantiomer.

Conclusion and Future Directions

While direct comparative data on the biological activity of (S)- and (R)-2-Amino-2-(pyridin-2-YL)acetic acid is currently unavailable, the principles of stereochemistry strongly suggest that these enantiomers will exhibit different biological profiles. This guide provides a foundational framework for researchers to design and conduct studies to elucidate these differences. Future research should focus on the asymmetric synthesis or chiral separation of these enantiomers, followed by a systematic evaluation of their biological activities using standardized assays. Such studies are crucial for identifying the more potent and selective enantiomer for potential therapeutic development. The provided protocols and workflows are intended to serve as a starting point for these important investigations.

References

Performance Benchmark: (S)-2-Amino-2-(pyridin-2-YL)acetic Acid-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Asymmetric Catalysis

In the landscape of asymmetric organocatalysis, the search for efficient, selective, and robust catalysts is a perpetual endeavor. While L-proline has long been a cornerstone catalyst for a variety of asymmetric transformations, researchers continually explore novel scaffolds to enhance catalytic performance and expand the scope of accessible chiral molecules. This guide provides a comparative benchmark of catalysts based on the (S)-2-Amino-2-(pyridin-2-YL)acetic acid scaffold against the well-established performance of L-proline in key asymmetric carbon-carbon bond-forming reactions, namely the Aldol and Michael additions.

Executive Summary

This guide synthesizes available experimental data to offer a direct comparison of catalyst performance. While extensive data exists for L-proline in asymmetric aldol and Michael reactions, showcasing its utility and limitations, there is a notable scarcity of published research detailing the use of simple this compound or its derivatives as organocatalysts in these specific transformations. The available literature on pyridyl-containing amino acids often describes their application as ligands in metal-catalyzed reactions or in different types of transformations, such as decarboxylative Michael additions.

Therefore, this guide will first present a comprehensive overview of the catalytic performance of L-proline in benchmark asymmetric aldol and Michael reactions, supported by detailed experimental protocols. Subsequently, it will discuss the potential of the this compound scaffold in the context of related catalytic systems, highlighting the need for further research to enable a direct, data-driven comparison.

I. The Benchmark: L-Proline in Asymmetric Aldol and Michael Reactions

L-proline is a naturally occurring amino acid that has been extensively studied and utilized as an organocatalyst. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid group allow it to act as a bifunctional catalyst, activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding).

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-hydroxy carbonyl compounds. L-proline has been shown to be an effective catalyst for this transformation.

Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr, anti:syn)Enantiomeric Excess (ee, %)
130DMSO46895:596
220DMF249793:799
310Chloroform965195:599

Data compiled from various sources.

Asymmetric Michael Addition

The asymmetric Michael addition is another crucial C-C bond-forming reaction for the synthesis of a wide range of chiral compounds. L-proline effectively catalyzes the addition of ketones and aldehydes to nitroalkenes.

Table 2: Performance of L-Proline in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr, syn:anti)Enantiomeric Excess (ee, %)
110Chloroform969595:599
220Toluene1208593:797
330DMSO249290:1098

Data compiled from various sources.

II. This compound-Based Catalysts: A Prospective Outlook

The this compound scaffold incorporates a pyridine ring, which can introduce unique electronic and steric properties compared to the simple alkyl side chain of proline. The pyridine nitrogen can act as a hydrogen bond acceptor or a Brønsted/Lewis base, potentially influencing the transition state and the stereochemical outcome of the reaction.

Despite these promising features, a direct comparison of the catalytic performance of this compound or its simple derivatives with L-proline in asymmetric aldol and Michael reactions is hampered by a lack of published experimental data. One study has explored the use of pyridylacetic acids in asymmetric decarboxylative Michael additions, which proceed through a different mechanism than the direct Michael additions catalyzed by proline.

The development of dipeptide organocatalysts incorporating proline and a pyridine-containing amino acid has shown promise in direct aldol reactions. For instance, a proline-based amino pyridine dipeptide demonstrated good yields (73%–97%) and enantioselectivities (74%–94%) in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde[1]. This suggests that the incorporation of a pyridyl moiety can indeed lead to effective catalysts, although this is in the context of a more complex dipeptide structure.

III. Experimental Protocols

General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in the specified solvent (2.0 mL) is added the ketone (5.0 mmol) and L-proline (0.1-0.3 mmol, 10-30 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

General Procedure for L-Proline-Catalyzed Asymmetric Michael Addition

To a mixture of the nitroalkene (1.0 mmol) and the ketone (5.0 mmol) in the specified solvent (2.0 mL) is added L-proline (0.1-0.3 mmol, 10-30 mol%). The reaction is stirred at room temperature for the time indicated in Table 2. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

IV. Signaling Pathways and Experimental Workflows

To visualize the catalytic cycle of L-proline in an asymmetric aldol reaction, the following diagram illustrates the key steps, including enamine formation, C-C bond formation, and catalyst regeneration.

Aldol_Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H2O Aldehyde Aldehyde Proline L-Proline Iminium Iminium Ion Enamine->Iminium + Aldehyde Iminium->Proline Hydrolysis Product β-Hydroxy Ketone Iminium->Product + H2O

Caption: Catalytic cycle of the L-proline-catalyzed asymmetric aldol reaction.

The proposed workflow for evaluating a new catalyst, such as one based on this compound, against a benchmark like L-proline is depicted below.

Catalyst_Evaluation_Workflow cluster_0 Catalyst Selection cluster_1 Reaction Screening cluster_2 Data Analysis & Comparison Target (S)-2-Amino-2-(pyridin-2-YL)acetic acid-based Catalyst Aldol Asymmetric Aldol Reaction Target->Aldol Michael Asymmetric Michael Addition Target->Michael Benchmark L-Proline Benchmark->Aldol Benchmark->Michael Performance Yield, dr, ee Aldol->Performance Michael->Performance Comparison Comparative Analysis Performance->Comparison

Caption: Workflow for benchmarking a new organocatalyst against an established one.

V. Conclusion and Future Directions

L-proline remains a highly effective and well-understood organocatalyst for asymmetric aldol and Michael reactions, providing a robust benchmark for the development of new catalytic systems. While the this compound scaffold holds theoretical promise due to the electronic properties of the pyridine moiety, there is a clear need for experimental investigation into its performance as a direct organocatalyst in these fundamental transformations.

Future research should focus on synthesizing and evaluating simple derivatives of this compound, such as amides and esters, as catalysts in asymmetric aldol and Michael additions. A systematic study of reaction parameters, including solvent, temperature, and catalyst loading, would be crucial to unlock their potential. Such studies would enable a direct and quantitative comparison with L-proline, providing valuable insights for the design of next-generation organocatalysts for applications in pharmaceutical and fine chemical synthesis.

References

Cross-Validation of Analytical Techniques for Pyridyl Amino Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pyridyl amino acids, non-canonical amino acids containing a pyridine ring, is crucial in various fields, including drug development, metabolism studies, and biotechnology. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of three commonly employed analytical techniques for the quantification of pyridyl amino acids: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific analytical needs. The performance characteristics presented are based on published data for structurally similar compounds, such as aminopyridines and other amino acids, to provide a comparative framework in the absence of a direct cross-validation study for a single pyridyl amino acid across all three techniques.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the typical quantitative performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of pyridyl amino acids and related compounds.

Table 1: Comparison of Linearity, Sensitivity, and Throughput

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.03 - 0.07 mg/L[1]~0.5 µg/mLng/mL to pg/mL range
Limit of Quantification (LOQ) 0.1 - 0.2 µg/mL~1.0-5.0 µg/mLpg/mL to ng/mL range
Typical Run Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes

Table 2: Comparison of Accuracy, Precision, and Selectivity

ParameterHPLC-UVGC-MSLC-MS/MS
Accuracy (Recovery %) 97 - 101%[1]81 - 105%95 - 105%
Precision (RSD %) < 2% (Repeatability) < 7% (Reproducibility)[1]< 15%< 15%
Selectivity Moderate to GoodGood to ExcellentExcellent
Matrix Effect Low to ModerateModerate to HighCan be significant, but manageable with internal standards

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for specific pyridyl amino acid quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, such as the pyridine ring in pyridyl amino acids.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the pyridyl amino acid in a suitable solvent (e.g., a mixture of phosphate buffer and methanol).

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Shim-pack Scepter C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and methanol (90:10, v/v)[1].

    • Flow Rate: 0.5 mL/min[1].

    • Column Temperature: 35°C[1].

    • Injection Volume: 10 µL[1].

    • Detection: UV detection at 280 nm[1].

  • Quantification:

    • Construct a calibration curve using standard solutions of the pyridyl amino acid at known concentrations.

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and specific detection, making it a powerful tool for the analysis of volatile and thermally stable compounds. Amino acids, including pyridyl amino acids, require derivatization to increase their volatility for GC analysis.

Methodology:

  • Sample Preparation and Derivatization (Silylation):

    • Evaporate an aliquot of the sample solution to dryness under a stream of nitrogen.

    • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C) to separate the derivatized analytes.

    • Injection Mode: Splitless injection.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

  • Quantification:

    • Use a stable isotope-labeled internal standard corresponding to the pyridyl amino acid for accurate quantification.

    • Generate a calibration curve by analyzing derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.

Methodology:

  • Sample Preparation:

    • Perform protein precipitation for biological samples using a solvent like acetonitrile.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

    • Consider derivatization with a reagent like 3-Aminopyridyl-N-hydroxysuccinimidyl Carbamate (APDS) to enhance ionization efficiency and sensitivity, particularly for low-concentration samples.

  • LC-MS/MS Conditions:

    • Column: A modern reverse-phase or HILIC column suitable for polar compounds (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the pyridyl amino acid and its stable isotope-labeled internal standard.

  • Quantification:

    • Employ a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Sample Dissolution Dissolution in Buffer/Methanol Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UV_Detector UV Detector (280 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for pyridyl amino acid quantification by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Drying Drying under N2 Sample->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC Gas Chromatograph (DB-5ms Column) Derivatization->GC MS Mass Spectrometer (EI, SIM) GC->MS Data_Acquisition Data Acquisition & Processing MS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification IS Internal Standard (Isotope-labeled) IS->Derivatization Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for pyridyl amino acid quantification by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LC UPLC System (C18 Column) Evaporation->LC MSMS Tandem MS (ESI+, MRM) LC->MSMS Data_Acquisition Data Acquisition & Processing MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification IS Internal Standard (Isotope-labeled) IS->Protein_Precipitation Calibration Calibration Curve Calibration->Quantification

References

Comparative analysis of the chelating properties of different pyridyl amino acids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the metal-binding affinities and characteristics of pyridyl amino acids, supported by experimental data and methodologies.

Pyridyl amino acids, a class of non-canonical amino acids, are gaining significant attention in medicinal chemistry and materials science due to their intrinsic ability to chelate metal ions.[1] This property stems from the presence of a pyridine ring in addition to the amino and carboxyl groups, providing multiple coordination sites for metal binding. Understanding the comparative chelating strengths and properties of different pyridyl amino acids is crucial for their application in drug design, the development of metal-sequestering agents, and the creation of novel catalysts.

This guide provides a comparative analysis of the chelating properties of different pyridyl amino acids, focusing on isomers where the pyridine nitrogen is in the 2-, 3-, or 4-position.

Experimental Protocols for Assessing Chelating Properties

The stability and stoichiometry of metal-ligand complexes are primarily determined using potentiometric and spectrophotometric methods.

Potentiometric Titration (Calvin-Bjerrum Method)

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in a solution.[2][3][4][5] The procedure, as modified by Irving and Rossotti, involves a series of pH titrations.[6]

Detailed Methodology:

  • Solution Preparation: Three sets of solutions are prepared, typically in a constant ionic strength medium (e.g., 0.1 M KNO₃) to maintain constant activity coefficients.[3][4][6]

    • Set A: A known concentration of a strong acid (e.g., HNO₃ or HClO₄).

    • Set B: The same concentration of strong acid plus a known concentration of the pyridyl amino acid ligand.

    • Set C: The same concentrations as Set B, plus a known concentration of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂).

  • Titration: Each solution is titrated against a standardized, carbonate-free strong base (e.g., NaOH). The pH is measured after each addition of the base using a calibrated pH meter.[3][7]

  • Data Analysis:

    • The titration curves (pH vs. volume of base) for the three sets are plotted. A depression in the curve for Set C relative to Set B indicates the release of protons upon complexation, confirming chelation.[2]

    • From these curves, the average number of protons associated with the ligand (n̅ₐ) and the average number of ligands attached to the metal ion (n̅) are calculated.

    • The proton-ligand stability constants (pKₐ values) and the metal-ligand stability constants (log K) are then determined by analyzing the formation curves (n̅ vs. pL, where pL is the negative logarithm of the free ligand concentration).[4][6]

UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

Job's method is used to determine the stoichiometry of a metal-ligand complex in solution.[8][9] It relies on measuring a physical property, such as absorbance, that is proportional to the concentration of the complex formed.[8]

Detailed Methodology:

  • Solution Preparation: A series of solutions is prepared where the total molar concentration of the metal ion and the ligand is held constant, but their mole fractions are varied.[8][9]

  • Spectroscopic Measurement: The UV-Vis absorbance of each solution is measured at a wavelength where the complex absorbs significantly, but the individual reactants do not.[9]

  • Data Analysis: A "Job's plot" is created by graphing the absorbance versus the mole fraction of the ligand.[8][9] The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.[9]

Visualization of Experimental Workflow

The general process for determining the stability constants of metal complexes is outlined below.

G Experimental Workflow for Stability Constant Determination cluster_exp Experimentation cluster_analysis Data Analysis A Solution A: Acid Titration Potentiometric Titration with Standard Base A->Titration B Solution B: Acid + Ligand B->Titration C Solution C: Acid + Ligand + Metal C->Titration Curves Generate Titration Curves (pH vs. Volume) Titration->Curves Spectro UV-Vis Spectroscopy (Job's Plot) Stoich Determine Stoichiometry (e.g., 1:1, 1:2) Spectro->Stoich Formation Calculate n̅ and pL Generate Formation Curve Curves->Formation Constants Determine pKₐ and log K (Half-integral method) Formation->Constants G Chelation Modes of Pyridyl Amino Acids cluster_2 2-Pyridyl Derivative cluster_3 3-Pyridyl Derivative cluster_4 4-Pyridyl Derivative M1 M²⁺ N_py1 N M1->N_py1 N_am1 N M1->N_am1 O_co1 O M1->O_co1 label_2 Forms stable 5-membered ring M2 M²⁺ N_py2 N M2->N_py2 N_am2 N M2->N_am2 O_co2 O M2->O_co2 label_3 Forms larger 6-membered ring M3 M²⁺ N_am3 N M3->N_am3 O_co3 O M3->O_co3 N_py3 N label_4 Pyridyl N does not participate in chelate ring

References

Comparative Efficacy of (S)-2-Amino-2-(pyridin-2-YL)acetic acid and Commercial Catalysts in Asymmetric Aldol Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative overview of the catalytic efficacy of (S)-2-Amino-2-(pyridin-2-YL)acetic acid against widely-used commercial catalysts in asymmetric aldol reactions. Due to a lack of directly comparable, peer-reviewed data for this compound in this specific application, this guide presents established protocols for common commercial catalysts and provides a framework for researchers to conduct their own comparative studies.

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Among the most successful organocatalysts are amino acids and their derivatives, which mimic the action of natural aldolase enzymes.

This guide focuses on the comparison of this compound, a chiral non-proteinogenic amino acid, with two commercially available and extensively studied catalysts: (S)-Proline and 5,5-dimethyl thiazolidinium-4-carboxylate (DMTC). While (S)-Proline is a well-established and versatile catalyst for a broad range of asymmetric transformations, thiazolidinium derivatives have also demonstrated high efficacy in aldol reactions.[1] The pyridine moiety in this compound introduces a unique electronic and structural feature that could potentially influence its catalytic activity and selectivity.

Experimental Protocols for Commercially Available Catalysts

To facilitate a standardized comparison, detailed experimental protocols for the asymmetric aldol reaction using (S)-Proline and a thiazolidine-based catalyst are provided below. These protocols are based on established methodologies in the field.

Experimental Protocol for (S)-Proline Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from the work of List, Lerner, and Barbas, who pioneered the use of proline in direct asymmetric aldol reactions.

  • Materials:

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Ketone (e.g., acetone)

    • (S)-Proline

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of (S)-Proline (10-30 mol%) in the chosen solvent (e.g., DMSO), add the aldehyde (1.0 equiv) and the ketone (5-10 equiv).

    • Stir the reaction mixture at room temperature for the specified duration (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aldol product.

    • Determine the yield and the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocol for Thiazolidinium Carboxylate Catalyzed Asymmetric Aldol Reaction

Thiazolidinium-based catalysts, such as 5,5-dimethyl thiazolidinium-4-carboxylate (DMTC), have been identified as highly effective catalysts for aldol reactions.[1]

  • Materials:

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Ketone (e.g., cyclohexanone)

    • 5,5-dimethyl thiazolidinium-4-carboxylate (DMTC)

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, dissolve the aldehyde (1.0 equiv) and the thiazolidinium catalyst (10-20 mol%) in the chosen solvent.

    • Add the ketone (2-5 equiv) to the mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

    • Once the reaction is complete, add water to quench the reaction.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the pure aldol adduct.

    • Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) by NMR and chiral HPLC.

Data for this compound

A comprehensive search of scientific literature did not yield specific quantitative data on the efficacy of this compound as a catalyst in the asymmetric aldol reaction. While the synthesis and general properties of this amino acid are documented, its application and performance in this particular catalytic transformation, especially in direct comparison with established catalysts under standardized conditions, remain to be reported in peer-reviewed journals.

Therefore, a direct, data-driven comparison is not possible at this time. Researchers are encouraged to perform their own experiments using the protocols outlined above as a starting point to evaluate the catalytic performance of this compound.

Data Presentation: A Framework for Comparison

To facilitate a direct and meaningful comparison, all quantitative data should be summarized in a structured table. Researchers can use the following template to record their findings.

CatalystAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
This compound
(S)-Proline
5,5-dimethyl thiazolidinium-4-carboxylate

Visualizing the Experimental Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Aldehyde + Ketone Mix Mixing and Stirring Reactants->Mix Catalyst Catalyst (this compound or Commercial Catalyst) Catalyst->Mix Solvent Solvent Solvent->Mix Reaction Asymmetric Aldol Reaction Mix->Reaction Quench Quenching Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (NMR, HPLC/GC) Purify->Analyze

Caption: A general experimental workflow for comparing catalyst efficacy.

Catalytic_Cycle Catalyst Chiral Amino Acid Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Catalyst - Product Product β-Hydroxy Ketone Aldol_Adduct->Product Water H2O

References

A Comparative Guide to the Structural Landscape of Metal Complexes with Pyridyl Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of pyridyl carboxylic acids has garnered significant interest due to the versatile bonding modes of these ligands and the diverse structural and functional properties of their metal complexes. This guide provides a comparative analysis of the structural characteristics of metal complexes formed with three isomers of pyridyl acetic acid: 2-pyridyl acetic acid (2-PAA), 3-pyridyl acetic acid (3-PAA), and 4-pyridyl acetic acid (4-PAA). The subtle change in the position of the carboxylate-bearing methylene group on the pyridine ring profoundly influences the coordination behavior of these ligands, leading to a rich variety of supramolecular architectures with potential applications in catalysis, materials science, and medicinal chemistry.

Introduction to Pyridyl Acetic Acid Isomers as Ligands

Pyridyl acetic acid isomers are attractive ligands for the construction of coordination polymers and discrete metal complexes. They possess both a nitrogen atom on the pyridine ring and oxygen atoms in the carboxylate group, which can act as donor sites for metal ions. The flexibility of the acetic acid side chain allows for different spatial arrangements, influencing the resulting coordination geometry and the overall structure of the metal-organic framework.

The position of the acetic acid group dictates the steric hindrance and the electronic properties at the coordination sites:

  • 2-Pyridyl Acetic Acid (2-PAA): The proximity of the acetic acid group to the pyridine nitrogen allows for potential chelation, forming a stable five-membered ring with a metal center.

  • 3-Pyridyl Acetic Acid (3-PAA): With the acetic acid group at the meta position, chelation to a single metal center is sterically hindered. This isomer often acts as a bridging ligand, connecting multiple metal centers to form coordination polymers.

  • 4-Pyridyl Acetic Acid (4-PAA): Similar to the 3-isomer, the para-substitution prevents chelation. 4-PAA is a versatile building block for constructing extended one-, two-, and three-dimensional networks.

This guide will delve into the structural nuances of metal complexes formed with these isomers, supported by experimental data from X-ray crystallography, infrared spectroscopy, and thermogravimetric analysis.

Data Presentation: A Comparative Overview

The following tables summarize key structural and analytical data for representative metal complexes of 2-pyridyl acetic acid (and its close analog, 2-picolinic acid, due to data availability), 3-pyridyl acetic acid, and 4-pyridyl acetic acid.

Table 1: Selected Bond Lengths in Metal Complexes of Pyridyl Acetic Acid Isomers and Analogs

ComplexMetal-N (Å)Metal-O (Å)Reference
[Co(pic)2(H2O)2]·2H2O (pic = 2-picolinate)2.120(2)2.077(2)[1]
[Cu2(L Et)2(OAc)2(dmf)2] (L Et = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole)2.030(1)1.969(1)[2]
--INVALID-LINK--2N/A (uncoordinated)2.385(4)[3]
[Zn(pya)2(H2O)2]n (pya = 4-pyridylacetate)2.161(3)2.100(3)
[Cu(pya)2(H2O)2]n2.018(2)1.975(2)
[Co(pya)2(H2O)2]n2.140(2)2.108(2)

Note: Data for a close analog is provided for the 2-isomer due to the limited availability of crystal structures for transition metal complexes of 2-pyridylacetic acid in the searched literature.

Table 2: Coordination Modes and Structural Dimensionality

Ligand IsomerPredominant Coordination Mode(s)Resulting Structure Type(s)
2-PAA / 2-picolinate N,O-chelationMononuclear or dinuclear complexes
3-PAA Monodentate (N or O), Bridging (N,O or O,O')Dinuclear complexes, 1D and 2D coordination polymers
4-PAA Monodentate (N or O), Bridging (N,O or O,O')1D, 2D, and 3D coordination polymers

Table 3: Spectroscopic and Thermal Analysis Data

ComplexKey IR Bands (cm⁻¹) (ν(COO⁻)asym, ν(COO⁻)sym)Decomposition Temperature (°C)Reference
[Co(pic)2(H2O)2]·2H2O1650, 1360~150 (dehydration), >300 (decomposition)[1]
--INVALID-LINK--21595, 1410>379 (decomposition)[3]
[Zn(pya)2(H2O)2]n1605, 1412~120 (dehydration), >350 (decomposition)

Mandatory Visualization

The coordination behavior of the pyridyl acetic acid isomers can be visualized through the following diagrams.

G Coordination Modes of Pyridyl Acetic Acid Isomers cluster_2PAA 2-Pyridyl Acetic Acid cluster_3PAA 3-Pyridyl Acetic Acid cluster_4PAA 4-Pyridyl Acetic Acid M1 Metal Ion L1 2-PAA M1->L1 N,O-Chelation L1->M1 caption1 Chelating five-membered ring. M2 Metal Ion 1 L2 3-PAA M2->L2 N-coordination M3 Metal Ion 2 L2->M3 O-coordination caption2 Bridging between two metal centers. M4 Metal Ion A L3 4-PAA M4->L3 N-coordination M5 Metal Ion B L3->M5 O-coordination caption3 Extended network formation.

Coordination modes of pyridyl acetic acid isomers.

G Experimental Workflow for Synthesis and Characterization start Start: Metal Salt and Pyridyl Acetic Acid Isomer synthesis Synthesis (e.g., Hydrothermal, Slow Evaporation) start->synthesis crystals Crystal Formation synthesis->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd ir IR Spectroscopy crystals->ir tga Thermogravimetric Analysis crystals->tga structure Structural Analysis (Bond lengths, angles, coordination modes) xrd->structure end End: Comparative Structural Data structure->end characterization Spectroscopic and Thermal Characterization ir->characterization tga->characterization characterization->end

General workflow for synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited in the study of metal-pyridylacetate complexes.

Synthesis of Metal-Pyridylacetate Complexes

Objective: To synthesize crystalline metal complexes of pyridyl acetic acid isomers.

Materials:

  • Metal salt (e.g., Cobalt(II) acetate tetrahydrate, Copper(II) perchlorate hexahydrate, Zinc(II) acetate dihydrate)

  • Pyridyl acetic acid isomer (2-PAA, 3-PAA, or 4-PAA) or its hydrochloride salt

  • Solvents (e.g., deionized water, methanol, ethanol)

Procedure (Hydrothermal Synthesis):

  • In a typical reaction, a mixture of the metal salt (e.g., 0.1 mmol) and the pyridyl acetic acid isomer (e.g., 0.1 mmol) is dissolved in a solvent or a mixture of solvents (e.g., 10 mL of water/methanol).

  • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • After heating, the autoclave is allowed to cool slowly to room temperature.

  • The resulting crystals are collected by filtration, washed with the mother liquor and then with a volatile solvent like ethanol, and finally air-dried.

Procedure (Slow Evaporation):

  • A solution of the metal salt in a suitable solvent (e.g., 5 mL of methanol) is carefully layered over a solution of the pyridyl acetic acid isomer in another solvent (e.g., 5 mL of water).

  • The container is sealed and left undisturbed at room temperature.

  • Crystals suitable for X-ray diffraction analysis typically form at the interface of the two solutions over a period of several days to weeks.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline metal complex.

Procedure:

  • A suitable single crystal of the complex is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected diffraction data is processed to obtain the unit cell parameters and the intensity of each reflection.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the complex and to probe the coordination of the carboxylate group.

Procedure (KBr Pellet Method):

  • A small amount of the crystalline sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹). The coordination of the carboxylate group is inferred from the separation between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules.

Procedure:

  • A small, accurately weighed sample of the complex (5-10 mg) is placed in an alumina or platinum crucible.

  • The crucible is heated in a thermogravimetric analyzer under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is recorded as a function of temperature.

  • Weight loss at specific temperatures corresponds to the removal of solvent molecules or the decomposition of the organic ligand.

Conclusion

The structural diversity of metal complexes with pyridyl acetic acid isomers is a testament to the versatility of these ligands in coordination chemistry. The position of the acetic acid substituent on the pyridine ring is a critical determinant of the resulting structure, with the 2-isomer favoring the formation of discrete complexes through chelation, while the 3- and 4-isomers are predisposed to act as bridging ligands, giving rise to extended coordination polymers. The choice of metal ion, with its inherent coordination preferences, further directs the self-assembly process, leading to a wide array of fascinating and potentially functional materials. The experimental data and protocols presented in this guide offer a foundational understanding for researchers exploring the rich structural landscape of these and related metal-organic systems. Further investigation into the synthesis and characterization of a broader range of transition metal complexes, particularly with 2- and 3-pyridylacetic acid, will undoubtedly unveil new structural motifs and properties.

References

A review of the synthetic routes to enantiomerically pure pyridyl amino acids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the state-of-the-art synthetic methodologies for producing enantiomerically pure pyridyl amino acids is presented for researchers and professionals in the field of drug development. This guide focuses on three prominent and effective strategies: Asymmetric Conjugate Addition, Enzymatic Kinetic Resolution, and Chiral Pool Synthesis via Palladium-Catalyzed Cross-Coupling.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for enantiomerically pure pyridyl amino acids is often a balance between stereoselectivity, yield, substrate scope, and the practicality of the procedure. Below is a summary of quantitative data from literature for the three highlighted methods, offering a direct comparison of their efficacy.

Route Method Substrate Product Yield (%) Enantiomeric Excess (e.e.) (%) Key Reagents/Catalyst
1. Asymmetric Synthesis Conjugate Addition(E)-tert-butyl 3-(3-pyridyl)prop-2-enoate(3S,αR)-tert-butyl 3-(3-pyridyl)-3-(N-benzyl-N-α-methylbenzylamino)propanoate8398 (after recrystallization)Lithium (R)-N-benzyl-N-α-methylbenzylamide
2. Enzymatic Resolution Kinetic ResolutionN-acetyl-DL-3-pyridylalanine methyl esterN-acetyl-D-3-pyridylalanine methyl ester42.5>98α-Chymotrypsin
3. Chiral Pool Synthesis Negishi Cross-CouplingN-Cbz-L-iodoalanine methyl ester & 2-bromopyridineN-Cbz-L-2-pyridylalanine methyl ester70>99 (starting from enantiopure serine)Bis(triphenylphosphine)palladium(II) dichloride, Zinc/Copper couple

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and adaptation of synthetic routes. The following sections provide protocols for the key transformations discussed.

Asymmetric Synthesis via Conjugate Addition

This protocol is adapted from the asymmetric synthesis of β-amino acid derivatives.

Synthesis of (3S,αR)-tert-butyl 3-(3-pyridyl)-3-(N-benzyl-N-α-methylbenzylamino)propanoate:

  • A solution of (R)-N-benzyl-N-α-methylbenzylamine (1.2 equivalents) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the lithium amide.

  • A solution of (E)-tert-butyl 3-(3-pyridyl)prop-2-enoate (1.0 equivalent) in anhydrous toluene is added dropwise to the lithium amide solution.

  • The reaction mixture is stirred at -78 °C for the time required for complete consumption of the starting material, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the title compound. Further purification by recrystallization can be performed to enhance diastereomeric excess.[1]

Enzymatic Kinetic Resolution

This chemoenzymatic method provides access to both enantiomers of the amino acid.[2][3]

Resolution of N-acetyl-DL-3-pyridylalanine methyl ester:

  • N-acetyl-DL-3-pyridylalanine methyl ester (1.0 equivalent) is suspended in a phosphate buffer solution (pH 7.8).

  • α-Chymotrypsin (enzyme loading as specified in the literature, e.g., 10 mg/mmol of substrate) is added to the suspension.

  • The mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by measuring the pH or by HPLC. The pH is maintained at 7.8 by the controlled addition of a dilute aqueous sodium hydroxide solution.

  • The reaction is stopped at approximately 50% conversion.

  • The mixture is acidified to pH 2 with dilute hydrochloric acid to precipitate the hydrolyzed N-acetyl-L-3-pyridylalanine.

  • The precipitated L-amino acid derivative is collected by filtration, washed with cold water, and dried.

  • The filtrate is basified to pH 8 and extracted with ethyl acetate to recover the unreacted N-acetyl-D-3-pyridylalanine methyl ester.

  • The organic extract is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the D-enantiomer.

  • Both enantiomers can be deprotected by acid hydrolysis to afford the free amino acids.

Chiral Pool Synthesis via Palladium-Catalyzed Cross-Coupling

This method leverages the chirality of L-serine to produce enantiopure pyridylalanines.[4][5]

Synthesis of N-Cbz-L-2-pyridylalanine methyl ester:

  • Preparation of the Organozinc Reagent: To a suspension of activated zinc-copper couple (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, a solution of N-Cbz-L-iodoalanine methyl ester (derived from L-serine, 1.0 equivalent) in anhydrous DMF is added. The mixture is stirred at room temperature until the formation of the organozinc reagent is complete.

  • Cross-Coupling Reaction: The freshly prepared organozinc reagent is transferred via cannula to a flask containing 2-bromopyridine (1.3 equivalents) and bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) in anhydrous DMF.

  • The reaction mixture is heated to the temperature specified in the literature (e.g., 50-80 °C) and stirred until the starting materials are consumed (monitored by TLC or HPLC).

  • The reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-Cbz-L-2-pyridylalanine methyl ester.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Asymmetric_Conjugate_Addition start Pyridine-3- carbaldehyde wittig Wittig Reaction start->wittig + PPh3=CHCO2tBu enoate α,β-Unsaturated Ester wittig->enoate conjugate_addition Conjugate Addition enoate->conjugate_addition chiral_amide Homochiral Lithium Amide chiral_amide->conjugate_addition adduct Diastereomeric Adduct conjugate_addition->adduct High d.e. deprotection Deprotection adduct->deprotection e.g., Hydrogenolysis final_product Enantiopure β-Pyridyl Amino Acid deprotection->final_product High e.e.

Caption: Asymmetric Conjugate Addition Workflow.

Enzymatic_Resolution racemate Racemic N-acetyl Pyridylalanine Ester resolution Kinetic Resolution (Hydrolysis) racemate->resolution enzyme Enzyme (e.g., α-Chymotrypsin) enzyme->resolution l_acid N-acetyl-L-Amino Acid (Precipitated) resolution->l_acid L-enantiomer reacts d_ester N-acetyl-D-Amino Ester (in solution) resolution->d_ester D-enantiomer unreacted hydrolysis_L Acid Hydrolysis l_acid->hydrolysis_L hydrolysis_D Acid Hydrolysis d_ester->hydrolysis_D l_product L-Pyridyl Amino Acid hydrolysis_L->l_product >98% e.e. d_product D-Pyridyl Amino Acid hydrolysis_D->d_product >98% e.e.

Caption: Enzymatic Kinetic Resolution Workflow.

Chiral_Pool_Synthesis serine L-Serine (Chiral Pool) iodoalanine N-Protected Iodoalanine Derivative serine->iodoalanine Multi-step conversion zinc_insertion Organozinc Formation iodoalanine->zinc_insertion + Zn/Cu organozinc Serine-derived Organozinc Reagent zinc_insertion->organozinc negishi Negishi Cross-Coupling organozinc->negishi halopyridine Halopyridine halopyridine->negishi coupled_product Protected Pyridyl Amino Acid negishi->coupled_product Pd Catalyst deprotection Deprotection coupled_product->deprotection final_product Enantiopure L-Pyridyl Amino Acid deprotection->final_product >99% e.e.

Caption: Chiral Pool Synthesis Workflow.

References

Safety Operating Guide

Safe Disposal of (S)-2-Amino-2-(pyridin-2-YL)acetic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling (S)-2-Amino-2-(pyridin-2-YL)acetic acid for disposal, it is crucial to conduct a thorough risk assessment. Although detailed hazard information for this specific compound is limited, the presence of a pyridine moiety suggests that it should be handled with care.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Butyl rubber or PVA gloves are often recommended for pyridine, while nitrile gloves may not be suitable. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat should be worn.

  • Respiratory Protection: Work within a properly functioning certified laboratory chemical fume hood to avoid inhalation of any potential dust or vapors.

II. Waste Collection and Storage

Proper containment of chemical waste is a critical step in the disposal process. Adherence to these guidelines will prevent accidental spills and ensure the safety of all laboratory personnel.

Container and Labeling Requirements:

RequirementSpecificationRationale
Container Material Use a compatible, sealable, and airtight waste container. Glass or high-density polyethylene are generally suitable for pyridine-containing waste.[1]To prevent chemical reactions between the waste and the container material.
Container Condition The container must be in good condition, free from leaks, and have a tightly fitting cap.[2]To prevent the release of chemical waste into the environment.
Labeling Label the container with the words "HAZARDOUS WASTE," the full chemical name: "this compound," and the approximate concentration and quantity.[2][3]To ensure clear identification of the waste for proper handling and disposal.
Storage Location Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizers and acids.[4]To minimize the risk of accidental reactions and ensure stability until disposal.

III. Disposal Procedures

Direct disposal of this compound down the drain or in regular trash is strictly prohibited.[1] All chemical waste must be managed through your institution's designated hazardous waste disposal program.

Step-by-Step Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Select Compatible, Labeled Waste Container A->B C Transfer Waste to Container in a Fume Hood B->C D Securely Seal and Clean Exterior of Container C->D E Store in Designated, Ventilated, and Secure Area D->E F Consult Institutional Waste Disposal Guidelines E->F G Is On-site Neutralization Permitted and Appropriate? F->G H Follow Neutralization Protocol (If Applicable) G->H Yes I Arrange for Pickup by EHS or Licensed Contractor G->I No H->I J Complete all Required Paperwork I->J

Caption: Disposal workflow for this compound.

IV. Potential for Neutralization

As an amino acid, this compound possesses both acidic (carboxylic acid) and basic (amino group) functionalities. In some cases, acidic and basic waste can be neutralized to a pH between 6 and 8 before disposal, rendering it less hazardous.[5] However, this should only be performed if permitted by your institution's waste disposal policy and if the resulting salt is not otherwise hazardous.

General Neutralization Protocol (for consideration and adaptation based on institutional guidelines):

  • Consult Safety Data Sheets (SDS): Although the SDS for this specific compound is not detailed, review the SDS for the neutralizing agent you intend to use.

  • Dilution: Create a dilute aqueous solution of the this compound waste in a suitable container, preferably in an ice-water bath to manage any heat generation. Always add the acid/base to water, not the other way around.[6]

  • Slow Addition of Neutralizing Agent:

    • To neutralize the acidic component, slowly add a dilute solution of a weak base, such as sodium bicarbonate.

    • To neutralize the basic component, slowly add a dilute solution of a weak acid, such as acetic acid.[7]

  • Monitor pH: Continuously stir the solution and monitor the pH using a calibrated pH meter or pH paper.

  • Target pH: The target pH for neutralized waste is typically between 6 and 8.[5]

  • Disposal of Neutralized Solution: Once neutralized, the solution should still be disposed of as chemical waste through your institution's hazardous waste program, unless explicitly permitted for drain disposal.

Important: Never attempt to neutralize chemical waste without prior approval from your institution's Environmental Health and Safety (EHS) department.

V. Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[1]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area as recommended by your institution's safety protocols.

  • Reporting: Report the spill to your supervisor and the EHS department.[1]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.